AMI-1
Descripción
Structure
3D Structure of Parent
Propiedades
Fórmula molecular |
C21H12N2Na4O9S2 |
|---|---|
Peso molecular |
592.4 g/mol |
Nombre IUPAC |
tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O9S2.4Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 |
Clave InChI |
OEJIOAHFKHHDAW-UHFFFAOYSA-J |
SMILES canónico |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Sinónimos |
Arginine N-Methyltransferase Inhibitor-1 |
Origen del producto |
United States |
Foundational & Exploratory
The Mechanism of Action of AMI-1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a pioneering small molecule inhibitor that has been instrumental in the study of protein arginine methylation, a critical post-translational modification involved in a myriad of cellular processes. As a first-generation, cell-permeable, and reversible pan-inhibitor of Protein Arginine Methyltransferases (PRMTs), this compound has been widely utilized to probe the functional roles of this enzyme family in both normal physiology and disease states, particularly in oncology. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is a symmetrical sulfonated urea compound that functions as a potent and specific inhibitor of PRMTs.[1] Its primary mechanism involves the disruption of the methylation of arginine residues on substrate proteins.[2]
Molecular Target: Protein Arginine Methyltransferases (PRMTs)
The PRMT family of enzymes catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins. There are several types of PRMTs, broadly classified based on the type of methylated arginine they produce. This compound exhibits broad-spectrum inhibitory activity against multiple PRMTs, including Type I (PRMT1, PRMT3, PRMT4, PRMT6) and Type II (PRMT5) enzymes.[3][4]
Mode of Inhibition: Substrate Binding Interference
This compound exerts its inhibitory effect by blocking the binding of the peptide substrate to the active site of the PRMT enzyme.[3] Crucially, it is a non-competitive inhibitor with respect to the methyl donor, SAM.[3] This means that this compound does not bind to the SAM-binding pocket of the enzyme. UV-crosslinking experiments have suggested that this compound directly interferes with the substrate's ability to access the catalytic site.[3] This specific mode of action distinguishes it from other classes of methyltransferase inhibitors that compete with the SAM cofactor.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against several PRMTs, primarily through the determination of half-maximal inhibitory concentration (IC50) values. These values can vary depending on the specific experimental conditions, such as the enzyme source, substrate concentration, and assay format.
| Target Enzyme | IC50 Value (µM) | Notes |
| Human PRMT1 | 8.8 | Potent, cell-permeable, and reversible inhibitor.[3] |
| Yeast-Hmt1p | 3.0 | A yeast homolog of PRMT1.[3] |
| CARM1 (PRMT4) | 74 | |
| PRMT1 (in Rh30 cells) | 129.9 | IC50 for cell viability.[5] |
| PRMT1 (in RD cells) | 123.9 | IC50 for cell viability.[5] |
Note: Ki values for this compound against various PRMTs are not widely reported in the available literature.
Downstream Cellular Effects and Signaling Pathways
By inhibiting PRMT activity, this compound triggers a cascade of downstream cellular events, primarily through the modulation of protein methylation status and the subsequent alteration of signaling pathways.
Reduction of Histone Methylation
A key consequence of PRMT inhibition by this compound is the reduction in the methylation of histone proteins, which are critical for the regulation of chromatin structure and gene expression. Specifically, treatment with this compound has been shown to decrease the levels of asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a) and symmetric dimethylation of histone H3 at arginine 8 (H3R8me2s).[3]
Attenuation of the PI3K-Akt Signaling Pathway
This compound has been demonstrated to attenuate the phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The precise molecular mechanism by which this compound inhibits this pathway is an area of ongoing investigation, but it is likely an indirect effect resulting from the altered methylation status of key regulatory proteins upstream or downstream of Akt. For instance, in rhabdomyosarcoma cells, this compound treatment leads to a decrease in the phosphorylation of Akt.[5]
Visualizing the Mechanism and Workflows
To provide a clearer understanding of the complex processes involved, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the study of this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro PRMT1 Inhibition Assay (Radioactive)
This assay measures the enzymatic activity of PRMT1 by quantifying the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H4 peptide substrate.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (1-21) substrate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Reaction Buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 1 mM DTT)
-
Trichloroacetic acid (TCA), 25%
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, recombinant PRMT1 (e.g., 50 nM), and the histone H4 peptide substrate (e.g., 20 µM).
-
Inhibitor Addition: Add varying concentrations of this compound (e.g., from 0.1 to 100 µM) or a vehicle control (e.g., DMSO) to the reaction tubes. Pre-incubate the enzyme with the inhibitor for 15 minutes at room temperature.
-
Initiate Reaction: Start the methylation reaction by adding [³H]-SAM to a final concentration of 1 µM.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Termination: Stop the reaction by adding an equal volume of 25% TCA to precipitate the proteins and peptide substrate.
-
Detection:
-
Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.
-
Perform a final wash with ethanol and allow the filter paper to dry completely.
-
Place the dried filter paper into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest (e.g., U2OS, S180)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.6 to 2.4 mM) for the desired duration (e.g., 48, 72, or 96 hours).[3] Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the untreated control. Plot the results to determine the dose- and time-dependent effects of this compound.
Western Blotting for Histone Methylation
This technique is used to detect changes in the levels of specific histone methylation marks in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4R3me2a, anti-H3R8me2s, anti-total Histone H3/H4)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at the desired concentration and for the appropriate time. Harvest the cells and lyse them using cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the histone modification of interest (e.g., anti-H4R3me2a) overnight at 4°C. A parallel blot should be incubated with an antibody against the total histone protein as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative change in the levels of the specific histone methylation mark upon this compound treatment, normalized to the total histone levels.
Conclusion
This compound serves as a foundational tool for investigating the biological significance of protein arginine methylation. Its mechanism as a pan-PRMT inhibitor that blocks substrate binding without competing with SAM provides a distinct mode of action for dissecting PRMT-dependent cellular processes. The downstream consequences of this compound treatment, including the reduction of histone methylation and the attenuation of pro-survival signaling pathways like PI3K-Akt, underscore the critical role of PRMTs in cellular regulation. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers to further explore the multifaceted effects of this compound and to advance our understanding of the therapeutic potential of targeting protein arginine methylation.
References
- 1. PI3K/AKT signaling mediates stress-inducible amyloid formation through c-Myc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.unf.edu [digitalcommons.unf.edu]
- 3. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
AMI-1 as a PRMT1 Inhibitor: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of AMI-1, a widely utilized inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). This document details its mechanism of action, inhibitory profile, and its effects on cellular processes. Furthermore, it provides detailed experimental protocols for the assessment of this compound's activity and a visual representation of the key signaling pathways involved.
Core Concepts: Understanding this compound and PRMT1
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme responsible for the majority of arginine methylation within the cell, a post-translational modification crucial for regulating numerous cellular processes, including signal transduction, gene transcription, and DNA repair.[1][2] PRMT1 is a Type I PRMT, catalyzing the formation of both monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[3][4]
This compound (Arginine Methyltransferase Inhibitor 1) was one of the first small molecule inhibitors of PRMTs to be discovered.[3] It functions as a pan-PRMT inhibitor, demonstrating activity against multiple members of the PRMT family.[3][5]
Mechanism of Action
This compound acts as a reversible and cell-permeable inhibitor of PRMTs. Its primary mechanism of action involves blocking the binding of the peptide-substrate to the enzyme's active site.[6] Notably, this compound is not competitive with the methyl donor, S-adenosyl-L-methionine (SAM), indicating it does not bind to the SAM-binding pocket.[7]
Quantitative Data on this compound Inhibition
The inhibitory activity of this compound has been quantified against several PRMT family members. The following tables summarize the available data on its half-maximal inhibitory concentrations (IC50).
| Target Enzyme | IC50 (µM) | Notes |
| Human PRMT1 | 8.8 | Varies in literature (8.8 to 137 µM depending on experimental conditions) |
| Yeast Hmt1p | 3.0 | - |
| CARM1 (PRMT4) | 74 | - |
Table 1: IC50 Values of this compound against specific PRMTs.
| PRMT Family Member | Inhibition Status | Notes |
| PRMT1 | Inhibited | Consistently reported across multiple studies. |
| PRMT3 | Inhibited | This compound demonstrates inhibitory activity. |
| PRMT4 (CARM1) | Inhibited | IC50 of 74 µM. |
| PRMT5 | Inhibited | This compound inhibits the activity of this Type II PRMT. |
| PRMT6 | Inhibited | This compound demonstrates inhibitory activity. |
Table 2: Specificity Profile of this compound against a Panel of PRMTs. [3][5]
Cellular and In Vivo Effects of this compound
This compound exerts a range of effects on cellular processes, primarily stemming from its inhibition of PRMT activity. These effects have been observed in various cell lines and in vivo models.
Cellular Effects
-
Reduction of Cell Viability: this compound has been shown to decrease the viability of various cancer cell lines.[2]
-
Induction of Apoptosis: Treatment with this compound can trigger programmed cell death.
-
Cell Cycle Arrest: this compound can cause cells to arrest in the G1 phase of the cell cycle.
-
Inhibition of Histone Methylation: this compound treatment leads to a reduction in key histone methylation marks, including the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a direct target of PRMT1.[4]
-
Effects on Non-Histone Protein Methylation: Beyond histones, PRMT1 methylates a variety of non-histone proteins. This compound can inhibit the methylation of these substrates, such as NONO in colorectal cancer cells.[2]
In Vivo Effects
In a tumor xenograft model of colorectal cancer, intratumoral injection of this compound (0.5 mg daily for 7 days) has been shown to suppress tumor growth.[2]
Key Signaling Pathway: PI3K/Akt
The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. PRMT1 has been shown to modulate this pathway. For instance, PRMT1 can methylate key components upstream of Akt, such as the Estrogen Receptor α (ERα), leading to the activation of the PI3K/Akt cascade.[8][9] Inhibition of PRMT1 by this compound is therefore expected to downregulate this pro-survival pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.
In Vitro PRMT1 Inhibition Assay (Radioactive)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a substrate.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide substrate (or other suitable substrate)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl2, 1 mM β-mercaptoethanol, 100 mM sucrose)[10]
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
2x SDS-PAGE sample buffer
-
SDS-PAGE apparatus and reagents
-
Nitrocellulose membrane
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction tubes.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.[10]
-
Reaction Termination: Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer.
-
SDS-PAGE and Western Blot:
-
Boil the samples at 95°C for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose membrane.
-
-
Detection:
-
Expose the membrane to a phosphor screen or film to detect the radiolabeled substrate.
-
Quantify the band intensity using appropriate software.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell Viability Assay (WST-1)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle for the desired duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with ice-cold PBS.
-
Resuspension: Resuspend the cells in Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry method determines the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Cells of interest
-
6-well culture plates
-
Complete culture medium
-
This compound (dissolved in DMSO)
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Washing: Wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis of Histone Methylation
This technique is used to detect changes in specific histone methylation marks following this compound treatment.
Materials:
-
Cells of interest
-
This compound
-
Histone extraction buffer
-
SDS-PAGE apparatus and reagents
-
Nitrocellulose or PVDF membrane
-
Primary antibodies against specific histone methylation marks (e.g., H4R3me2a) and total histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Histone Extraction: Treat cells with this compound. Extract histones using a suitable protocol (e.g., acid extraction).
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the methylation mark signal to the total histone H4 signal.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle solution (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (with or without Matrigel) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., by intratumoral injection) or vehicle to the respective groups according to a predetermined schedule.[2]
-
Tumor Measurement: Measure the tumor volume with calipers at regular intervals.
-
Monitoring: Monitor the body weight and general health of the mice throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Conclusion
This compound remains a valuable tool for studying the biological roles of PRMTs, particularly PRMT1. Its characterization as a pan-PRMT inhibitor necessitates careful interpretation of experimental results, and the use of more specific inhibitors, when available, is recommended for dissecting the functions of individual PRMTs. This guide provides a foundational understanding and practical protocols to aid researchers in their investigation of PRMT-mediated processes using this compound.
References
- 1. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. Targeting protein arginine methyltransferase 5 inhibits colorectal cancer growth by decreasing arginine methylation of eIF4E and FGFR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of the Predominant Protein Arginine Methyltransferase PRMT1 and Analysis of Its Binding to Substrate Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Protein arginine methylation of non-histone proteins and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
AMI-1: A Comprehensive Technical Guide to its Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMI-1 (Arginine Methyltransferase Inhibitor 1) is a pioneering small molecule inhibitor used extensively in biomedical research to probe the function of protein arginine methyltransferases (PRMTs). Initially identified as a potent inhibitor of yeast and human PRMTs, it has become a critical tool for elucidating the roles of arginine methylation in diverse cellular processes, including signal transduction, gene expression, and DNA repair. This technical guide provides an in-depth analysis of the known cellular targets of this compound, its mechanism of action, and its impact on key signaling pathways. Quantitative data are summarized for clarity, and detailed protocols for relevant validation assays are provided.
Primary Cellular Targets: Protein Arginine Methyltransferases (PRMTs)
This compound is characterized as a pan-inhibitor of Protein Arginine N-Methyltransferases (PRMTs), a family of enzymes that catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues within proteins.[1] PRMTs are broadly classified into three types based on the methylation state they produce.[2]
-
Type I PRMTs (PRMT1, 2, 3, 4, 6, 8) catalyze the formation of monomethylarginine (MMA) and subsequently asymmetric dimethylarginine (aDMA).[3]
-
Type II PRMTs (PRMT5, 9) catalyze the formation of MMA and symmetric dimethylarginine (sDMA).[4]
-
Type III PRMTs (PRMT7) only generate MMA.[3]
This compound has been shown to inhibit the enzymatic activity of Type I and Type II PRMTs, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT5, and PRMT6.[4][5] This broad-spectrum activity makes it a powerful tool for studying global arginine methylation but also necessitates careful interpretation of experimental results.
Quantitative Data: On-Target Activity
The inhibitory potency of this compound varies depending on the specific PRMT and the experimental conditions used in the assay.[4]
| Target | Species/System | IC50 | Notes | Reference(s) |
| PRMT1 | Human, recombinant | 8.8 µM | Varies (8.8 to 137 µM) depending on assay conditions. | [4][5] |
| Hmt1p (PRMT1 homolog) | Yeast, cell-free | 3.0 µM | [5][6] | |
| PRMT4 (CARM1) | Not specified | 74 µM | [4] | |
| PRMT3, PRMT5, PRMT6 | Not specified | Inhibition demonstrated | Specific IC50 values are not consistently reported. | [4] |
Mechanism of Action
This compound is a cell-permeable, symmetrical sulfonated urea compound. Its mechanism of action is distinct from many other methyltransferase inhibitors. It acts as a non-SAM-competitive inhibitor , meaning it does not bind to the S-adenosyl-L-methionine (cofactor) binding site. Instead, this compound exerts its inhibitory effect by blocking the binding of the peptide substrate to the PRMT enzyme.[5] This substrate-competitive mechanism prevents the enzyme from accessing its target arginine residues for methylation.
Known Off-Target Effects
While this compound is primarily used as a PRMT inhibitor, it is known to interact with other cellular components. These pleiotropic interactions are critical to consider when designing experiments and interpreting data. The most well-documented off-target activity is the inhibition of HIV-1 reverse transcriptase.
Quantitative Data: Off-Target Activity
| Target | Species/System | IC50 / Kd | Notes | Reference(s) |
| HIV-1 RT Polymerase | Viral | 5 µM (IC50) | Inhibits polymerase activity. | [6] |
| HIV-1 RT DNA Binding | Viral | 2 µM (Kd) | Inhibits DNA binding to the enzyme. | [6] |
Impact on Cellular Signaling Pathways
By inhibiting PRMTs, this compound modulates the methylation status of numerous histone and non-histone proteins, thereby affecting downstream signaling cascades crucial for cell proliferation, apoptosis, and gene regulation.
PI3K-Akt Signaling Pathway
In various cancer models, particularly rhabdomyosarcoma, this compound has been shown to curtail cell proliferation and induce apoptosis.[4][7] This effect is linked to the dampening of the PI3K-Akt signaling pathway, a key regulator of cell survival and growth.[4][8] Inhibition of PRMTs by this compound leads to decreased expression or activity of key components in this pathway.
NONO Arginine Methylation in Colorectal Cancer (CRC)
In colorectal cancer cells, PRMT1 methylates the non-POU domain-containing octamer-binding (NONO) protein.[3] This methylation event is associated with malignant progression. Treatment with this compound reduces the asymmetric dimethylation (aDMA) of NONO, which in turn suppresses tumor cell proliferation and metastasis, highlighting a specific oncogenic pathway targeted by the inhibitor.[2][3]
References
- 1. scbt.com [scbt.com]
- 2. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of AMI-1 on Gene Expression: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable small molecule that acts as a reversible inhibitor of protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine to arginine residues within proteins, a post-translational modification that plays a crucial role in regulating numerous cellular processes, including signal transduction, RNA processing, and transcriptional regulation.[2] this compound exerts its inhibitory effect by blocking the binding of peptide substrates to PRMTs.[1] It has been shown to inhibit both type I (PRMT1, 3, 4, 6) and type II (PRMT5) PRMTs.[1] By modulating the activity of these key epigenetic regulators, this compound can induce significant changes in gene expression, leading to various cellular outcomes such as reduced cell viability and induction of apoptosis.[1] This guide provides an in-depth overview of the known effects of this compound on gene expression, including its impact on major signaling pathways, and offers detailed experimental protocols for researchers investigating its biological functions.
Core Mechanism of Action
This compound's primary mechanism of action is the inhibition of PRMTs, which in turn alters the methylation status of histone and non-histone proteins. Arginine methylation of histones is a key epigenetic mark that can either activate or repress gene transcription, depending on the specific arginine residue methylated and the surrounding chromatin context. By inhibiting PRMTs, this compound can lead to a global decrease in histone arginine methylation, thereby altering the expression of a wide range of genes.[3]
For instance, this compound treatment has been shown to decrease the levels of symmetric dimethylation of arginine 3 on histone H4 (H4R3me2s) and arginine 8 on histone H3 (H3R8me2s), modifications primarily catalyzed by PRMT5.[4] This reduction in specific histone methylation marks is associated with changes in the expression of downstream target genes.
Experimental Protocols
Cell Culture and this compound Treatment
A typical experimental workflow to study the effects of this compound on gene expression involves cell culture, treatment with the inhibitor, and subsequent analysis of RNA.
Caption: Workflow for this compound treatment and gene expression analysis.
Detailed Protocol:
-
Cell Seeding: Plate the desired cell line (e.g., rhabdomyosarcoma cell lines Rh30 or RD, or other cancer cell lines) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow them to reach 70-80% confluency at the time of treatment. Culture in a suitable medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.[5][6]
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM). A vehicle control (DMSO) should be prepared at the same final concentration as in the highest this compound treatment group.
-
Treatment: When cells reach the desired confluency, remove the old medium and replace it with a fresh medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific genes and pathways being investigated.
-
Cell Harvesting: After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS) and then harvest them using a suitable method (e.g., trypsinization for adherent cells, or centrifugation for suspension cells).
RNA Extraction and Quality Control
-
RNA Extraction: Isolate total RNA from the harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard protocol like the TRIzol method, following the manufacturer's instructions.[7] To prevent DNA contamination, an on-column DNase digestion or a separate DNase treatment step is recommended.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess the integrity of the RNA using agarose gel electrophoresis or a microfluidics-based system (e.g., Agilent Bioanalyzer). High-quality RNA will show distinct 28S and 18S ribosomal RNA bands with an intensity ratio of approximately 2:1.
Gene Expression Analysis
Quantitative Real-Time PCR (qPCR)
qPCR is used to validate microarray data or to quantify the expression of specific target genes.
Protocol:
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript II Reverse Transcriptase, Invitrogen) with oligo(dT) or random hexamer primers, according to the manufacturer's protocol.[7]
-
qPCR Reaction: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the gene of interest and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan master mix.[7][8][9]
-
Thermal Cycling: Perform the qPCR in a real-time PCR detection system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[7]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the gene of interest to the reference gene.[7]
Microarray Analysis
Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes.
Protocol:
-
RNA Labeling and Hybridization: Label amplified RNA (aRNA) with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays). Hybridize the labeled aRNA to a microarray slide containing probes for thousands of genes.[10][11][12]
-
Scanning and Feature Extraction: Scan the microarray slide using a microarray scanner to detect the fluorescence intensity of each spot. Use image analysis software to quantify the fluorescence intensities.[13][14]
-
Data Normalization and Analysis: Normalize the raw data to correct for systematic variations. Identify differentially expressed genes between this compound treated and control samples using statistical tests (e.g., t-test or ANOVA) and applying a fold-change cutoff.[10][11][12]
Quantitative Data on Gene Expression Changes
Treatment with this compound leads to significant alterations in the expression of genes involved in cell cycle regulation, apoptosis, and signaling pathways. The following tables summarize the quantitative data from studies on rhabdomyosarcoma cells treated with this compound.
Table 1: Effect of this compound on the Expression of PI3K-Akt Pathway-Related Genes in Rhabdomyosarcoma Cells
| Gene | Cell Line | This compound Concentration | Change in Expression | Method | Reference |
| Cyclin D1 (CCND1) | Rh30, RD | 100 µM | Decreased | Microarray, RQ-PCR | [15] |
| Bcl-xL (BCL2L1) | Rh30, RD | 100 µM | Decreased | Microarray, RQ-PCR | [15] |
| GADD45G | Rh30, RD | 100 µM | Increased | Microarray, RQ-PCR | [15] |
Table 2: Effect of this compound on the Expression of Inflammatory Genes
| Gene | Cell Type | Change in Expression | Reference |
| Eotaxin-1 (CCL11) | Human pulmonary artery endothelial cells | Suppressed (in response to IL-13 and TNF-α) | [16] |
| Cyclooxygenase-2 (COX-2) | Not specified | Ameliorated expression | [10] |
Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling pathways that regulate gene expression.
PI3K-Akt Signaling Pathway
Microarray analysis of rhabdomyosarcoma cells treated with this compound revealed a significant attenuation of the PI3K-Akt signaling pathway.[3][15][17][18] This pathway is crucial for cell survival, proliferation, and growth. The inhibition of PRMTs by this compound leads to downstream changes in the expression of key genes regulated by the PI3K-Akt pathway.
Caption: this compound inhibits PRMTs, leading to attenuation of the PI3K-Akt pathway and altered gene expression.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation, and its activity can be influenced by PRMTs. While direct studies on this compound's effect on the entire NF-κB pathway are limited, the observed changes in the expression of inflammatory genes like COX-2 and eotaxin-1 suggest a potential role for this compound in modulating this pathway.[10][16] PRMT1, a target of this compound, is known to act as a transcriptional coactivator for NF-κB.
Caption: Postulated mechanism of this compound's effect on the NF-κB signaling pathway.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is another critical signaling cascade involved in inflammation and cell proliferation. Some studies suggest a link between PRMTs and the regulation of STAT proteins. For example, resveratrol, another compound with anti-inflammatory properties, has been shown to inhibit eotaxin-1 expression by inhibiting STAT6 phosphorylation.[16] Given that this compound also affects eotaxin-1, it is plausible that it may also modulate the JAK/STAT pathway, although more direct evidence is needed.
Caption: Potential mechanism of this compound's influence on the JAK/STAT signaling pathway.
Summary and Future Directions
This compound, as a pan-inhibitor of PRMTs, demonstrates a significant impact on gene expression, leading to anti-proliferative and pro-apoptotic effects in various cell types, particularly in cancer cells. Its ability to modulate key signaling pathways like PI3K-Akt highlights its potential as a therapeutic agent. The observed changes in inflammatory gene expression also suggest a role for this compound in regulating inflammatory responses.
Future research should focus on elucidating the complete transcriptomic and epigenomic landscape altered by this compound through high-throughput sequencing techniques like RNA-seq and ChIP-seq. This will provide a more comprehensive understanding of its mechanism of action and help identify novel therapeutic targets. Furthermore, investigating the specific role of individual PRMTs in mediating the effects of this compound will be crucial for developing more targeted and effective PRMT inhibitors for various diseases.
References
- 1. Molecular Classification of Rhabdomyosarcoma—Genotypic and Phenotypic Determinants of Diagnosis: A Report from the Children’s Oncology Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The NF-κB Genomic Landscape in Lymphoblastoid B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Revisiting the Role of Eotaxin-1/CCL11 in Psychiatric Disorders [frontiersin.org]
- 6. A methodology for global validation of microarray experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An optimized protocol for microarray validation by quantitative PCR using amplified amino allyl labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of COX2 deficiency attenuates cardiac damage in acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissecting the Regulatory Strategies of NF-κB RelA Target Genes in the Inflammatory Response Reveals Differential Transactivation Logics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An optimized protocol for microarray validation by quantitative PCR using amplified amino allyl labeled RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive genomic analysis of rhabdomyosarcoma reveals a landscape of alterations affecting a common genetic axis in fusion-positive and fusion-negative tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. molbiolcell.org [molbiolcell.org]
- 15. Identification of novel genes expressed during rhabdomyosarcoma differentiation using cDNA microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Integrative Bayesian analysis identifies rhabdomyosarcoma disease genes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of AMI-1 in Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable, small molecule inhibitor of protein arginine methyltransferases (PRMTs).[1] It functions as a broad-spectrum, or pan-PRMT inhibitor, targeting multiple members of this enzyme family which are crucial regulators of cellular processes.[2] PRMTs catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification that plays a significant role in signal transduction, gene transcription, RNA processing, and DNA damage repair.[3] This technical guide provides an in-depth overview of the role of this compound in modulating key signal transduction pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Core Mechanism of Action
This compound exerts its inhibitory effects by blocking the peptide-substrate binding site of PRMTs, in a manner that is not competitive with the methyl donor SAM.[4] By preventing the binding of substrate proteins, this compound effectively halts the methylation process, leading to downstream consequences on various signaling cascades.
Data Presentation: Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been characterized against several PRMT isoforms and in various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of this activity.
| Target Enzyme/Cell Line | IC50 Value (µM) | Notes | Reference |
| Human PRMT1 (in vitro) | 8.8 - 137 | Varies depending on experimental conditions. | [2] |
| Yeast Hmt1p (PRMT1 homolog) | 3.0 | In vitro assay. | [1] |
| CARM1 (PRMT4) | 74 | In vitro assay. | [2] |
| Rhabdomyosarcoma (Rh30) cells | 129.9 | Cell viability assay (72h). | [5] |
| Rhabdomyosarcoma (RD) cells | 123.9 | Cell viability assay (72h). | [5] |
Modulation of Key Signaling Pathways
This compound, through its inhibition of PRMTs, has been shown to impact several critical signaling pathways implicated in cell growth, proliferation, and survival.
The JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary route for cytokine and growth factor signaling. Recent evidence indicates that PRMTs are key regulators of this pathway. Specifically, PRMT5 has been shown to methylate SMAD7, a protein that can interact with the IL-6 co-receptor gp130.[1][3] This methylation enhances the binding of SMAD7 to gp130, leading to robust activation of STAT3.[1][3] As a pan-PRMT inhibitor, this compound can disrupt this process by inhibiting PRMT5, thereby attenuating STAT3 activation.
The PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is central to cell survival, growth, and metabolism. Several PRMTs have been implicated in the regulation of this pathway. For instance, PRMT1 can methylate and activate key components upstream of Akt, while PRMT6 has been shown to methylate and regulate the tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway.[6][7] By inhibiting these PRMTs, this compound can effectively attenuate the pro-survival signals transmitted through the PI3K/Akt pathway, leading to reduced cell proliferation and induction of apoptosis.
Experimental Protocols
In Vitro Radioactive PRMT1 Inhibition Assay
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H4 peptide substrate, providing a direct measure of PRMT1 activity.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (e.g., Ac-SGRGKGGKGLGKGGAKRHRKV-NH2)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Wash Buffer (e.g., 50 mM sodium carbonate, pH 9.0)
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PRMT1 enzyme, histone H4 peptide substrate, and [³H]-SAM in the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 1 hour.
-
Spotting: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in wash buffer to remove unincorporated [³H]-SAM.
-
Drying: Rinse the paper with acetone and allow it to air dry completely.
-
Quantification: Place the dried paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Histone Methylation
This protocol allows for the detection of changes in the methylation status of specific histone residues in cells treated with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3R17me2a, anti-H4R3me2a, and total histone H3 or H4 as a loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired time.
-
Cell Lysis: Harvest and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the specific histone methylation mark overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the methylated histone signal to the total histone signal to determine the relative change in methylation.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cells and cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control and determine the IC50 value.
Conclusion
This compound serves as a valuable research tool for elucidating the complex roles of protein arginine methylation in cellular signaling. Its ability to broadly inhibit PRMTs allows for the investigation of the downstream consequences of this post-translational modification on critical pathways such as the JAK/STAT and PI3K/Akt cascades. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting protein arginine methylation. Further investigation into the specific roles of individual PRMT isoforms and the development of more selective inhibitors will continue to refine our understanding of these important signaling networks.
References
- 1. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 Enables Robust STAT3 Activation via Arginine Symmetric Dimethylation of SMAD7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pnas.org [pnas.org]
- 7. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
AMI-1: A Technical Guide to its Impact on Protein Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AMI-1 is a pioneering, cell-permeable small molecule recognized as the first-in-class pan-inhibitor of protein arginine methyltransferases (PRMTs). By competitively blocking the substrate-binding site of these enzymes, this compound effectively curtails the post-translational methylation of arginine residues on a myriad of cellular proteins. This inhibition reverberates through numerous critical signaling pathways, including the PI3K/Akt, TGF-β, and NF-κB cascades, thereby influencing a wide spectrum of cellular processes. These processes range from cell proliferation and apoptosis to inflammation and fibrosis. This technical guide provides an in-depth exploration of this compound, detailing its mechanism of action, its impact on protein methylation, and its downstream cellular effects. The guide includes comprehensive experimental protocols, quantitative data on its inhibitory activity, and visual representations of the affected signaling pathways to serve as a valuable resource for researchers in drug discovery and molecular biology.
Introduction to this compound and Protein Arginine Methylation
Protein methylation is a crucial post-translational modification where methyl groups are added to amino acid residues, predominantly arginine and lysine.[1] This process is catalyzed by a family of enzymes known as protein arginine methyltransferases (PRMTs), which transfer a methyl group from the donor molecule S-adenosyl-L-methionine (SAM) to the guanidino nitrogen atoms of arginine residues.[2] In mammals, the PRMT family is classified into three types based on the methylation patterns they produce:
-
Type I PRMTs (PRMT1, PRMT2, PRMT3, PRMT4/CARM1, PRMT6, and PRMT8) catalyze the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (aDMA).[3][4]
-
Type II PRMTs (PRMT5 and PRMT9) produce MMA and symmetric dimethylarginine (sDMA).[3]
-
Type III PRMTs (PRMT7) are responsible for generating only MMA.[3]
These methylation events are not mere decorations; they significantly impact protein function by altering protein-protein interactions, protein-nucleic acid interactions, and the subcellular localization of proteins. Consequently, PRMTs are pivotal regulators of numerous cellular processes, including signal transduction, gene transcription, RNA processing, and DNA repair. Dysregulation of PRMT activity has been implicated in a variety of diseases, including cancer, cardiovascular disorders, and inflammatory conditions.
This compound (Arginine Methyltransferase Inhibitor 1) was the first small molecule identified as a broad-spectrum, or pan-, inhibitor of PRMTs.[3] Its discovery marked a significant milestone in the study of protein arginine methylation, providing a powerful chemical tool to probe the functional roles of PRMTs in health and disease.
Mechanism of Action of this compound
This compound is a cell-permeable and reversible inhibitor of PRMTs.[5] Its chemical structure features two naphthalene rings connected by a central urea group.[3]
Figure 1: Chemical Structure of this compound.
The inhibitory action of this compound is not mediated by competing with the methyl donor, S-adenosyl-L-methionine (SAM). Instead, biochemical studies have shown that this compound acts as a competitive inhibitor with respect to the peptide substrate.[3] It is believed to block the substrate-binding pocket of PRMTs, thereby preventing the enzyme from recognizing and methylating its target proteins.[3][6] This mechanism confers its broad-spectrum activity against multiple PRMT family members, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT5, and PRMT6.[3][5]
It is important for researchers to be aware that this compound has also been reported to possess antioxidant properties, acting as a potent scavenger of NADPH-oxidase-derived superoxide.[7] This off-target effect should be considered when interpreting experimental results, and appropriate controls should be implemented.
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound varies depending on the specific PRMT and the experimental conditions. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various PRMTs.
| Target PRMT | IC50 Value (µM) | Reference(s) |
| Human PRMT1 | 8.8 - 137 | [3] |
| Yeast Hmt1p (PRMT1 homolog) | 3.0 | [5] |
| CARM1 (PRMT4) | 74 | [3] |
Table 1: IC50 values of this compound for various Protein Arginine Methyltransferases.
The following table provides examples of the quantitative impact of this compound on the methylation of specific substrates.
| Cell Line/System | Substrate | This compound Concentration | Observed Effect | Reference(s) |
| Rhabdomyosarcoma (Rh30, RD) | Histone H3 (R2, R8, R17), Histone H4 (R3) | 100 µM | Significant reduction in methylation levels | [8] |
| Colorectal Cancer (KM12, HCT8) | NONO | 0.6 - 1.2 mM | Reduced asymmetric dimethylation | [9] |
| Sarcoma (S180) Xenograft | Histone H4 (R3), Histone H3 (R8) | 0.5 mg (intratumoral) | Decreased levels of symmetric dimethylation | [5] |
Table 2: Quantitative effects of this compound on substrate methylation.
Impact on Cellular Signaling Pathways
By inhibiting PRMTs, this compound modulates the methylation status of a wide array of proteins, leading to downstream effects on critical signaling pathways.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Studies in rhabdomyosarcoma cells have demonstrated that this compound attenuates the activity of the PI3K/Akt signaling pathway.[8] This inhibitory effect is associated with a reduction in cell viability and the induction of apoptosis.[8] The precise mechanism by which PRMT inhibition by this compound leads to the downregulation of the PI3K/Akt pathway is an area of active investigation, but it is hypothesized to involve the altered methylation of key regulatory proteins within this cascade.
Caption: this compound's impact on the PI3K/Akt signaling pathway.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cellular regulation, inhibiting cell growth in early-stage tumors but promoting metastasis and fibrosis in advanced diseases. In the context of renal fibrosis, this compound has been shown to have a reno-protective effect by curbing its progression.[3] This is achieved by attenuating key fibrotic markers, such as the phosphorylation of Smad3, a critical downstream effector in the TGF-β pathway.[3] The inhibition of PRMTs by this compound likely interferes with the methylation of components within the TGF-β signaling cascade, leading to a reduction in pro-fibrotic gene expression.
Caption: this compound's modulation of the TGF-β signaling pathway.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of a vast array of pro-inflammatory genes. This compound has been reported to exhibit anti-inflammatory activity.[3] This is exemplified by its ability to downregulate the expression of cyclooxygenase-2 (COX-2) in response to inflammatory stimuli. The NF-κB pathway is tightly regulated, in part, by post-translational modifications, including methylation. By inhibiting PRMTs, this compound can modulate the activity of key components of the NF-κB cascade, such as the inhibitor of NF-κB (IκBα) or NF-κB subunits themselves, thereby dampening the inflammatory response.
Caption: this compound's influence on the NF-κB signaling pathway.
Experimental Protocols
The following protocols provide a general framework for key experiments used to study the effects of this compound. Researchers should optimize these protocols for their specific cell types and experimental conditions.
In Vitro PRMT Inhibition Assay (Radioactive)
This assay measures the ability of this compound to inhibit the transfer of a radioactive methyl group from S-adenosyl-L-[methyl-³H]methionine to a substrate protein.
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT1, PRMT5)
-
PRMT substrate (e.g., histone H4, myelin basic protein)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PRMT substrate, and recombinant PRMT enzyme.
-
Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the reaction tubes.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reactions at 30°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Excise the gel band corresponding to the methylated substrate.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for an in vitro PRMT inhibition assay.
Western Blot for Detecting Protein Methylation
This technique is used to assess changes in the methylation status of specific proteins in cells treated with this compound.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies specific for the methylated form of the protein of interest (e.g., anti-aDMA, anti-sDMA, or site-specific methyl-arginine antibodies)
-
Primary antibody for the total protein of interest (as a loading control)
-
Secondary antibodies conjugated to HRP
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Procedure:
-
Culture cells and treat with various concentrations of this compound for a specified duration.
-
Harvest and lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the methylated protein.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.
-
Quantify the band intensities to determine the change in methylation levels.
Caption: General workflow for Western blot analysis.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Caption: Step-by-step workflow for the MTT cell viability assay.
Conclusion
This compound remains an indispensable tool for the study of protein arginine methylation. Its ability to broadly inhibit PRMTs has provided invaluable insights into the diverse roles of this post-translational modification in cellular regulation and disease pathogenesis. While the development of more specific PRMT inhibitors is an ongoing effort, this compound continues to serve as a crucial pharmacological agent for dissecting the complex interplay between protein methylation and cellular signaling. This technical guide offers a comprehensive overview of this compound, equipping researchers with the foundational knowledge and practical protocols necessary to effectively utilize this compound in their scientific investigations. As our understanding of the "arginine methylome" expands, the strategic use of inhibitors like this compound will undoubtedly continue to fuel new discoveries and therapeutic advancements.
References
- 1. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-cancer analysis identifies protein arginine methyltransferases PRMT1 and PRMT5 and their related signatures as markers associated with prognosis, immune profile, and therapeutic response in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Inhibitor of Protein Arginine Methyltransferases, 7,7′-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid (this compound), Is a Potent Scavenger of NADPH-Oxidase–Derived Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PRMT1 enhances oncogenic arginine methylation of NONO in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to In Vitro Studies Using AMI-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vitro applications of AMI-1, a potent inhibitor of protein arginine methyltransferases (PRMTs). This compound serves as a critical tool in elucidating the roles of arginine methylation in various biological processes, including signal transduction, gene expression, and cell fate determination. This document outlines its mechanism of action, summarizes key quantitative data from various studies, provides detailed experimental protocols, and visualizes the cellular pathways influenced by this inhibitor.
Core Concepts: this compound as a PRMT Inhibitor
This compound, a symmetrical sulfonated urea compound, is a cell-permeable and reversible inhibitor of PRMTs.[1] It primarily functions by blocking the binding of peptide substrates to the enzyme, without competing for the S-adenosyl-L-methionine (SAM) binding site.[1] This specificity makes it a valuable tool for studying the consequences of inhibiting protein arginine methylation. This compound has been shown to inhibit both type I (PRMT1, 3, 4, and 6) and type II (PRMT5) enzymes, making it a pan-PRMT inhibitor.[1][2]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and effects of this compound across various in vitro models.
Table 1: Inhibitory Potency (IC50) of this compound
| Target Enzyme | Organism/Cell Line | IC50 | Reference(s) |
| Human PRMT1 | - | 8.8 µM | [1] |
| Yeast Hmt1p | - | 3.0 µM | [1][3] |
| HIV-1 RT Polymerase | - | 5.0 µM | |
| CARM1 (PRMT4) | - | 74 µM | [2] |
Table 2: Effects of this compound on Cancer Cell Viability
| Cell Line | Cancer Type | Treatment Concentration | Treatment Duration | Effect | Reference(s) |
| S180 | Sarcoma | 0.6, 1.2, 2.4 mM | 48, 72, 96 h | Time- and dose-dependent inhibition of cell viability | [1][4] |
| U2OS | Osteosarcoma | 0.6, 1.2, 2.4 mM | 48, 72, 96 h | Time- and dose-dependent inhibition of cell viability | [1][4] |
| S180 | Sarcoma | 1.2, 2.4 mM | 48, 72 h | Induction of apoptosis | [1] |
| HepG2 | Hepatocellular Carcinoma | Not specified | 72 h | Inhibition of proliferation, induction of apoptosis | [5] |
| HGC-27 | Gastric Cancer | Not specified | Not specified | Dose-dependent inhibition of proliferation | [6] |
| MKN-45 | Gastric Cancer | Not specified | Not specified | Dose-dependent inhibition of proliferation | [6] |
Table 3: IC50 Values for Inhibition of Sarcoma Cell Viability at 72h
| Cell Line | IC50 (mM) | Reference(s) |
| S180 | 0.31 ± 0.01 | [4] |
| U2OS | 0.75 ± 0.02 | [4] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to impact several critical signaling pathways involved in cell growth, survival, and apoptosis.
This compound treatment can induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. In hepatocellular carcinoma cells, this compound treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[5] In sarcoma cells, this compound has been shown to increase the levels of the tumor suppressor protein p53.[4]
Caption: this compound induced apoptosis pathway.
In rhabdomyosarcoma (RMS) cells, this compound has been shown to reduce cell proliferation by decreasing the activity of the PI3K-Akt signaling pathway.[7] This pathway is crucial for cell growth and survival.
Caption: Inhibition of PI3K-Akt pathway by this compound.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to characterize the effects of this compound.
This colorimetric assay is used to determine the cytotoxicity of this compound on cultured cells.
Materials:
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or WST-1 reagent
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (dissolved in DMSO or water)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO or water as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72, 96 hours).[4]
-
Assay: Add 10 µL of CCK-8 or WST-1 reagent to each well. Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells with medium only.
This technique is used to detect changes in the expression levels of specific proteins following this compound treatment.
Materials:
-
6-well cell culture plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PRMT5, p53, Bax, Bcl-2, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound as described for the viability assay. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer, boil for 5 minutes, and load onto an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST, add ECL substrate, and visualize the protein bands using an imaging system. β-actin is commonly used as a loading control.[5]
Immunoprecipitation can be used to isolate specific PRMTs and their substrates to study the direct effects of this compound on their interaction and methylation status.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 based)
-
Primary antibody for the protein of interest (e.g., PRMT1)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Sample buffer for Western blotting
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from control and this compound treated cells using a non-denaturing lysis buffer.
-
Pre-clearing: (Optional but recommended) Incubate the lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer or by boiling in SDS sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against the protein of interest or its potential substrates.
The following diagram illustrates a typical workflow for studying the in vitro effects of this compound.
Caption: General experimental workflow.
This guide provides a foundational understanding for researchers initiating or advancing their work with this compound. Adherence to these detailed protocols and an understanding of the underlying cellular mechanisms will facilitate robust and reproducible in vitro studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Arginine methyltransferase inhibitor-1 inhibits sarcoma viability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
AMI-1 Treatment Protocol for Cell Culture: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable, reversible, and potent pan-inhibitor of protein arginine N-methyltransferases (PRMTs).[1][2] It functions by blocking the peptide-substrate binding site of PRMTs, thereby inhibiting their methyltransferase activity.[2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification crucial for regulating numerous cellular processes, including signal transduction, gene transcription, and RNA processing. This compound has been shown to inhibit both type I (PRMT1, 3, 4, 6) and type II (PRMT5) PRMTs.[2] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound acts as a broad-spectrum inhibitor of PRMTs, with IC50 values of 8.8 µM for human PRMT1 and 3.0 µM for yeast Hmt1p.[2] It specifically targets arginine methylation and does not compete for the S-adenosylmethionine (SAM) binding site.[2] The inhibitory effect of this compound has been demonstrated across various PRMTs, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[1] By inhibiting these enzymes, this compound can modulate the methylation status of numerous histone and non-histone proteins, thereby impacting downstream cellular pathways.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound treatment in various cell lines and experimental conditions.
Table 1: IC50 Values of this compound in Different Cell Lines and In Vitro Assays
| Cell Line/Target | Assay Type | IC50 Value | Reference |
| Human PRMT1 | Cell-free | 8.8 µM | [2] |
| Yeast Hmt1p | Cell-free | 3.0 µM | [2] |
| CARM1 (PRMT4) | Cell-free | 74 µM | [1] |
| HIV-1 RT Polymerase | Cell-free | 5 µM |
Table 2: Effective Concentrations and Observed Effects of this compound in Cell Culture
| Cell Line | Concentration Range | Treatment Duration | Observed Effects |
| HeLa | Not specified | Not specified | Inhibition of GFP-Npl3 fusion and endogenous PRMT1-like activity |
| MCF7 | Not specified | Not specified | Inhibition of nuclear receptor-mediated transactivation |
| INS-1 | Not specified | Not specified | Improved cell function, regulation of FOXO1 phosphorylation and methylation |
| S180 and U2OS | 0.6-2.4 mM | 48-96 hours | Time- and dose-dependent inhibition of cell viability |
| S180 | 1.2-2.4 mM | 48-72 hours | Induction of apoptosis |
| Rh30 and RD | 100 µM | 48 hours | Inhibition of histone H3 and H4 arginine methylation |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 100 mM stock solution, dissolve 54.85 mg of this compound (MW: 548.45 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[2]
General Cell Culture Treatment with this compound
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution
-
Sterile cell culture plates or flasks
-
Complete growth medium
Protocol:
-
Seed cells at an appropriate density in cell culture plates or flasks and allow them to adhere and reach the desired confluency (typically 50-70%). For a 96-well plate, a starting density of 5,000-10,000 cells per well is common, but this should be optimized for each cell line.[3][4]
-
On the day of treatment, prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete growth medium.
-
Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Following incubation, proceed with the desired downstream analysis, such as cell viability assays or protein extraction for Western blotting.
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Following the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis of Histone Methylation
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (15% or 4-20% gradient gels are recommended for histones)[5]
-
Transfer buffer
-
PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for histones)[6]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific histone methylation marks (e.g., anti-H3R17me2a, anti-H4R3me2a) and total histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
After this compound treatment, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. For histone analysis, acid extraction protocols can also be used.[5]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the methylated histone signal to the total histone H3 signal.
Luciferase Reporter Assay for Nuclear Receptor Transactivation
Materials:
-
Cells (e.g., MCF7)
-
Nuclear receptor reporter plasmid (e.g., containing an estrogen response element upstream of a luciferase gene)
-
Control reporter plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
Agonist for the nuclear receptor of interest (e.g., estradiol for the estrogen receptor)
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Co-transfect the cells with the nuclear receptor reporter plasmid and the control reporter plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with the agonist for the nuclear receptor, with or without various concentrations of this compound.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the inhibition of nuclear receptor transactivation as a percentage of the agonist-only treated cells.
Signaling Pathways and Visualizations
This compound Inhibition of PRMTs and Downstream Effects
This compound, as a pan-PRMT inhibitor, can affect multiple signaling pathways by altering the methylation status of key regulatory proteins.
References
- 1. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Histone Immunoblotting Protocol | Rockland [rockland.com]
Application Notes and Protocols for the Use of AMI-1 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable and reversible inhibitor of protein arginine methyltransferases (PRMTs).[1] It functions as a broad-spectrum or pan-PRMT inhibitor, affecting the activity of multiple PRMT family members.[2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues within proteins, a post-translational modification known as arginine methylation. This modification plays a critical role in a wide array of cellular processes, including signal transduction, transcriptional regulation, RNA processing, and DNA repair.[2][3]
Given the integral role of PRMTs in cellular function, their dysregulation has been implicated in various diseases, including cancer. This has led to the development of PRMT inhibitors like this compound as valuable research tools and potential therapeutic agents. Western blotting is a fundamental technique used to detect and quantify changes in protein expression and post-translational modifications. Therefore, utilizing this compound in a Western blot experiment allows researchers to investigate the impact of PRMT inhibition on specific signaling pathways and cellular processes.
This document provides detailed application notes and a comprehensive protocol for the effective use of this compound in Western blot experiments, designed to guide researchers in accurately assessing its effects on target proteins and pathways.
Mechanism of Action
This compound primarily exerts its inhibitory effect by blocking the binding of peptide substrates to the active site of PRMTs.[1] It is important to note that this compound is not a competitive inhibitor of the methyl donor, S-adenosyl-L-methionine (SAM). By preventing substrate binding, this compound effectively reduces the overall arginine methylation of cellular proteins. This inhibition can lead to a variety of downstream cellular effects, including the induction of apoptosis and a reduction in cell viability in cancer cell lines.
Key Applications in Western Blotting
-
Investigating the role of PRMTs in signaling pathways: By treating cells with this compound, researchers can use Western blotting to determine if PRMT activity is necessary for the activation or regulation of specific signaling cascades, such as the PI3K/Akt pathway.
-
Validating the downstream effects of PRMT inhibition: Western blotting can be used to confirm that this compound treatment leads to a decrease in the methylation of known PRMT substrates, such as histones (e.g., H4R3me2a) and other cellular proteins.
-
Screening for novel PRMT substrates: In combination with other techniques, Western blotting can be employed to identify new proteins whose methylation status is altered upon this compound treatment.
-
Assessing the efficacy of novel PRMT inhibitors: this compound can be used as a positive control when evaluating the effectiveness of newly developed, more specific PRMT inhibitors.
Data Presentation: this compound Treatment Conditions
The optimal concentration and incubation time for this compound can vary significantly depending on the cell line, the specific PRMTs being targeted, and the desired biological outcome. It is crucial to perform a dose-response and time-course experiment to determine the ideal conditions for your specific experimental system. The following table summarizes some previously reported effective concentrations and incubation times for this compound in various cell lines.
| Cell Line/Tissue | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Rh30 (Rhabdomyosarcoma) | 100 µM | 48 hours | Decreased methylation of H3R2me2a, H3R8me2s, H3R17me2a, H4R3me2a; Decreased p-Akt | [4] |
| RD (Rhabdomyosarcoma) | 100 µM | 48 hours | Decreased methylation of H3R2me2a, H3R8me2s, H3R17me2a, H4R3me2a; Decreased p-Akt | [4] |
| Sarcoma S180 and U2OS cells | 0.6-2.4 mM | 48-96 hours | Inhibition of cell viability | [1] |
| A549 (Lung Carcinoma) | 5, 10, 20 µM | Not Specified | Altered expression of PRMT1-related proteins | [2] |
| MCF7 (Breast Cancer) | Various concentrations | 48 hours | Dose-dependent decrease in H4R3me2a levels |
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment designed to assess the effect of this compound on a target protein and signaling pathway.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (specific to your target proteins, e.g., anti-p-Akt, anti-total-Akt, anti-H4R3me2a, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Western blot imaging system
Protocol
-
Cell Culture and this compound Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvesting.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of this compound in the recommended solvent (e.g., DMSO).
-
Prepare working solutions of this compound in fresh cell culture medium at the desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired amount of time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Lysis and Protein Quantification:
-
After the incubation period, place the culture dishes on ice and wash the cells twice with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Based on the protein quantification, normalize the protein concentration of all samples with lysis buffer.
-
Add an appropriate volume of Laemmli sample buffer (containing a reducing agent like β-mercaptoethanol or DTT) to each lysate to achieve a final protein concentration of 1-2 µg/µL.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor the separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Carefully transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure complete transfer by checking for the presence of the pre-stained ladder on the membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically, but a starting point of 1:1000 is common.
-
Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the intensity of the loading control band to account for any variations in protein loading.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound treatment and Western blot analysis.
Caption: Simplified signaling pathway showing this compound inhibition of PRMT1.
References
Application Notes and Protocols for AMI-1 Dosage in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AMI-1 is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs). It functions as a broad-spectrum or "pan"-PRMT inhibitor, affecting the activity of multiple PRMT family members, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[1] By inhibiting these enzymes, this compound prevents the methylation of arginine residues on histone and non-histone protein substrates, thereby modulating various cellular processes such as gene transcription, signal transduction, and DNA repair.[2][3] These regulatory roles make this compound a valuable tool for investigating the biological functions of arginine methylation and a potential therapeutic agent in diseases where PRMTs are dysregulated, such as cancer.[1][4]
These application notes provide a comprehensive overview of the in vivo use of this compound in mouse models, summarizing reported dosages, administration routes, and experimental protocols.
Data Presentation
In Vivo Dosage of this compound in Mouse Models
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Therapeutic Goal | Reference |
| Sarcoma (S180) Xenograft | 0.5 mg/mouse | Intratumoral | Daily | 7 days | Decrease tumor weight | [5] |
| C57BL/6 (Immunomodulation) | 200 mg/kg/day | Intraperitoneal | Daily | 7 days | Enhance regulatory T cell (Treg) suppression | [6] |
Signaling Pathway
This compound acts as a pan-inhibitor of Protein Arginine N-Methyltransferases (PRMTs). This diagram illustrates its general mechanism of action.
Caption: General signaling pathway of this compound as a pan-PRMT inhibitor.
Experimental Protocols
Intratumoral Administration of this compound in a Sarcoma Xenograft Mouse Model
This protocol is adapted from a study investigating the anti-tumor effects of this compound in a sarcoma xenograft model.[5]
Objective: To assess the in vivo efficacy of this compound in reducing tumor growth.
Materials:
-
This compound (MedchemExpress, Cat. No.: HY-18962 or equivalent)
-
Sarcoma S180 cells
-
Male Kunming mice (6-7 weeks old, 18-22 g)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Syringes and needles for cell inoculation and intratumoral injection
-
Calipers for tumor measurement
-
Animal balance
Experimental Workflow:
References
- 1. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A peptoid-based inhibitor of protein arginine methyltransferase 1 (PRMT1) induces apoptosis and autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
Preparing AMI-1 Stock Solutions for Cellular and Biochemical Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of AMI-1 stock solutions intended for a range of experimental applications. This compound is a potent, cell-permeable, and reversible pan-inhibitor of protein arginine N-methyltransferases (PRMTs), making it a valuable tool for studying the role of arginine methylation in various biological processes.[1] These application notes include the chemical and physical properties of this compound, step-by-step instructions for preparing stock solutions in common solvents, and recommended storage conditions to ensure stability and efficacy. Additionally, we present an overview of its mechanism of action and key signaling pathways affected by this compound, supplemented with diagrams for enhanced clarity.
Introduction to this compound
This compound (Arginine Methyltransferase Inhibitor-1) is a small molecule inhibitor that targets the activity of PRMTs. These enzymes play a crucial role in post-translational modification by catalyzing the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues within proteins. Dysregulation of PRMT activity has been implicated in numerous diseases, including cancer, cardiovascular disorders, and inflammatory conditions.
This compound acts as a broad-spectrum or "pan"-inhibitor of PRMTs, affecting the activity of multiple family members, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6. Its mechanism of action involves blocking the binding of the peptide substrate to the enzyme, thereby preventing the methylation event. This inhibitory action allows researchers to investigate the functional consequences of reduced protein arginine methylation in cellular and in vivo models.
Chemical and Physical Properties of this compound
Accurate preparation of stock solutions requires precise knowledge of the compound's chemical and physical properties. The most commonly available form of this compound is the sodium salt hydrate. It is crucial to use the correct molecular weight for the specific lot of this compound being used, as variations in the salt and hydration state can occur. For the purpose of these protocols, we will use the molecular weight of the this compound sodium salt.
| Property | Value | Reference |
| Chemical Name | 7,7'-(carbonylbis(azanediyl))bis(4-hydroxynaphthalene-2-sulfonic acid) sodium salt hydrate | |
| Molecular Formula | C21H12N2O9S2•4Na | [2][3][4] |
| Molecular Weight | 592.42 g/mol | [2][3] |
| Appearance | Crystalline solid | [4] |
| Solubility | Water: ~10 mg/mL, DMSO: Soluble | [4] |
| Purity | ≥98% | [2][3][4] |
Experimental Protocols: Preparing this compound Stock Solutions
The choice of solvent for preparing this compound stock solutions depends on the intended downstream application. For most cell culture experiments, a stock solution in sterile water or DMSO is recommended.
Protocol for Preparing a 10 mM this compound Stock Solution in Sterile Water
Materials:
-
This compound sodium salt (MW: 592.42 g/mol )
-
Sterile, nuclease-free water
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
-
0.22 µm sterile syringe filter
Procedure:
-
Weighing this compound: Carefully weigh out 5.92 mg of this compound powder on an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the this compound powder.
-
Dissolving this compound: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) can aid in solubilization if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This is particularly important for cell culture applications.
-
Aliquoting and Storage: Aliquot the sterile 10 mM this compound stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.
Protocol for Preparing a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound sodium salt (MW: 592.42 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing this compound: Accurately weigh out 29.62 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous, sterile-filtered DMSO to the microcentrifuge tube.
-
Dissolving this compound: Vortex the solution vigorously until the this compound is completely dissolved.
-
Aliquoting and Storage: Dispense the 50 mM this compound stock solution into small, single-use aliquots in sterile microcentrifuge tubes. Store the aliquots at -20°C, protected from light. For longer-term storage, -80°C is recommended.
Note on Working Concentrations: The optimal working concentration of this compound will vary depending on the cell type, assay, and experimental goals. A typical starting point for cell-based assays is in the range of 10-100 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific system. For western blot analysis, concentrations in the range of 10-100 µM have been used to observe effects on downstream targets.[5]
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting the activity of PRMTs. This leads to a global reduction in protein arginine methylation, which in turn affects numerous cellular processes. Two key signaling pathways known to be modulated by this compound are the PI3K/Akt and TGF-β/Smad3 pathways.
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Studies have shown that treatment with this compound can attenuate the activity of this pathway.[6][7][8] This is significant in cancer research, as hyperactivation of the PI3K/Akt pathway is a common feature of many malignancies. By inhibiting PRMTs, this compound can lead to decreased cell viability and proliferation and induce apoptosis in cancer cells.[7]
Modulation of the TGF-β/Smad3 Signaling Pathway
The TGF-β signaling pathway plays a complex role in cellular processes such as differentiation, fibrosis, and immune responses. This compound has been shown to inhibit the phosphorylation of Smad3, a key downstream effector in the TGF-β pathway.[9][10][11] This inhibition can attenuate fibrotic responses, suggesting a potential therapeutic application for this compound in diseases characterized by excessive tissue fibrosis.[9]
Visualizations
Caption: Experimental workflow for preparing and using this compound stock solutions.
Caption: Simplified signaling pathway showing this compound inhibition of PRMTs and downstream effects.
Conclusion
The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers utilizing this compound in their experiments. By following these guidelines for the preparation and storage of this compound stock solutions, investigators can ensure the consistency and reliability of their results. The elucidation of this compound's impact on key signaling pathways underscores its importance as a tool for dissecting the complex roles of protein arginine methylation in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. This compound (sodium salt) [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Emerging Role and Clinical Significance of PI3K-Akt-mTOR in Rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein arginine methyltransferase 1 mediates renal fibroblast activation and fibrogenesis through activation of Smad3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Inhibition of PRMT1 alleviates sepsis‐induced acute kidney injury in mice by blocking the TGF‐β1 and IL‐6 trans‐signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: AMI-1 in Cancer Cell Lines
1. Introduction
AMI-1 is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions as a symmetrical sulfonated urea that was initially identified as an inhibitor of type I PRMTs but has also been shown to inhibit the activity of the type II PRMT, PRMT5.[1][2] PRMTs are a class of enzymes that are frequently overexpressed in various cancers and play crucial roles in malignant transformation by methylating histone and non-histone proteins, thereby regulating gene expression, cell signaling, and DNA repair.[2] this compound exerts its inhibitory effects by blocking the peptide-substrate binding site of PRMTs.[1] These application notes provide a summary of the observed effects of this compound in cancer cell lines and detailed protocols for its use in research settings.
2. Mechanism of Action
This compound primarily targets PRMTs, with demonstrated inhibitory activity against both type I (e.g., PRMT1, PRMT4, PRMT6) and type II (PRMT5) enzymes.[1][3] In numerous cancer cell lines, the anti-neoplastic effects of this compound are linked to the inhibition of PRMT5.[2][4] This inhibition leads to a reduction in the symmetric dimethylation of histone H3 at arginine 8 (H3R8me2s) and histone H4 at arginine 3 (H4R3me2s).[2][4]
Downstream effects of PRMT inhibition by this compound include:
-
Upregulation of p53: this compound treatment has been shown to increase the expression of the tumor suppressor protein p53.[2][4]
-
Downregulation of eIF4E: The expression of eukaryotic translation initiation factor 4E, which is involved in protein synthesis and often upregulated in cancer, is decreased following this compound treatment.[4]
-
Modulation of Cell Cycle Regulators: this compound can induce G1 cell cycle arrest by downregulating key regulatory proteins such as cyclin D1, CDK4, and CDK6.[5][6]
-
Induction of Apoptosis: The compound triggers apoptosis through the activation of caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP).[5][7]
-
Attenuation of Pro-Survival Pathways: In rhabdomyosarcoma cells, this compound has been found to attenuate the PI3K-Akt signaling pathway, which is critical for cell survival and proliferation.[8]
3. Applications in Cancer Cell Lines
This compound has demonstrated anti-cancer activity across a range of cancer cell lines. Its primary applications include inhibiting cell growth, inducing programmed cell death, and causing cell cycle arrest.
-
Inhibition of Cell Viability: this compound reduces the viability of cancer cells in a dose- and time-dependent manner.[2] This effect has been observed in sarcoma, lung carcinoma, and rhabdomyosarcoma cells.[2][4][8]
-
Induction of Apoptosis: The compound is a potent inducer of apoptosis.[3] In lung cancer cells, this compound treatment leads to the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.[7]
-
Cell Cycle Arrest: this compound can cause cell cycle arrest, primarily in the G1 phase. This is often accompanied by a decrease in the levels of G1 regulatory proteins like cyclin D1, cdk4, and cdk6.[4][5]
-
Suppression of Migration: In lung carcinoma cells, this compound has been shown to suppress cell migration, suggesting a potential role in inhibiting metastasis.[4]
-
Synergistic Effects with Chemotherapy: this compound exhibits synergistic anti-tumor activity when combined with conventional chemotherapeutic agents like cisplatin. In A549 lung cancer cells, the combination therapy significantly enhances apoptosis and G1 cell cycle arrest compared to either drug alone.[5][7][9]
4. Quantitative Data
The following tables summarize the quantitative effects of this compound observed in various studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Conditions | Reference |
|---|---|---|---|---|
| S180 | Mouse Sarcoma | 0.31 ± 0.01 mM | 72 hours | [2] |
| U2OS | Human Osteosarcoma | 0.75 ± 0.02 mM | 72 hours | [2] |
| Human PRMT1 | (Enzyme Assay) | 8.8 µM | In vitro |[1] |
Note: The IC50 values in cellular assays are in the millimolar range, while in vitro enzyme assays show micromolar inhibition, which may be due to factors like cell permeability and stability.
Table 2: Summary of this compound Applications in Cancer Cell Lines
| Cell Line(s) | Cancer Type | Effect(s) Observed | This compound Concentration | Reference |
|---|---|---|---|---|
| S180, U2OS | Sarcoma, Osteosarcoma | Inhibition of cell viability, Induction of apoptosis | 0.6 - 2.4 mM | [1][2] |
| A549 | Lung Adenocarcinoma | G1 cell cycle arrest, Apoptosis (synergy with cisplatin) | 10 µM | [5][7] |
| A549, DMS 53 | Lung Carcinoma | Inhibition of cell viability and migration, Apoptosis | Not specified | [4][9] |
| Rhabdomyosarcoma (RMS) | Rhabdomyosarcoma | Decreased proliferation and viability, Attenuation of PI3K-Akt pathway | Not specified |[8] |
Experimental Protocols: this compound
Protocol 1: General Cell Culture and Maintenance
This protocol provides general guidelines. Specific conditions should be optimized for each cell line.
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath until a small ice crystal remains.[10]
-
Wipe the vial with 70% ethanol before opening in a sterile laminar flow hood.
-
Gently transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Transfer the cells to an appropriate culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintaining Cultures:
-
Adherent Cells: Monitor cells daily. When they reach 80-90% confluency, subculture them. Wash the cell monolayer with sterile PBS, then add trypsin-EDTA and incubate for a few minutes at 37°C until cells detach. Neutralize the trypsin with complete growth medium, centrifuge, and re-seed at the desired density.[11][12]
-
Suspension Cells: Monitor cell density. Subculture by diluting the cell suspension with fresh medium to the recommended seeding density every 2-3 days.[12]
-
Protocol 2: this compound Stock Solution Preparation and Treatment
-
Reagent: this compound (Arginine methyltransferase inhibitor 1).
-
Stock Solution Preparation:
-
This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 100 mM) in sterile DMSO.
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.[1]
-
-
Cell Treatment:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution to the desired final concentration using pre-warmed complete cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a non-toxic level (typically ≤ 0.1%).
-
Prepare a vehicle control using the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
-
Protocol 3: Cell Viability Assay (CCK-8)
This protocol measures cell viability based on the reduction of a tetrazolium salt by cellular dehydrogenases.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Treatment: Add 100 µL of medium containing serial dilutions of this compound (and a vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).[2]
-
Reagent Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.
Protocol 4 & 5: Apoptosis and Cell Cycle Analysis by Flow Cytometry
These two assays can be performed on cells from the same treatment groups. The initial steps of cell harvesting and fixation are similar.
-
Cell Preparation: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).[5]
-
Harvesting:
-
Collect the culture medium (containing floating apoptotic cells).
-
Wash adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the cells from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the pellet with cold PBS.
-
-
For Apoptosis Assay (Annexin V/PI Staining): [7]
-
Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer and analyze by flow cytometry within one hour.
-
-
For Cell Cycle Analysis (PI Staining): [5]
-
Resuspend approximately 1 x 10^6 cells from the washed pellet.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze by flow cytometry to determine the percentage of cells in Sub-G1, G1, S, and G2/M phases.
-
Protocol 6: Western Blot Analysis
-
Protein Extraction:
-
Treat cells as desired, then wash with cold PBS.
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody (e.g., anti-PRMT5, anti-p53, anti-caspase-3, anti-cyclin D1) overnight at 4°C.[2][4][5]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Arginine methyltransferase inhibitor-1 inhibits sarcoma viability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Myeloid cell leukemia-1 is associated with tumor progression by inhibiting apoptosis and enhancing angiogenesis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. Essential protocols for animal cell culture [qiagen.com]
- 11. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 12. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Studying Epigenetic Regulation with AMI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epigenetic regulation refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1][2][3] These mechanisms, including DNA methylation and post-translational modifications of histone proteins, are crucial for normal development and the maintenance of tissue-specific gene expression.[2][4] Disruption of these processes can lead to altered gene function and is a hallmark of diseases like cancer.[4][5]
Protein arginine methylation is a key post-translational modification catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). PRMTs play a critical role in various cellular processes by methylating arginine residues on both histone and non-histone proteins, thereby influencing chromatin structure, gene transcription, RNA processing, and signal transduction.[6][7]
AMI-1 is a potent, cell-permeable, and reversible inhibitor of PRMTs.[8] It serves as a valuable chemical tool for investigating the functional roles of arginine methylation in epigenetic regulation. By inhibiting PRMT activity, this compound allows researchers to dissect the downstream consequences of reduced arginine methylation on gene expression and cellular phenotypes.
Mechanism of Action
This compound is a symmetrical sulfonated urea compound that functions as a specific, non-S-adenosyl-L-methionine (SAM)-competitive inhibitor of PRMTs. Its inhibitory effect is achieved by blocking the peptide-substrate binding site of the enzymes.[8] this compound has demonstrated broad-spectrum activity, inhibiting both Type I (PRMT1, -3, -4, -6) and Type II (PRMT5) enzymes.[8] Importantly, it specifically targets arginine methyltransferase activity with minimal effect on lysine methyltransferases.[8]
Quantitative Data
The following tables summarize the key quantitative parameters for the experimental use of this compound.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | IC50 Value | Source |
| Human PRMT1 | 8.8 µM | [8][9][10] |
| Yeast Hmt1p | 3.0 µM | [8][9][10] |
| HIV-1 RT Polymerase | 5.0 µM | [9] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Cell Line / Model | Assay | Concentration Range | Treatment Duration | Observed Effect | Source |
| Sarcoma cells (S180, U2OS) | Cell Viability | 0.6 - 2.4 mM | 48 - 96 hours | Inhibition of cell viability | [8] |
| Sarcoma cells (S180) | Apoptosis Induction | 1.2 - 2.4 mM | 48 - 72 hours | Increased apoptosis | [8] |
| HEK293T, Huh7, PLC/PRF/5 | Arginine Methylation | Not specified | Not specified | Reduced arginine methylation of PHGDH | [8] |
| MCF-7 cells | Gene Activation | Not specified | Not specified | Inhibition of nuclear receptor reporter gene activation |
Table 3: In Vivo Dosing of this compound
| Animal Model | Administration Route | Dosage | Treatment Schedule | Observed Effect | Source |
| Tumor Xenograft (S180) | Intratumoral | 0.5 mg | Daily for 7 days | Decreased tumor weight; downregulated PRMT5; decreased H4R3me2s and H3R8me2s levels | [8] |
| Chronic AIPI Rats | Intranasal | Not specified | Not specified | Reduced COX2 production and humoral immune response; abrogated mucus secretion and collagen generation |
Signaling Pathways and Experimental Workflows
This compound's inhibition of PRMTs triggers a cascade of downstream effects by altering the methylation status of key proteins involved in gene regulation and signal transduction.
Caption: Mechanism of this compound in epigenetic regulation.
The study of these effects typically follows a structured experimental workflow, from cell treatment to downstream molecular analysis.
Caption: General experimental workflow for using this compound.
Experimental Protocols
1. Cell Culture and this compound Treatment
-
Reagent Preparation:
-
Prepare a stock solution of this compound. This compound is soluble in water up to 50 mg/mL.
-
Store the stock solution in aliquots at -20°C for up to one year or -80°C for up to two years.[8] Avoid repeated freeze-thaw cycles.
-
-
Cell Seeding:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvesting.
-
-
This compound Treatment:
-
The day after seeding, replace the medium with fresh medium containing the desired concentration of this compound or a vehicle control (e.g., water).
-
Optimal concentration and treatment duration should be determined empirically for each cell line and experimental endpoint. Based on published data, concentrations can range from the low micromolar to the millimolar range, with incubation times from 24 to 96 hours.[8]
-
2. Western Blotting for Histone Methylation Analysis
This protocol is used to assess the global changes in specific histone arginine methylation marks following this compound treatment.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.[11]
-
Lyse cells by adding 1X SDS sample buffer (e.g., 100 µl for a well in a 6-well plate).[12] Immediately scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[12][13]
-
Heat the samples at 95-100°C for 5 minutes.[12]
-
Centrifuge at 14,000 x g for 5-15 minutes at 4°C and collect the supernatant.[13][14]
-
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).[11][14]
-
Incubate the membrane with a primary antibody specific for the histone methylation mark of interest (e.g., anti-H4R3me2s, anti-H3R8me2s) overnight at 4°C with gentle shaking.[8][12] Use an antibody for a total histone (e.g., anti-Histone H3) as a loading control.
-
Wash the membrane three times for 5-10 minutes each with TBST.[14]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
3. Chromatin Immunoprecipitation (ChIP) Protocol
This protocol is used to determine if this compound treatment alters the association of specific methylated histones with particular gene promoters.
-
Cross-linking and Cell Lysis:
-
Treat cells with this compound as described above.
-
Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10-15 minutes at room temperature to cross-link proteins to DNA.[15][16]
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.[15]
-
Harvest the cells, wash with ice-cold PBS, and lyse them using a lysis buffer containing protease inhibitors.[15]
-
-
Chromatin Shearing:
-
Sonciate the lysate on ice to shear the chromatin into fragments of 200-1000 bp. The optimal sonication conditions must be determined empirically.[17]
-
Centrifuge the samples to pellet cell debris and collect the supernatant containing the soluble chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose/magnetic beads.
-
Incubate the pre-cleared chromatin with an antibody specific for the histone mark of interest (or a negative control IgG) overnight at 4°C on a rotator.[16]
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 1-3 hours at 4°C.[13]
-
-
Washes and Elution:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
-
Reverse Cross-linking and DNA Purification:
-
Analysis:
-
Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify specific genomic regions (e.g., gene promoters) to quantify the enrichment of the histone mark.
-
References
- 1. Genome-Wide DNA Methylation Protocol for Epigenetics Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental Approaches to the Study of Epigenomic Dysregulation in Ageing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetics, Epigenetic Mechanism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epigenetics: Mechanisms, potential roles, and therapeutic strategies in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. adooq.com [adooq.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. ulab360.com [ulab360.com]
- 14. addgene.org [addgene.org]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 16. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for AMI-1 in Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for utilizing AMI-1, a pan-inhibitor of protein arginine methyltransferases (PRMTs), in immunoprecipitation (IP) and co-immunoprecipitation (co-IP) assays. This guide is designed to assist in the investigation of protein-protein interactions and signaling pathways regulated by arginine methylation.
Introduction to this compound
This compound is a cell-permeable, reversible, and non-S-adenosyl-L-methionine (SAM) competitive inhibitor of PRMTs. It effectively blocks the enzymatic activity of several PRMTs, including PRMT1, which is responsible for the majority of arginine methylation in cells.[1][2] This inhibitory action makes this compound a valuable tool for studying the role of arginine methylation in various cellular processes, such as signal transduction, gene expression, and DNA damage repair.[3][4] By treating cells with this compound prior to immunoprecipitation, researchers can investigate how the inhibition of arginine methylation affects protein-protein interactions and downstream signaling events.
Mechanism of Action
This compound functions by blocking the binding of peptide substrates to the active site of PRMTs.[1] This prevents the transfer of methyl groups from SAM to arginine residues on substrate proteins. The resulting inhibition of arginine methylation can alter protein conformation, stability, and interaction with other proteins, thereby modulating cellular signaling pathways.
Quantitative Data on this compound Inhibition
The inhibitory concentration (IC50) of this compound can vary depending on the specific PRMT and the experimental conditions.
| Enzyme Target | IC50 Value (µM) | Reference |
| Human PRMT1 | 8.8 - 137 | [2] |
| PRMT3 | Varies | [2] |
| PRMT4 (CARM1) | Varies | [2] |
| PRMT5 | Varies | [2] |
| PRMT6 | Varies | [2] |
Featured Application: Investigating the PRMT1-SMAD7 Signaling Pathway
A key application of this compound in immunoprecipitation assays is the elucidation of the transforming growth factor-beta (TGF-β) signaling pathway, specifically the role of PRMT1-mediated methylation of SMAD7.[5][6] PRMT1 methylates SMAD7, which in turn affects its interaction with the TGF-β type I receptor (TβRI) and subsequently modulates TGF-β signaling.[5][7]
Signaling Pathway Diagram
Caption: PRMT1-mediated methylation of SMAD7 in the TGF-β signaling pathway.
Experimental Protocols
Experimental Workflow Diagram
Caption: General workflow for immunoprecipitation following this compound treatment.
Protocol 1: Cell Treatment with this compound and Lysate Preparation
This protocol describes the treatment of cultured cells with this compound to inhibit protein arginine methylation prior to cell lysis.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO or water)
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
IP Lysis Buffer (e.g., RIPA buffer, supplemented with protease and phosphatase inhibitors)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Plate and culture cells to the desired confluency (typically 70-80%).
-
This compound Treatment:
-
Prepare fresh culture medium containing the desired final concentration of this compound. A typical starting concentration for cell-based assays is in the range of 10-100 µM.[8] The optimal concentration and treatment time should be determined empirically for each cell line and experimental goal.
-
Prepare a vehicle control medium containing the same concentration of the solvent used for the this compound stock.
-
Aspirate the old medium from the cells and replace it with the this compound containing medium or the vehicle control medium.
-
Incubate the cells for the desired period (e.g., 4-24 hours).
-
-
Cell Lysis:
-
After incubation, place the culture dishes on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.[9]
-
Aspirate the PBS completely.
-
Add an appropriate volume of ice-cold IP Lysis Buffer to the dish (e.g., 1 mL for a 10 cm dish).
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract for immunoprecipitation.
-
Protocol 2: Immunoprecipitation of a Target Protein
This protocol outlines the steps for immunoprecipitating a target protein from the cell lysate prepared in Protocol 1.
Materials:
-
Cleared cell lysate from Protocol 1
-
Primary antibody specific to the target protein
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (e.g., IP Lysis Buffer or a less stringent buffer like PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer or a low pH buffer)
-
Microcentrifuge tubes
-
Rotating platform
Procedure:
-
Protein Quantification: Determine the protein concentration of the cleared lysate using a suitable method (e.g., BCA assay).
-
Pre-clearing (Optional but Recommended):
-
To an appropriate amount of lysate (e.g., 500 µg - 1 mg of total protein), add Protein A/G beads.
-
Incubate on a rotator for 30-60 minutes at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody to the pre-cleared lysate. The optimal antibody concentration should be determined by titration.
-
As a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of the lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C to form the antibody-antigen complex.[10]
-
-
Capture of Immune Complex:
-
Add pre-washed Protein A/G beads to each tube.
-
Incubate on a rotator for 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and carefully remove the supernatant.
-
Add Wash Buffer, resuspend the beads, and incubate for 5 minutes on a rotator.
-
Pellet the beads and discard the supernatant.
-
Repeat the wash step 3-4 times to remove non-specifically bound proteins.[10]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add Elution Buffer to the beads.
-
To elute for Western blot analysis, add 1X SDS-PAGE sample buffer and heat at 95-100°C for 5-10 minutes.
-
To elute for mass spectrometry or functional assays, use a non-denaturing elution buffer (e.g., low pH glycine buffer) and follow the manufacturer's instructions.
-
-
Analysis:
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
-
Troubleshooting and Considerations
-
This compound Concentration and Incubation Time: The optimal concentration and duration of this compound treatment should be determined empirically. High concentrations or prolonged incubation may lead to off-target effects or cellular toxicity.
-
Antibody Specificity: Use a high-quality antibody validated for immunoprecipitation to ensure specific enrichment of the target protein.
-
Controls are Critical: Always include appropriate controls, such as a vehicle-treated sample and an isotype control IgG for the immunoprecipitation, to ensure the observed effects are specific to this compound treatment and the antibody used.
-
Lysis and Wash Buffers: The stringency of the lysis and wash buffers can be adjusted to minimize non-specific binding while preserving the protein-protein interactions of interest.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound as a tool to investigate the role of protein arginine methylation in various biological contexts using immunoprecipitation assays.
References
- 1. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arginine methylation-dependent regulation of ASK1 signaling by PRMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Arginine methylation of SMAD7 by PRMT1 in TGF-β–induced epithelial–mesenchymal transition and epithelial stem-cell generation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scientificarchives.com [scientificarchives.com]
- 7. Arginine methylation of SMAD7 by PRMT1 in TGF-β-induced epithelial-mesenchymal transition and epithelial stem-cell generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT1 promotes the proliferation and metastasis of gastric cancer cells by recruiting MLXIP for the transcriptional activation of the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 10. Immunoprecipitation Workflow | Proteintech Group [ptglab.co.jp]
experimental design for AMI-1 treatment
Application Notes: AMI-1
Introduction
This compound is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions as a symmetrical sulfonated urea compound that acts as a pan-inhibitor of PRMTs, targeting PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[2][3] The inhibitory mechanism of this compound is non-competitive with the methyl donor S-adenosyl-L-methionine (SAM); instead, it blocks the binding of the peptide substrate to the enzyme.[1][2] this compound has been shown to specifically inhibit arginine methyltransferase activity with minimal effect on lysine methyltransferases.[2] Due to its broad specificity and effectiveness, this compound is a valuable tool for investigating the roles of arginine methylation in various biological processes, including signal transduction, gene expression, and DNA repair.[4]
Biological Activity
This compound has been demonstrated to induce a range of biological effects across various cell types and models. In cancer cell lines, treatment with this compound leads to cell cycle arrest and the induction of apoptosis.[3][5] For example, it inhibits the viability of sarcoma cells (S180 and U2OS) in a time- and dose-dependent manner.[1] In rhabdomyosarcoma (RMS) cells, this compound has been shown to reduce cell proliferation, viability, and clonogenicity, partly through the attenuation of the PI3K-Akt signaling pathway.[5][6] Beyond its anti-cancer properties, this compound also exhibits anti-inflammatory activity. It has been shown to ameliorate chronic pulmonary inflammation by downregulating the expression of COX2 and eotaxin-1.[3]
Quantitative Data
The following tables summarize the inhibitory concentrations and cellular effects of this compound as reported in the literature.
Table 1: Inhibitory Concentration (IC₅₀) of this compound for Specific Enzymes
| Target Enzyme | IC₅₀ Value | Assay Type |
| Human PRMT1 | 8.8 µM | Cell-free assay |
| Yeast Hmt1p | 3.0 µM | Cell-free assay |
| CARM1 (PRMT4) | 74 µM | Cell-free assay |
Data sourced from references[3][7].
Table 2: Cytotoxicity (IC₅₀) of this compound in Various Cell Lines
| Cell Line | Cell Type | IC₅₀ Value | Assay Details |
| HepG2 | Human Liver Cancer | 51.17 µM | 72 hrs, CellTiter-blue assay |
| Rh30 | Rhabdomyosarcoma | 129.9 µM | WST-1 viability test |
| RD | Rhabdomyosarcoma | 123.9 µM | WST-1 viability test |
| A-375 | Human Melanoma | > 100 µM | MTT assay |
| DLD-1 | Human Colon Cancer | > 100 µM | MTT assay |
| Daoy | Human Medulloblastoma | > 100 µM | 72 hrs, CellTiter-blue assay |
| MCF7 | Human Breast Cancer | > 100 µM | MTT assay |
Data sourced from references[1][5][8].
Table 3: Effective Concentrations of this compound in Cellular Assays
| Cell Line(s) | Concentration Range | Duration | Observed Effect |
| S180, U2OS Sarcoma | 0.6 - 2.4 mM | 48 - 96 hours | Inhibition of cell viability |
| S180 Sarcoma | 1.2 - 2.4 mM | 48 - 72 hours | Induction of apoptosis |
| Rh30, RD Rhabdomyosarcoma | ≥ 100 µM | Not specified | Induction of apoptosis |
| Rh30, RD Rhabdomyosarcoma | 50 - 150 µM | Not specified | G1 phase cell cycle arrest |
Data sourced from references[1][5].
Visualized Pathways and Workflows
Caption: Mechanism of this compound action on PRMTs and downstream cellular effects.
Caption: Classification of PRMTs and their inhibition by this compound.
Caption: General experimental workflow for studying the effects of this compound.
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in aqueous solutions and DMSO.[2][7] A concentrated stock solution in DMSO is recommended for long-term storage and easy dilution into cell culture media.
Materials:
-
This compound powder (e.g., Sigma-Aldrich, Selleck Chemicals)[2][7]
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the desired stock concentration (e.g., 100 mM).
-
Calculate the required volume of DMSO. For example, to make 1 mL of a 100 mM stock solution of this compound (MW: 548.47 g/mol for the free acid), you would dissolve 54.85 mg of this compound in 1 mL of DMSO.
-
Aseptically add the calculated amount of this compound powder to a sterile microcentrifuge tube.
-
Add the corresponding volume of sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability (up to 1-2 years).[1]
Note: When diluting into aqueous cell culture media, ensure the final DMSO concentration does not exceed a level that is toxic to the cells (typically <0.5%).
Cell Viability Assay (MTT-based)
This protocol is a common method to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[9]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting for Methylation Marks
This protocol allows for the analysis of changes in protein expression or post-translational modifications, such as histone arginine methylation, following this compound treatment.[5]
Materials:
-
This compound treated and control cell pellets
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4X) with β-mercaptoethanol
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H4R3me2s, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween-20 (TBST)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Wash harvested cell pellets with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and incubating on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[10]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protein Arginine N-Methyltransferase Inhibitor, this compound The Protein Arginine N-Methyltransferase Inhibitor, this compound controls the biological activity of Protein Arginine N-Methyltransferase. This small molecule/inhibitor is primarily used for Protease Inhibitors applications. [sigmaaldrich.com]
- 3. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 Arginine Methyltransferase Accumulates in Cytoplasmic Bodies that Respond to Selective Inhibition and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase (PRMT) Inhibitors-AMI-1 and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. adooq.com [adooq.com]
- 9. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols: AMI-1 as a Tool for Studying Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups to arginine residues on histone and non-histone proteins. This post-translational modification plays a crucial role in regulating a wide array of cellular processes, including gene transcription, RNA splicing, DNA repair, and signal transduction.[1][2] Aberrant PRMT activity has been increasingly implicated in the pathophysiology of several neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and Huntington's disease, making them attractive therapeutic targets.[3][4][5][6]
AMI-1 is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[7][8] It acts by blocking the binding of peptide substrates to the enzyme's active site.[7][8] this compound has been shown to inhibit both Type I and Type II PRMTs, making it a broad-spectrum PRMT inhibitor.[7][8] These characteristics make this compound a valuable chemical tool for elucidating the role of arginine methylation in the progression of neurodegenerative diseases and for exploring the therapeutic potential of PRMT inhibition.
Mechanism of Action
This compound functions as a competitive inhibitor of PRMTs with respect to the protein substrate. It does not compete with the S-adenosylmethionine (AdoMet) binding site, but instead prevents the peptide substrate from accessing the catalytic site of the enzyme.[7][8] This inhibition of PRMT activity leads to a global reduction in protein arginine methylation, thereby modulating the downstream cellular processes regulated by this modification.
Applications in Neurodegenerative Disease Research
This compound can be utilized in a variety of in vitro and in vivo models to investigate the role of PRMTs in neurodegenerative diseases.
Alzheimer's Disease (AD)
Pathological Context: A key hallmark of Alzheimer's disease is the hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles.[9][10] Evidence suggests that PRMTs, such as PRMT8, can contribute to tau hyperphosphorylation.[3][11]
Application of this compound: Researchers can use this compound to investigate the link between PRMT activity and tau pathology. By inhibiting PRMTs with this compound in neuronal cell cultures or animal models of AD, one can assess the impact on tau phosphorylation levels at various sites. A reduction in tau phosphorylation following this compound treatment would provide evidence for the involvement of PRMTs in this pathological process.
Parkinson's Disease (PD)
Pathological Context: Parkinson's disease is characterized by the loss of dopaminergic neurons and the presence of Lewy bodies, which are primarily composed of aggregated α-synuclein.[12][13] Similar to AD, tau hyperphosphorylation has also been implicated in the pathogenesis of PD.[14]
Application of this compound: An indazole derivative of AMI has demonstrated neuroprotective effects in a mouse model of Parkinson's disease.[14] Treatment with this compound was shown to inhibit tau hyperphosphorylation and preserve dopaminergic neurons.[14] This suggests that this compound and its analogs can be used to explore the therapeutic potential of PRMT inhibition in PD, focusing on both tau pathology and neuronal survival.
Huntington's Disease (HD)
Pathological Context: Huntington's disease is a genetic disorder caused by a polyglutamine expansion in the huntingtin (Htt) protein, leading to the formation of mutant Htt (mHtt) aggregates.[15][16] PRMTs have been implicated in the cellular stress response and protein quality control pathways that are often dysregulated in HD.
Application of this compound: While direct studies using this compound in HD models are less common, its ability to modulate cellular processes affected in the disease makes it a relevant tool. Researchers can use this compound to investigate whether inhibiting PRMT activity can influence the aggregation of mHtt, improve cellular stress responses, or enhance the clearance of toxic protein aggregates in cellular and animal models of HD.
Quantitative Data
| Compound | Target | IC50 | Organism | Notes | Reference |
| This compound | PRMT1 | 8.8 µM | Human | Cell-permeable, reversible inhibitor. | [7][8][17] |
| This compound | Hmt1p (yeast PRMT1) | 3.0 µM | Yeast | Blocks peptide-substrate binding. | [7][8][17] |
| AMI derivative | (Assumed PRMTs) | - | - | In vivo study in a mouse model of Parkinson's Disease. Doses of 2 mg/kg and 4 mg/kg showed neuroprotective effects. | [14] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Tau Phosphorylation in a Neuronal Cell Line
Objective: To determine the effect of this compound on induced tau phosphorylation in a neuronal cell line (e.g., SH-SY5Y).
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Differentiating medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)
-
Okadaic acid (or other phosphatase inhibitor to induce hyperphosphorylation)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-tau (e.g., AT8, PHF-1), anti-total-tau, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Differentiation:
-
Culture SH-SY5Y cells in complete medium.
-
For differentiation, plate cells at an appropriate density and replace the medium with differentiating medium. Differentiate for 5-7 days.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO).
-
Pre-treat the differentiated cells with this compound or vehicle for 1-2 hours.
-
-
Induction of Tau Hyperphosphorylation:
-
After pre-treatment, add okadaic acid (e.g., 100 nM) to the medium (except for the negative control group) and incubate for 4-6 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-tau, total tau, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phospho-tau signal to total tau and the total tau signal to β-actin.
-
Compare the levels of phospho-tau in this compound treated groups to the vehicle-treated control.
-
Protocol 2: In Vivo Assessment of Neuroprotection in a Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective effects of an this compound analog in an MPTP-induced mouse model of Parkinson's disease.
Materials:
-
C57BL/6 mice
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
This compound analog
-
Vehicle for drug administration (e.g., saline, DMSO/saline mixture)
-
Apparatus for behavioral testing (e.g., rotarod, open field)
-
Perfusion solutions (saline, 4% paraformaldehyde)
-
Cryostat or microtome
-
Primary antibody: anti-tyrosine hydroxylase (TH)
-
Fluorescently labeled secondary antibody
-
Microscope for imaging
Procedure:
-
Animal Model Induction:
-
Administer MPTP (e.g., 20 mg/kg, intraperitoneally) to mice daily for 5 consecutive days to induce dopaminergic neurodegeneration.
-
-
Drug Administration:
-
Administer the this compound analog (e.g., 2 mg/kg and 4 mg/kg, intraperitoneally) or vehicle to different groups of mice. Treatment can start before, during, or after MPTP administration depending on the study design (preventive vs. therapeutic).
-
-
Behavioral Testing:
-
Perform behavioral tests such as the rotarod test to assess motor coordination and the open field test to assess locomotor activity at baseline and at specified time points after MPTP and drug administration.
-
-
Tissue Processing:
-
At the end of the study, euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them.
-
Cryoprotect the brains in sucrose solution and section the substantia nigra and striatum using a cryostat or microtome.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH) on the brain sections to visualize dopaminergic neurons.
-
-
Quantification and Analysis:
-
Count the number of TH-positive neurons in the substantia nigra using stereological methods.
-
Measure the density of TH-positive fibers in the striatum.
-
Compare the results from the this compound analog-treated groups with the vehicle-treated MPTP group and a control group without MPTP.
-
Visualizations
Caption: Mechanism of PRMT inhibition by this compound.
Caption: In vitro workflow for assessing this compound's effect on tau phosphorylation.
Caption: Role of PRMTs in neurodegeneration and the inhibitory action of this compound.
References
- 1. Protein Arginine Methyltransferases in Cardiovascular and Neuronal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of protein arginine methyltransferase 1 (PRMT1) in brain development and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional Implications of Protein Arginine Methyltransferases (PRMTs) in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Implications of Protein Arginine Methyltransferases (PRMTs) in Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An updated patent review of protein arginine N-methyltransferase inhibitors (2019-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Tau protein kinase I is essential for amyloid beta-protein-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amyloid Beta and Phosphorylated Tau Accumulations Cause Abnormalities at Synapses of Alzheimer’s disease Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. AMI, an Indazole Derivative, Improves Parkinson’s Disease by Inhibiting Tau Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Huntingtin and Huntingtin-Associated Protein 1 Influence Neuronal Calcium Signaling Mediated by Inositol-(1,4,5) Triphosphate Receptor Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. huntingtonsdiseasenews.com [huntingtonsdiseasenews.com]
- 17. adooq.com [adooq.com]
Application Notes: Assessing PRMT1 Inhibition by AMI-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 1 (PRMT1) is a critical enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins.[1][2][3] As the predominant PRMT in mammalian cells, it is responsible for over 85-90% of all arginine methylation.[1][3] This post-translational modification plays a vital role in numerous cellular processes, including transcriptional regulation, signal transduction, RNA processing, and DNA repair.[3][4] Dysregulation of PRMT1 activity has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[2][3][5]
AMI-1 is a well-established, cell-permeable, and reversible inhibitor of protein arginine methyltransferases.[6][7] It functions by blocking the binding of the peptide substrate to the enzyme and is not competitive with the methyl donor, SAM.[6][7] While it is widely used as a tool compound to study the biological consequences of PRMT inhibition, it is important to note that this compound is a pan-PRMT inhibitor, meaning it also inhibits other PRMTs such as PRMT3, PRMT4, PRMT5, and PRMT6.[6][7] These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effects of this compound on PRMT1 activity in both biochemical and cellular contexts.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by preventing the peptide substrate from binding to the active site of PRMT1. This mechanism is distinct from SAM-competitive inhibitors. This makes this compound a useful tool for studying the substrate-binding pocket of PRMTs.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity against PRMT1 and its effects in cellular models.
| Parameter | Value | Species/Cell Line | Notes | Reference |
| IC50 (PRMT1) | 8.8 µM | Human | In vitro biochemical assay. | [6][7] |
| IC50 (Hmt1p) | 3.0 µM | Yeast | Yeast homolog of PRMT1. | [6] |
| IC50 (Cell Viability) | 129.9 µM | Rh30 (Rhabdomyosarcoma) | 72-hour treatment, WST-1 assay. | [5] |
| IC50 (Cell Viability) | 123.9 µM | RD (Rhabdomyosarcoma) | 72-hour treatment, WST-1 assay. | [5] |
| Apoptosis Induction | ≥100 µM | Rh30 and RD cells | Significant increase in apoptosis observed at this concentration. | [5] |
| Cell Cycle Arrest | ≥100 µM | Rh30 and RD cells | Increase in the percentage of cells in the G1 phase. | [5] |
Signaling Pathway and Experimental Workflow Diagrams
PRMT1 Signaling Pathway
Experimental Workflow for Assessing PRMT1 Inhibition
Experimental Protocols
Herein are detailed protocols for key experiments to assess the inhibition of PRMT1 by this compound.
In Vitro PRMT1 Inhibition Assay (Radioactive Filter Paper Assay)
This biochemical assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine ([³H]-SAM) to a histone H4 peptide substrate, a known target of PRMT1.[7][8]
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide substrate (e.g., Ac-SGRGKGGKGLGKGGAKRHRKV-NH2)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound
-
Assay Buffer: 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: Prepare a master mix containing the reaction buffer, recombinant PRMT1 enzyme (e.g., 50 nM final concentration), and the histone H4 peptide substrate (e.g., 20 µM final concentration).
-
Inhibitor Addition: Serially dilute this compound to various concentrations. Add the desired concentrations of this compound or vehicle control (e.g., DMSO) to the reaction wells.
-
Initiate Reaction: Add [³H]-SAM (e.g., 1 µCi per reaction) to initiate the methylation reaction. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for 1 hour.
-
Termination: Stop the reaction by adding an equal volume of 10% TCA.
-
Detection:
-
Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times with 75 mM phosphoric acid to remove unincorporated [³H]-SAM.
-
Wash once with ethanol and let the filter paper dry completely.
-
Place the filter paper in a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Assay: Western Blot for H4R3me2a Levels
This assay assesses the ability of this compound to inhibit PRMT1 activity within cells by measuring the levels of a specific histone mark, asymmetric dimethylation of arginine 3 on histone H4 (H4R3me2a), which is predominantly catalyzed by PRMT1.[3][5][7]
Materials:
-
Cell line of interest (e.g., MCF7 cells, which have high basal levels of H4R3me2a)[3]
-
Cell culture medium and supplements
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H4R3me2a, anti-total Histone H4 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 10 µM to 200 µM) or vehicle control for 24-72 hours.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST, add the chemiluminescent substrate, and visualize the bands using an imaging system.
-
Data Analysis:
-
Quantify the band intensities for H4R3me2a and total Histone H4.
-
Normalize the H4R3me2a signal to the total Histone H4 signal.
-
Compare the normalized H4R3me2a levels in this compound treated samples to the vehicle control to determine the extent of inhibition.
-
Cell Viability Assay (WST-1 Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Adherent cells
-
96-well plates
-
This compound
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well and allow them to attach overnight.[5]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).[5] Include wells with vehicle control and wells with medium only (for background).
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percent viability against the inhibitor concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound or vehicle for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+). Compare the percentage of apoptotic cells in treated samples to the control.[5]
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to comprehensively assess the inhibitory effects of this compound on PRMT1. By combining in vitro biochemical assays with cell-based functional assays, a thorough understanding of this compound's potency, mechanism, and cellular consequences can be achieved. Given that this compound is a pan-PRMT inhibitor, it is crucial to interpret cellular data with caution and consider complementary approaches, such as using more selective inhibitors or genetic knockdown of PRMT1, to definitively attribute observed effects to the inhibition of PRMT1.[7]
References
- 1. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell [frontiersin.org]
- 3. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. scbt.com [scbt.com]
- 5. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AMI-1 not showing expected inhibition
Welcome to the technical support center for AMI-1. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experiments with the PRMT inhibitor, this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, cell-permeable, and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of the peptide substrate to the enzyme, rather than competing with the S-adenosyl-L-methionine (SAM) methyl donor.[1][2] this compound is considered a pan-PRMT inhibitor as it can inhibit both type I (PRMT1, 3, 4, 6) and type II (PRMT5) enzymes.[1]
Q2: What are the typical IC50 values for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the specific PRMT and the assay conditions. For human PRMT1, the IC50 is approximately 8.8 µM, and for yeast Hmt1p, it is around 3.0 µM.[1][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO) and water. For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO.[4] For long-term storage, the solid compound should be stored at -20°C for up to one year or at -80°C for up to two years, protected from moisture.[1] Stock solutions in DMSO can be stored at -80°C for up to one year.[3] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Troubleshooting Guide: this compound Not Showing Expected Inhibition
This guide addresses common issues where this compound does not produce the anticipated inhibitory effects in your experiments.
Issue 1: No or Weak Inhibition in Biochemical Assays
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | - Verify Buffer Composition: Ensure the assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA) is correctly prepared and at the optimal pH.[2] - Optimize Incubation Time and Temperature: A typical incubation is 1 hour at 30°C, but this may need optimization for your specific enzyme and substrate.[2] |
| Enzyme Inactivity | - Confirm Enzyme Activity: Run a positive control without any inhibitor to ensure the recombinant PRMT1 enzyme is active. - Check Enzyme Purity and Concentration: Use a highly purified and accurately quantified enzyme. |
| Substrate Issues | - Validate Substrate: Ensure the peptide or protein substrate is of high quality and at an appropriate concentration. |
| This compound Inactivity | - Prepare Fresh this compound Dilutions: Dilute the stock solution to the final working concentration immediately before use. - Confirm this compound Concentration: Double-check the calculations for your serial dilutions. |
Issue 2: Lack of Expected Phenotype in Cellular Assays (e.g., No decrease in cell viability, no change in methylation status)
| Possible Cause | Troubleshooting Steps |
| Poor Cell Permeability or Efflux | - Increase Incubation Time: Extend the duration of this compound treatment to allow for sufficient cellular uptake. - Increase this compound Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line, as IC50 values can vary.[6] |
| This compound Solubility and Stability in Media | - Check for Precipitation: After diluting the DMSO stock in cell culture media, visually inspect for any precipitate. Precipitation can occur due to a phenomenon known as "salting out".[4] - Optimize Dilution: Try a stepwise dilution by first mixing the DMSO stock with a small volume of media before adding it to the final culture volume.[4] - Limit Final DMSO Concentration: Keep the final DMSO concentration in the culture medium below 0.5% to avoid toxicity and solubility issues.[4] - Assess Stability in Media: Be aware that compounds can degrade in aqueous cell culture media over time.[7] Consider replenishing the media with fresh this compound during long-term experiments. |
| Low Target Expression | - Confirm PRMT Expression: Verify the expression level of the target PRMT (e.g., PRMT1, PRMT5) in your cell line using Western blot or qPCR.[5] |
| Off-Target Effects Masking On-Target Inhibition | - Use Orthogonal Approaches: Validate your findings with a structurally different PRMT inhibitor or by using genetic methods like siRNA or CRISPR to knock down the target PRMT.[5][8] - Monitor Off-Target Pathways: If known off-targets of this compound could influence your results, assess their activity.[5] |
| Assay Sensitivity | - Choose an Appropriate Assay: For cell viability, consider assays that measure different parameters (e.g., metabolic activity like MTT/Alamar Blue vs. cell number). Be aware that results can vary between assay types.[6][9] - Optimize Readout: For Western blots detecting histone methylation, ensure optimal antibody concentrations and exposure times.[10][11][12] |
Data Presentation
Table 1: Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| IC50 (PRMT1) | 8.8 µM | Human | [1][2] |
| IC50 (Hmt1p) | 3.0 µM | Yeast | [1][3] |
| Mechanism of Action | Blocks peptide-substrate binding | - | [1][2] |
| Competition | Non-competitive with SAM | - | [2] |
| Affected Enzymes | PRMT1, -3, -4, -5, -6 | Human | [1][2] |
| Solubility (DMSO) | 100 mg/mL (182.33 mM) | - | [3] |
| Solubility (Water) | 22 mg/mL | - | [3] |
| Storage (Solid) | -20°C (1 year), -80°C (2 years) | - | [1] |
| Storage (DMSO stock) | -80°C (1 year) | - | [3] |
Experimental Protocols
In Vitro PRMT1 Inhibition Assay (Radioactive Filter Paper Assay)
-
Reaction Setup: Prepare a reaction mixture containing recombinant human PRMT1, a histone H4 peptide substrate, and [³H]-S-adenosyl-L-methionine ([³H]-SAM) in a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 200 mM NaCl, 1 mM EDTA).[2]
-
Inhibitor Addition: Add varying concentrations of this compound (dissolved in DMSO) or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for 1 hour.[2]
-
Termination: Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter paper extensively with a suitable buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Detection: Measure the radioactivity on the filter paper using a liquid scintillation counter. The amount of radioactivity is proportional to the PRMT1 activity.
Cellular Assay: Western Blot for Histone Arginine Methylation
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24-72 hours).
-
Histone Extraction: Isolate histones from the treated cells using an acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a suitable method (e.g., Bradford assay).
-
SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the methylation mark of interest (e.g., anti-H4R3me2a) and a loading control (e.g., anti-Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10] A decrease in the methylation signal in this compound treated samples compared to the control indicates inhibition.
Visualizations
Caption: Simplified PRMT1 signaling pathway and the inhibitory action of this compound.
Caption: Logical workflow for troubleshooting lack of this compound inhibitory effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
- 11. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Troubleshooting Off-Target Effects of AMI-1
Welcome to the technical support center for AMI-1, a potent inhibitor of protein arginine methyltransferases (PRMTs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to address common issues that may arise during experimentation, with a particular focus on troubleshooting off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible, and potent pan-inhibitor of protein arginine N-methyltransferases (PRMTs).[1] Its mechanism of action involves blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity.[1] It has been shown to inhibit both type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and type II (e.g., PRMT5) PRMTs.[1][2] this compound is not competitive with the S-adenosyl-L-methionine (SAM) cofactor.[2]
Q2: What are the known on-target effects of this compound?
A2: As a pan-PRMT inhibitor, this compound's on-target effects are broad and result from the inhibition of multiple PRMTs. These enzymes play crucial roles in a variety of cellular processes, including transcriptional regulation, RNA processing, DNA damage repair, and signal transduction.[3][4][5][6] A primary and well-characterized on-target effect is the reduction of asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) levels on histone and non-histone proteins.[2]
Q3: What are the potential off-target effects of this compound that I should be aware of?
A3: While this compound is a valuable tool for studying PRMTs, researchers should be aware of its potential off-target effects, especially at higher concentrations. The most commonly reported off-target effects include:
-
Cytotoxicity: this compound can induce cell viability reduction, cell cycle arrest (typically at the G1 phase), and apoptosis in a dose- and time-dependent manner.[1][7]
-
Inhibition of other enzymes: At micromolar concentrations, this compound has been reported to inhibit HIV-1 reverse transcriptase polymerase activity.
-
Modulation of signaling pathways: this compound has been shown to attenuate the PI3K-Akt signaling pathway, which can contribute to its effects on cell proliferation and survival.[7]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Distinguishing between on-target and off-target effects is critical for the correct interpretation of your results. Here are some strategies:
-
Dose-response studies: On-target effects should typically occur at concentrations consistent with the IC50 values for PRMT inhibition. Off-target effects may appear at higher concentrations.
-
Use of a negative control: If available, a structurally similar but inactive analog of this compound can be used as a negative control.
-
Rescue experiments: If the observed phenotype is due to the inhibition of a specific PRMT, it might be possible to rescue the effect by overexpressing a resistant mutant of that PRMT.
-
Orthogonal approaches: Use alternative methods to inhibit PRMTs, such as siRNA or CRISPR-Cas9 mediated knockdown/knockout of specific PRMTs, to see if they replicate the phenotype observed with this compound.
-
Direct measurement of on-target engagement: Whenever possible, directly measure the methylation status of known PRMT substrates (e.g., histone H4 at arginine 3) to confirm that this compound is engaging its intended target at the concentrations used in your experiments.
Troubleshooting Guide
Problem 1: I am observing significant cytotoxicity in my cell-based assays, even at low concentrations of this compound.
-
Possible Cause 1: Cell line sensitivity. Different cell lines can have varying sensitivities to this compound. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration range for your specific cell line.
-
Troubleshooting 1:
-
Perform a cell viability assay (e.g., WST-1 or MTT) with a wide range of this compound concentrations (e.g., 1 µM to 200 µM) and multiple time points (e.g., 24, 48, 72 hours) to establish the IC50 for cytotoxicity in your cell line.[7]
-
Choose a working concentration for your experiments that is well below the cytotoxic IC50, but still effective at inhibiting PRMT activity.
-
-
Possible Cause 2: Off-target effects unrelated to PRMT inhibition. The observed cytotoxicity may be an off-target effect of this compound.
-
Troubleshooting 2:
-
As described in the FAQs, use orthogonal approaches like siRNA-mediated knockdown of specific PRMTs to see if a similar cytotoxic effect is observed.
-
Investigate the involvement of known off-target pathways, such as the PI3K-Akt pathway, by examining the phosphorylation status of key proteins like Akt.[7]
-
Problem 2: I am not seeing a clear inhibition of arginine methylation in my in vitro or cell-based assay.
-
Possible Cause 1: Inactive this compound. Improper storage or handling can lead to the degradation of this compound.
-
Troubleshooting 1:
-
Ensure that this compound is stored correctly, typically at -20°C.
-
Prepare fresh stock solutions in an appropriate solvent (e.g., water or DMSO) and use them promptly.
-
-
Possible Cause 2: Issues with the assay setup. Problems with the enzyme, substrate, or detection method can lead to inconclusive results.
-
Troubleshooting 2:
-
In vitro assays:
-
Confirm the activity of your recombinant PRMT enzyme using a known substrate and positive control inhibitor.
-
Ensure that the concentration of the radioisotope-labeled SAM ([³H]-SAM) is appropriate and not limiting.
-
Optimize the reaction buffer conditions (pH, salt concentration).
-
-
Cell-based assays:
-
Confirm that the target PRMT and its substrate are expressed in your cell line.
-
Ensure that your antibody for detecting the methylated substrate is specific and validated for the application.
-
Include positive and negative controls in your experiment (e.g., cells treated with a known activator or inhibitor of the pathway).
-
-
-
Possible Cause 3: High background signal. High background can mask the inhibitory effect of this compound.
-
Troubleshooting 3:
-
In vitro assays:
-
Reduce the amount of enzyme or substrate in the reaction.
-
Increase the number of washing steps to remove unbound [³H]-SAM.
-
-
Cell-based assays (e.g., Western blot):
-
Optimize your antibody concentrations and blocking conditions.
-
Use a high-quality secondary antibody to minimize non-specific binding.
-
-
Problem 3: My results are inconsistent or not reproducible.
-
Possible Cause 1: Inconsistent cell culture conditions. Variations in cell density, passage number, or growth phase can affect the cellular response to this compound.
-
Troubleshooting 1:
-
Maintain a consistent cell seeding density and passage number for all experiments.
-
Ensure cells are in the exponential growth phase when treating with this compound.
-
-
Possible Cause 2: Pipetting errors or inaccurate dilutions.
-
Troubleshooting 2:
-
Carefully calibrate your pipettes.
-
Prepare fresh serial dilutions of this compound for each experiment.
-
-
Possible Cause 3: Artifacts in the assay.
-
Troubleshooting 3:
-
Be aware of potential artifacts such as autofluorescence of compounds in fluorescence-based assays.
-
Include appropriate vehicle controls (e.g., DMSO) in all experiments at the same final concentration as the this compound treated samples.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against Protein Arginine Methyltransferases (PRMTs)
| Target | IC50 (µM) | Notes |
| Human PRMT1 | 8.8 | |
| Yeast Hmt1p (PRMT1 homolog) | 3.0 | |
| PRMT3 | Inhibitory activity confirmed | Specific IC50 not consistently reported |
| PRMT4 (CARM1) | 74 | [2] |
| PRMT5 | Inhibitory activity confirmed | Specific IC50 not consistently reported |
| PRMT6 | Inhibitory activity confirmed | Specific IC50 not consistently reported |
Table 2: Cytotoxic Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| Rh30 | Rhabdomyosarcoma | 129.9 | 72 |
| RD | Rhabdomyosarcoma | 123.9 | 72 |
Experimental Protocols
Protocol 1: In Vitro PRMT Activity Assay (Radiometric)
This protocol is adapted from standard radiometric methyltransferase assays.
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT1)
-
Histone H4 peptide or other suitable substrate
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
This compound stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Scintillation cocktail
-
P81 phosphocellulose paper
-
Phosphoric acid (for washing)
Procedure:
-
Prepare a reaction mixture containing assay buffer, substrate, and [³H]-SAM.
-
Add varying concentrations of this compound or vehicle control to the reaction mixture.
-
Initiate the reaction by adding the recombinant PRMT enzyme.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [³H]-SAM.
-
Air dry the P81 paper.
-
Place the dried paper in a scintillation vial with scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
Protocol 2: Cell Viability Assay (WST-1)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
Add WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the this compound concentration to determine the IC50 for cytotoxicity.
Visualizations
Caption: PRMT1 signaling and points of this compound intervention.
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PRMT1-cGAS-STING signaling pathway to enhance the anti-tumor therapeutic efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 in Health and Disease: Emerging Perspectives From Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure, Activity, and Function of PRMT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
how to improve AMI-1 solubility for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of AMI-1, a potent inhibitor of protein arginine N-methyltransferases (PRMTs), in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It primarily targets PRMT1, the main type I enzyme responsible for the majority of arginine methylation in mammalian cells.[2][3][4] this compound exerts its inhibitory effect by blocking the binding of peptide substrates to the enzyme, thereby preventing the transfer of methyl groups from S-adenosylmethionine (AdoMet) to arginine residues on substrate proteins.[1] This inhibition is specific to arginine methyltransferases, as it does not significantly affect lysine methyltransferases.[1]
Q2: In which solvents can I dissolve this compound?
A2: this compound is soluble in aqueous solutions and organic solvents. The most common solvents for preparing stock solutions are water and dimethyl sulfoxide (DMSO).[5][6][7] It is practically insoluble in ethanol.[5] For in vivo experiments, this compound can also be dissolved in PBS.[5]
Q3: What are the recommended storage conditions for this compound?
A3: As a lyophilized powder, this compound is stable for at least three years when stored at -20°C and kept desiccated.[5] Once in solution, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][5] Stock solutions in DMSO are stable for up to one year at -80°C and for one month at -20°C.[1]
Q4: What is the recommended working concentration for this compound in cell culture experiments?
A4: The optimal working concentration of this compound can vary depending on the cell line and the specific experimental conditions. However, a common starting point for in vitro experiments is in the low micromolar range. The IC50 values for human PRMT1 are reported to be around 8.8 μM.[1][5][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
Issue: I'm observing a precipitate after adding my this compound stock solution to the cell culture medium.
This is a common issue when diluting a concentrated stock solution (especially in DMSO) into an aqueous buffer like cell culture media. This phenomenon is often referred to as "salting out" or precipitation due to a change in solvent polarity.
-
Possible Cause 1: High final concentration of this compound.
-
Solution: Your desired final concentration may exceed the solubility limit of this compound in the culture medium. Try using a lower final concentration. Refer to the solubility table below for maximum concentrations in different solvents.
-
-
Possible Cause 2: "Solvent shock" from rapid dilution.
-
Solution: The rapid change in solvent environment can cause the compound to crash out of solution. To mitigate this, try pre-warming your cell culture medium to 37°C before adding the this compound stock solution. Add the stock solution dropwise while gently swirling the medium to ensure rapid and even mixing.
-
-
Possible Cause 3: High concentration of DMSO in the final working solution.
-
Solution: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells and can also contribute to precipitation upon dilution. It is a common practice to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v). If your stock solution is not concentrated enough, you may need to prepare a higher concentration stock to keep the final DMSO volume low.
-
-
Possible Cause 4: Interaction with media components.
-
Solution: Components in the serum or the medium itself can sometimes interact with the compound and reduce its solubility. Consider testing the solubility of this compound in your basal medium without serum first. If it remains soluble, the issue may be with the serum. You can try using a different lot of serum or a lower serum concentration if your experiment allows.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source |
| Water | 9 - 10 | 16.41 - 18.23 | [5] |
| DMSO | 89 - 100 | 162.27 - 182.33 | [5][6] |
| PBS | 20 | Not Specified | [5] |
| Ethanol | Insoluble | Insoluble | [5] |
Note: Solubility can vary slightly between different batches of the compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade, fresh
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 548.45 g/mol for the disodium salt), you will need 5.48 mg of the compound.
-
Weigh the this compound: Carefully weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of fresh, cell culture grade DMSO to the tube.
-
Dissolve the compound: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, you can warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[1]
Protocol 2: Preparation of a Working Solution of this compound for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or multi-well plates
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the required volume: Determine the volume of the stock solution needed to achieve your desired final concentration in the cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 10 μM, you would need 10 μL of the 10 mM stock solution.
-
Dilute in pre-warmed medium: In a sterile tube, add the calculated volume of the this compound stock solution to the pre-warmed complete cell culture medium. It is crucial to add the stock solution to the medium and not the other way around to ensure rapid dilution.
-
Mix thoroughly: Immediately after adding the stock solution, mix the medium gently but thoroughly by pipetting up and down or by inverting the tube several times. Avoid vigorous vortexing which can cause foaming.
-
Treat the cells: Add the freshly prepared this compound containing medium to your cells.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Troubleshooting Guide for Common Protein Solubility Issues [synapse.patsnap.com]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In Vitro Technologies :: Cell Culture FAQs [lifescience.invitro.com.au]
- 7. vanderbilt.edu [vanderbilt.edu]
common issues with AMI-1 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AMI-1 in long-term studies.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1][2] It functions as a pan-PRMT inhibitor, meaning it can inhibit the activity of multiple PRMT enzymes, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[1][3] Its inhibitory action is achieved by blocking the binding of the peptide substrate to the enzyme and it does not compete with the S-adenosyl-L-methionine (SAM) binding site.[1][2]
2. What are the recommended solvent and storage conditions for this compound?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[4] Stock solutions are typically prepared in Dimethyl Sulfoxide (DMSO), where it is highly soluble (100 mg/mL).[4][5] To avoid degradation due to repeated freeze-thaw cycles, it is recommended to aliquot the DMSO stock solution into single-use volumes.[6][7] These aliquots can be stored at -80°C for up to one year or at -20°C for up to one month.[4][8] this compound is also soluble in water.[4]
Quantitative Data: this compound Solubility and Storage
| Solvent | Solubility | Recommended Storage (Stock Solution) | Duration |
| DMSO | 100 mg/mL | -80°C | 1 year |
| -20°C | 1 month | ||
| Water | Soluble | Prepare fresh for immediate use | N/A |
3. What are the known off-target effects of this compound?
This compound is recognized as a pan-PRMT inhibitor, indicating that it does not exclusively target a single PRMT enzyme. It has been shown to inhibit a range of PRMTs, including PRMT1, -3, -4, -5, and -6.[2] This broad-spectrum activity is a critical consideration in experimental design, as observed cellular effects may not be attributable to the inhibition of a single PRMT.[2] When interpreting results, it is advisable to consider the broader consequences of inhibiting multiple PRMTs simultaneously.[2] For studies requiring high specificity for a particular PRMT, alternative, more selective inhibitors might be more appropriate.[2]
Quantitative Data: this compound Inhibitory Activity
| Target | IC₅₀ |
| Human PRMT1 | 8.8 µM |
| Yeast Hmt1p | 3.0 µM |
| PRMT3 | Inhibits |
| PRMT4 | Inhibits |
| PRMT5 | Inhibits |
| PRMT6 | Inhibits |
4. Is this compound cytotoxic?
Yes, this compound has been demonstrated to exhibit cytotoxic effects in various cancer cell lines, where it can reduce cell viability and induce apoptosis.[1][2] The cytotoxic potential can be concentration- and time-dependent.[9] For example, in rhabdomyosarcoma cell lines, the IC50 values were determined to be 129.9 µM for Rh30 cells and 123.9 µM for RD cells after 72 hours of treatment.[9]
Troubleshooting Guides
Problem: Inconsistent or unexpected results in long-term cell culture experiments.
Possible Cause 1: Degradation of this compound in culture medium.
-
Troubleshooting Steps:
-
Prepare Fresh Working Solutions: Due to the potential for hydrolysis in aqueous environments, it is recommended to prepare fresh working solutions of this compound in cell culture medium for each experiment.
-
Minimize Exposure to Light: Protect this compound solutions from light to prevent potential photodegradation.
-
Regular Media Changes: In long-term studies, replenish the culture medium with freshly prepared this compound at regular intervals to maintain a consistent effective concentration.
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Steps:
-
Use a Secondary Inhibitor: To confirm that the observed phenotype is due to PRMT inhibition, use a structurally unrelated PRMT inhibitor as a control.[6]
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the target PRMT and compare the phenotype to that observed with this compound treatment.[6]
-
Dose-Response Analysis: Perform experiments across a range of this compound concentrations to identify a window where on-target effects are maximized and potential off-target effects are minimized.
-
Problem: High background or unexplained cellular stress.
Possible Cause: Cytotoxicity at the concentration used.
-
Troubleshooting Steps:
-
Determine the Optimal Concentration: Conduct a dose-response experiment to determine the IC50 of this compound in your specific cell line. For long-term studies, it is advisable to use concentrations below the IC50 to minimize general toxicity.
-
Time-Course Experiment: Assess cell viability at multiple time points throughout the duration of your long-term experiment to ensure that the chosen concentration of this compound is not causing progressive cytotoxicity.
-
Experimental Protocols
Protocol: Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method to assess the stability of this compound in an aqueous solution, such as cell culture medium, over time using High-Performance Liquid Chromatography (HPLC).
-
Preparation of this compound Solution: Prepare a solution of this compound in the desired aqueous buffer or cell culture medium at the intended experimental concentration.
-
Incubation: Incubate the solution at the desired temperature (e.g., 37°C) in a controlled environment. Protect the solution from light.
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the solution.
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
HPLC Analysis:
-
Thaw the samples and analyze them using a validated stability-indicating HPLC method.
-
The method should be capable of separating the parent this compound peak from potential degradation products.[10]
-
Quantify the peak area of this compound at each time point.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). Plot the percentage of this compound remaining versus time to determine the stability profile.
Protocol: In Vitro Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound using a colorimetric assay such as the MTT or WST-1 assay.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired duration of the experiment (e.g., 24, 48, 72 hours).
-
Viability Assay:
-
Add the viability reagent (e.g., MTT, WST-1) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound action on PRMT signaling pathways.
Caption: Troubleshooting workflow for experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Artifact Suppression in Imaging of Myocardial Infarction Using B1-Weighted Phased-Array Combined Phase-Sensitive Inversion Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing AMI-1 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the protein arginine methyltransferase (PRMT) inhibitor, AMI-1, in primary cell cultures. Our focus is to provide actionable troubleshooting strategies and detailed protocols to minimize cytotoxicity and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of peptide substrates to these enzymes.[1] this compound is considered a pan-PRMT inhibitor, affecting the activity of multiple PRMTs, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[2] PRMTs are crucial enzymes that catalyze the transfer of methyl groups to arginine residues on histone and non-histone proteins, thereby playing a key role in regulating various cellular processes such as signal transduction, gene transcription, and DNA repair.[3][4]
Q2: Why am I observing high levels of toxicity in my primary cell cultures when using this compound, even at concentrations reported to be safe for cell lines?
A2: Primary cells are isolated directly from tissues and are known to be more sensitive and less robust than immortalized cell lines.[5] Therefore, concentrations of this compound that are well-tolerated by cancer cell lines can be highly toxic to primary cells. Several factors contribute to this increased sensitivity, including differences in metabolic rates, membrane permeability, and the expression levels of the target PRMTs and potential off-target proteins. It is crucial to empirically determine the optimal, non-toxic concentration of this compound for each specific primary cell type.
Q3: What are the known off-target effects of this compound?
A3: As a pan-PRMT inhibitor, this compound can affect multiple cellular processes, which can be considered off-target effects depending on the specific research question. High concentrations of any small molecule inhibitor can lead to unintended interactions with other cellular components.[5] To mitigate this, it is essential to use the lowest effective concentration of this compound and include appropriate controls in your experiments.[5] Using a structurally unrelated inhibitor for the same target can also help confirm that the observed phenotype is an on-target effect.[5]
Q4: How should I prepare and store my this compound stock solution?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution. It is recommended to store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1] When preparing your working solutions, ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically below 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in primary cell cultures.
| Problem | Possible Cause | Recommended Solution |
| High cell death observed shortly after adding this compound. | Concentration of this compound is too high. Primary cells are highly sensitive. | Perform a dose-response experiment to determine the optimal non-toxic concentration. Start with a low concentration (e.g., 1 µM) and titrate up. |
| Solvent (DMSO) toxicity. The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is below 0.1%. Prepare a vehicle control with the same DMSO concentration to assess solvent toxicity. | |
| Suboptimal culture conditions. Primary cells are stressed due to improper handling, media conditions, or plating density. | Optimize your primary cell culture protocol. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. | |
| Inconsistent results between experiments. | Variability in primary cell health. Primary cells from different donors or passages can have different sensitivities. | Use cells from the same donor and passage number for a set of experiments. Always assess cell viability before starting treatment. |
| Degradation of this compound stock solution. Repeated freeze-thaw cycles can degrade the compound. | Aliquot the stock solution and use a fresh aliquot for each experiment. | |
| No observable effect of this compound, even at higher concentrations. | This compound concentration is too low. The effective concentration for your specific primary cell type may be higher than anticipated. | After confirming low toxicity at lower concentrations, cautiously increase the this compound concentration in a stepwise manner. |
| Short incubation time. The desired biological effect may require a longer exposure to the inhibitor. | Perform a time-course experiment to determine the optimal incubation time. | |
| Inactive compound. The this compound may have degraded due to improper storage. | Purchase a new batch of this compound and prepare a fresh stock solution. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration of this compound in Primary Cells using an MTT Assay
This protocol provides a method to determine the concentration of this compound that is toxic to a specific primary cell culture.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (powder)
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed primary cells into a 96-well plate at a predetermined optimal density. Allow cells to attach and recover for 24 hours.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, prepare a series of dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for at least 2 hours at 37°C in the dark.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Quantitative Data Summary:
| Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Effect | Reference |
| Sarcoma S180 and U2OS cells | 600 - 2400 | 48 - 96 | Inhibition of cell viability | [1][6] |
| Hepatocellular Carcinoma (HCC) cells | Varies | 72 | Inhibition of cell proliferation, induction of apoptosis | [7] |
| Rhabdomyosarcoma cells | Varies | - | Reduction in cell viability and proliferation | [8] |
Note: The concentrations listed above are for cancer cell lines and should be used as a starting point for optimization in more sensitive primary cells.
Protocol 2: General Protocol for this compound Treatment of Primary Cells
This protocol outlines a general workflow for treating primary cells with this compound for downstream analysis.
Materials:
-
Healthy, sub-confluent primary cell cultures
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for western blot, RNA extraction kit)
Procedure:
-
Cell Preparation: Ensure primary cells are healthy and at an appropriate confluency (typically 70-80%).
-
Treatment Preparation: Prepare the desired working concentration of this compound in pre-warmed complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Treatment: Remove the existing medium from the cells and gently wash once with PBS. Add the this compound containing medium or the vehicle control medium to the cells.
-
Incubation: Return the cells to the incubator for the predetermined optimal time.
-
Downstream Analysis: Following incubation, wash the cells with PBS and proceed with your desired downstream application (e.g., cell lysis for protein analysis, RNA extraction for gene expression analysis, or cell staining for imaging).
Visualizations
Signaling Pathway Diagrams
Caption: The Protein Arginine Methylation (PRMT) signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting high cytotoxicity of this compound in primary cell cultures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Arginine methyltransferase inhibitor-1 inhibits sarcoma viability in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A peptoid-based inhibitor of protein arginine methyltransferase 1 (PRMT1) induces apoptosis and autophagy in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting AMI-1 Experiment Reproducibility
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering reproducibility issues with AMI-1 experiments. This compound is a widely used, cell-permeable, reversible inhibitor of protein arginine methyltransferases (PRMTs).[1] However, like many small molecule inhibitors, experiments involving this compound can be prone to variability. This resource aims to help you identify and address potential sources of irreproducibility in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of peptide substrates to the enzyme, thereby preventing the transfer of a methyl group from S-adenosyl-L-methionine (AdoMet) to arginine residues on substrate proteins.[1][2] It is considered a "pan-PRMT inhibitor" as it has been shown to inhibit multiple PRMTs, including PRMT1, PRMT3, PRMT4, PRMT5, and PRMT6.[2]
Q2: We are observing significant variations in the IC50 value of this compound between different experimental runs. What could be the cause?
A2: Inconsistent IC50 values are a common challenge and can arise from several factors. These can be broadly categorized into three areas: compound integrity, assay conditions, and data analysis. A systematic approach to troubleshooting these variables is essential for achieving reproducible results.
Q3: Could the observed cellular phenotype be due to an off-target effect of this compound?
A3: Yes, this is a critical consideration. While this compound is a known PRMT inhibitor, it may have other cellular effects. For instance, this compound has been reported to be a potent scavenger of superoxide derived from NADPH-oxidase, indicating antioxidant properties that are independent of its PRMT inhibitory activity.[3] It is crucial to include appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values
Use the following table to troubleshoot common causes of variability in this compound potency.
| Potential Cause | Troubleshooting Steps |
| Compound Integrity & Handling | Purity Verification: If you suspect batch-to-batch variability, verify the purity and identity of your this compound stock using analytical methods like HPLC-MS or NMR.Solubility Issues: Visually inspect your stock solution for any precipitate. Ensure the compound is fully dissolved. It may be necessary to prepare fresh stock solutions. For this compound, storage at -80°C for up to two years or -20°C for one year in a sealed container is recommended.[1]Freeze-Thaw Cycles: Minimize freeze-thaw cycles of your stock solutions, as this can lead to degradation. Aliquot stocks into single-use volumes. |
| Assay Conditions | Cell Passage Number: Use cells within a consistent and low passage number range. Cellular characteristics, including expression levels of PRMTs and their substrates, can change over time with extensive passaging.Cell Density: Ensure consistent cell seeding density across experiments. Cell density can influence inhibitor sensitivity.Serum Concentration: Fluctuations in serum concentration in the culture medium can affect experimental outcomes. Maintain a consistent serum percentage. |
| Data Analysis | Curve Fitting: Ensure that your dose-response curves are properly fitted and that the top and bottom of the curves are well-defined. Use a consistent data analysis software and curve-fitting algorithm.Outliers: Implement a clear and consistent policy for handling outliers in your data. |
Guide 2: Distinguishing On-Target vs. Off-Target Effects
This guide will help you design experiments to validate that the observed effects of this compound are due to PRMT inhibition.
| Experimental Approach | Methodology | Expected Outcome for On-Target Effect |
| Orthogonal Chemical Probe | Use a structurally and mechanistically distinct PRMT inhibitor (e.g., a SAM-competitive inhibitor if available and appropriate for your PRMT of interest). | The orthogonal inhibitor should produce a similar biological phenotype to this compound. |
| Genetic Knockdown/Knockout | Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the specific PRMT you believe is the target of this compound in your system. | The cellular phenotype observed with genetic knockdown/knockout of the target PRMT should mimic the phenotype observed with this compound treatment. |
| Target Engagement Assay | Perform a Western blot to measure the methylation status of a known substrate of the targeted PRMT. For example, for PRMT5, you could measure the level of symmetric dimethylarginine (SDMA) on a substrate like SmD3 or histone H4 at arginine 3 (H4R3me2s). | This compound treatment should lead to a dose-dependent decrease in the methylation of the specific substrate. |
| Rescue Experiment | If possible, overexpress a wild-type or a drug-resistant mutant of the target PRMT in your cells. | Overexpression of the wild-type PRMT may require higher concentrations of this compound to achieve the same effect, while a drug-resistant mutant should abrogate the effect of this compound. |
Experimental Protocols
Protocol: Western Blot for Assessing PRMT5 Target Engagement
This protocol describes how to assess the inhibition of PRMT5 in a cellular context by measuring the levels of a known methylation mark, H4R3me2s.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for symmetric dimethyl-Histone H4R3 (H4R3me2s)
-
Loading control primary antibody (e.g., total Histone H4 or β-actin)
-
Appropriate HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Plate your cells and allow them to adhere overnight. Treat the cells with a dose-range of this compound (and a vehicle control, e.g., DMSO) for your desired duration (e.g., 24-72 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, separate the protein lysates by SDS-PAGE, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against H4R3me2s overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Detect the signal using an ECL substrate and an appropriate imaging system.
-
Stripping and Re-probing (Optional but Recommended): Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Quantification: Quantify the band intensities to determine the relative reduction in H4R3me2s levels upon this compound treatment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Inhibitor of Protein Arginine Methyltransferases, 7,7′-Carbonylbis(azanediyl)bis(4-hydroxynaphthalene-2-sulfonic acid (this compound), Is a Potent Scavenger of NADPH-Oxidase–Derived Superoxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for AMI-1 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time for AMI-1 treatment in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a cell-permeable, reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of the peptide substrate to the enzyme, rather than competing with the methyl donor, S-adenosyl-L-methionine (SAM).[1] this compound is considered a pan-PRMT inhibitor, meaning it can inhibit multiple types of PRMTs, including both type I (like PRMT1, PRMT3, PRMT4, PRMT6) and type II (like PRMT5) enzymes.[1]
Q2: Why is optimizing the incubation time for this compound treatment critical?
A2: The optimal incubation time for this compound is crucial for obtaining accurate and reproducible results. The time required for this compound to exert its effects can vary significantly depending on several factors, including the cell line, its metabolic rate, the concentration of this compound used, and the specific biological endpoint being measured. Insufficient incubation time may lead to an underestimation of this compound's potency (a higher IC50 value), while excessively long incubation times could result in secondary, off-target effects or cytotoxicity that may confound the interpretation of the results.
Q3: What is a typical starting point for this compound concentration and incubation time?
A3: Based on available literature, a common starting concentration for this compound in cell-based assays is around its IC50 value for PRMT1, which is approximately 8.8 µM.[1] Incubation times can range from a few hours to several days. For example, effects on cell viability in sarcoma cell lines have been observed after 48 to 96 hours of treatment.[1] For initial experiments, a time-course experiment (e.g., 24, 48, and 72 hours) is highly recommended to determine the optimal duration for your specific experimental system.
Q4: How can I determine if this compound is engaging its target in my cells?
A4: Target engagement can be assessed by measuring the methylation status of known PRMT substrates. A common method is to perform a Western blot to detect changes in the levels of specific arginine methylation marks on histone proteins, such as asymmetric dimethylarginine on histone H4 at arginine 3 (H4R3me2a), a product of PRMT1 activity. A decrease in this mark following this compound treatment would indicate successful target engagement.
Q5: Is this compound stable in cell culture medium for long-term experiments?
Troubleshooting Guides
This section addresses common issues that researchers may encounter when optimizing this compound incubation time.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment | 1. Incubation time is too short: The inhibitor has not had enough time to exert its biological effect. 2. This compound concentration is too low: The concentration used is not sufficient to inhibit PRMT activity in your specific cell line. 3. Cell line is resistant or has low PRMT expression: The target PRMTs may not be highly active or essential in your chosen cell line. 4. Degradation of this compound: The compound may not be stable over the course of a long experiment. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal duration. 2. Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., from 1 µM to 100 µM). 3. Assess target expression and activity: Confirm the expression of PRMTs (e.g., PRMT1, PRMT5) in your cell line via Western blot or qPCR. Measure baseline arginine methylation of known substrates. 4. Replenish this compound: For long-term incubations, change the media and add fresh this compound every 24-48 hours. |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects on the plate: Wells on the edge of the plate are prone to evaporation. 3. Inconsistent this compound addition: Pipetting errors leading to different final concentrations. 4. Compound precipitation: this compound may precipitate out of solution at higher concentrations. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before seeding. 2. Avoid using outer wells: Fill the outer wells with sterile PBS or media to maintain humidity. 3. Use a calibrated multi-channel pipette: Ensure accurate and consistent addition of the inhibitor. 4. Check solubility: Visually inspect the media for any precipitate after adding this compound. Prepare fresh stock solutions and ensure complete dissolution in DMSO before diluting in media. |
| High levels of cytotoxicity observed at all incubation times | 1. This compound concentration is too high: The concentration is causing general toxicity rather than specific inhibition. 2. The cell line is highly sensitive to PRMT inhibition: Inhibition of PRMTs may be leading to rapid cell death in your specific cell type. 3. Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium is too high. | 1. Lower the this compound concentration: Perform a dose-response experiment starting from a much lower concentration range (e.g., nanomolar). 2. Use a shorter incubation time: Start with shorter time points (e.g., 2, 4, 6, 12 hours) to see if a specific inhibitory effect can be observed before widespread cell death. 3. Maintain a low final DMSO concentration: Ensure the final DMSO concentration is consistent across all wells and is typically below 0.5%. |
| Inconsistent IC50 values between experiments | 1. Variation in cell passage number: Cells at different passages can have different sensitivities. 2. Fluctuations in cell culture conditions: Changes in media, serum, or incubator conditions. 3. Inconsistent incubation times: Even small variations in timing can affect the outcome. 4. Freeze-thaw cycles of this compound stock: Repeated freezing and thawing can degrade the compound. | 1. Use cells within a consistent passage number range. 2. Maintain consistent cell culture practices: Use the same batch of media and serum, and regularly check incubator CO2 and temperature. 3. Adhere strictly to the optimized incubation time. 4. Aliquot this compound stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
Data Presentation
The following tables summarize key quantitative data for this compound from various sources.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound
| Target | IC50 Value | Organism | Notes |
| Human PRMT1 | 8.8 µM | Human | Cell-free enzymatic assay. |
| Yeast Hmt1p (PRMT1 homolog) | 3.0 µM | Saccharomyces cerevisiae | Cell-free enzymatic assay. |
Data extracted from MedchemExpress.[1]
Table 2: Examples of this compound Treatment Conditions in Cell-Based Assays
| Cell Line(s) | Concentration Range | Incubation Time | Observed Effect |
| S180 and U2OS (sarcoma) | 0.6 - 2.4 mM | 48 - 96 hours | Inhibition of cell viability in a time- and dose-dependent manner. |
| S180 (sarcoma) | 1.2 - 2.4 mM | 48 - 72 hours | Induction of apoptosis. |
Data extracted from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for this compound
This protocol provides a framework for empirically determining the optimal incubation time for this compound in your specific cell line and for your endpoint of interest.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well or other appropriate cell culture plates
-
Phosphate-buffered saline (PBS)
-
Reagents for your chosen endpoint assay (e.g., cell viability assay kit, lysis buffer for Western blot)
Procedure:
-
Cell Seeding:
-
Determine the optimal seeding density for your cells to ensure they are in the exponential growth phase and do not become over-confluent by the end of the experiment.
-
Seed the cells in the appropriate culture plates and allow them to adhere and recover for 18-24 hours.
-
-
Preparation of this compound Stock Solution:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO. Ensure the powder is completely dissolved.
-
Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
This compound Treatment:
-
Prepare a working concentration of this compound in complete cell culture medium. A good starting concentration is at or slightly above the expected IC50 (e.g., 10 µM).
-
Also prepare a vehicle control with the same final concentration of DMSO as the this compound treated wells.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
-
Incubation at Multiple Time Points:
-
Incubate the plates at 37°C and 5% CO2.
-
At each designated time point (e.g., 6, 12, 24, 48, and 72 hours), terminate the experiment for a subset of the plates or wells.
-
-
Endpoint Assay:
-
At each time point, perform your chosen assay to measure the effect of this compound. This could be:
-
Cell Viability Assay (e.g., MTT, MTS, or CCK-8): To assess cytotoxicity.
-
Western Blot: To measure the inhibition of PRMT activity by probing for specific methylation marks (e.g., H4R3me2a).
-
Other functional assays: Relevant to your research question (e.g., migration assay, gene expression analysis).
-
-
-
Data Analysis:
-
Plot the results of your endpoint assay against the incubation time.
-
The optimal incubation time is typically the point at which the effect of this compound reaches a plateau, indicating that the maximal effect at that concentration has been achieved.
-
Protocol 2: Western Blot for Detecting Histone Arginine Methylation
This protocol is for assessing the target engagement of this compound by measuring the levels of a specific histone methylation mark.
Materials:
-
Cells treated with this compound and vehicle control
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a specific histone methylation mark (e.g., anti-H4R3me2a)
-
Primary antibody against a loading control (e.g., anti-Histone H3 or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis:
-
After this compound treatment for the desired incubation time, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the histone methylation mark overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the signal of the histone methylation mark to the loading control.
-
Compare the levels of the methylation mark in this compound treated samples to the vehicle control to determine the extent of inhibition.
-
Visualizations
References
addressing AMI-1 degradation in experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential issues with AMI-1, particularly concerning its degradation under experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of the peptide substrate to the enzyme, thereby inhibiting arginine methylation.[1] this compound has been shown to inhibit both type I (PRMT1, 3, 4, 6) and type II (PRMT5) PRMTs.[1]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical to maintaining the integrity of this compound. It is recommended to prepare a concentrated stock solution in a suitable solvent, such as DMSO.[2][3] For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C.[1][3] Repeated freeze-thaw cycles can lead to the degradation of the compound.[1][4] When preparing aqueous solutions for experiments, it is advisable to do so immediately before use.[3]
Q3: What are the common solvents for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) and water.[5][6][7] The solubility in DMSO is significantly higher than in water.[3] It is important to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[2][3]
Q4: Is this compound stable in aqueous solutions and cell culture media?
Q5: Could exposure to light affect the stability of this compound?
Although specific photostability studies for this compound are not widely published, molecules with aromatic ring structures can be susceptible to photodegradation.[16][17] It is prudent to protect this compound solutions from direct and prolonged exposure to light.
Troubleshooting Guides
Problem 1: Inconsistent or weaker-than-expected experimental results.
This is a common issue that may be related to the degradation of this compound.
| Possible Cause | Troubleshooting Steps |
| Degraded this compound Stock Solution | - Prepare a fresh stock solution from powder. - Minimize freeze-thaw cycles by aliquoting stock solutions.[1] - Ensure proper storage conditions (-20°C or -80°C in a sealed container).[1] |
| Incomplete Dissolution | - Visually inspect the stock solution for any precipitate. - Briefly vortex or sonicate to ensure complete dissolution. |
| Degradation in Working Solution | - Prepare fresh working dilutions in your experimental buffer or media immediately before each experiment.[3] - Avoid prolonged storage of dilute aqueous solutions of this compound. |
| Suboptimal Assay Conditions | - Titrate the concentration of this compound to determine the optimal inhibitory concentration for your specific cell line or enzyme preparation. - Ensure consistent cell density and passage number in cell-based assays.[1] |
Problem 2: Complete loss of this compound activity.
If this compound appears to be inactive in your experiments, consider the following possibilities.
| Possible Cause | Troubleshooting Steps |
| Improper Storage | - Review storage conditions of both the powder and stock solutions. This compound powder should be stored at -20°C, desiccated.[5] Stock solutions in DMSO can be stored at -20°C for about a month or at -80°C for up to a year.[2][3] |
| Hydrolysis | - If working solutions are prepared in buffers with a pH far from neutral, consider the possibility of accelerated hydrolysis.[9][10][11][12][13] Prepare fresh solutions for each experiment. |
| Oxidation | - While specific data is unavailable for this compound, amine-containing compounds can be susceptible to oxidation.[18][19][20] Protect solutions from excessive exposure to air. |
| Contaminated Reagents | - Use fresh, high-quality solvents and reagents for preparing solutions. Moisture in DMSO can affect solubility.[2][3] |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Reference |
| DMSO | 100 mg/mL (182.33 mM) | [2][3] |
| Water | 10 mg/mL | [6][7] |
| Ethanol | Insoluble | [2][3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2][3] |
| Stock Solution in Solvent | -80°C | 1 year | [2][3] |
| Stock Solution in Solvent | -20°C | 1 month | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).
Protocol 2: Western Blot for Assessing PRMT Activity
This protocol provides a general method to assess the inhibition of PRMTs by this compound in a cellular context by measuring the levels of specific methylated proteins.
-
Cell Treatment: Plate cells at a consistent density and treat with varying concentrations of this compound (and a vehicle control) for the desired time.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with a primary antibody specific for a known PRMT substrate (e.g., methylated histones like H4R3me2s for PRMT5).
-
Wash the membrane and incubate with an appropriate secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H4 or β-actin) to determine the relative reduction in protein methylation.[1]
Visualizations
Caption: PRMT signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound.
Caption: A logical approach to troubleshooting common issues with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. selleckchem.com [selleckchem.com]
- 4. sartorius.com [sartorius.com]
- 5. Environmental Photocatalytic Degradation of Antidepressants with Solar Radiation: Kinetics, Mineralization, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. virtana.com [virtana.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Stability of Medium-Bridged Twisted Amides in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. uregina.ca [uregina.ca]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Aspects Concerning the Ampicillin Photodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 19. Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specific inhibitors of ammonia oxidation in Nitrosomonas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Confirming AMI-1 Activity in Your Cell Line
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on how to confirm the activity of AMI-1, a protein arginine methyltransferase (PRMT) inhibitor, in various cell lines. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a cell-permeable and reversible inhibitor of protein arginine N-methyltransferases (PRMTs).[1] It functions by blocking the binding of peptide substrates to PRMTs, thereby inhibiting their methyltransferase activity.[1] this compound has been shown to inhibit both Type I (e.g., PRMT1, PRMT3, PRMT4, PRMT6) and Type II (e.g., PRMT5) PRMTs.[1]
Q2: How do I determine the optimal working concentration of this compound for my cell line?
A2: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response experiment (kill curve) to determine the EC50 value for your specific cell line. This can be achieved using a cell viability assay, such as the MTT assay. Based on published studies, concentrations typically range from 10 µM to 2.4 mM, with incubation times varying from 24 to 96 hours.[1]
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your experiments is consistent across all conditions and does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: What are the expected cellular effects of this compound treatment?
A4: Inhibition of PRMTs by this compound can lead to various cellular effects, including:
-
Reduced protein arginine methylation: A direct consequence of PRMT inhibition.
-
Decreased cell viability and proliferation: Observed in various cancer cell lines.[1]
-
Induction of apoptosis: this compound has been shown to induce programmed cell death in certain cell types.[1]
-
Alterations in gene expression: As PRMTs regulate transcription, their inhibition can lead to changes in the expression of target genes.
-
Modulation of signaling pathways: PRMTs are known to methylate key signaling proteins, so this compound treatment can affect pathways such as EGFR, AKT, and ERK.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak effect of this compound observed | 1. Suboptimal this compound concentration: The concentration used may be too low for your cell line. 2. Insufficient incubation time: The duration of treatment may not be long enough to observe a phenotypic effect. 3. This compound degradation: Improper storage or handling of the this compound stock solution. 4. Cell line resistance: Your cell line may have intrinsic or acquired resistance to PRMT inhibition. | 1. Perform a dose-response experiment (e.g., MTT assay) to determine the optimal concentration. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. 3. Prepare a fresh stock solution of this compound from powder. Minimize freeze-thaw cycles. 4. Confirm PRMT expression in your cell line via Western blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, seeding density, or serum concentration. 2. Inconsistent this compound preparation: Errors in diluting the stock solution. 3. Assay variability: Inconsistent incubation times or reagent preparation. | 1. Use cells within a consistent and low passage number range. Ensure uniform cell seeding density. Use the same batch and concentration of serum. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock. 3. Follow standardized protocols precisely. |
| High background or suspected off-target effects | 1. This compound concentration is too high: High concentrations can lead to non-specific effects. 2. Solvent (DMSO) toxicity: The concentration of DMSO may be too high. 3. Off-target activity of this compound: All inhibitors have the potential for off-target effects. | 1. Use the lowest effective concentration of this compound determined from your dose-response studies. 2. Ensure the final DMSO concentration is the same in all wells (including vehicle control) and is non-toxic to the cells. 3. Use a structurally unrelated PRMT inhibitor as a control. Perform genetic knockdown (siRNA/shRNA) of the target PRMT to see if it phenocopies the effect of this compound. |
Experimental Protocols to Confirm this compound Activity
Western Blot Analysis of Protein Arginine Methylation
This protocol allows for the direct assessment of this compound's inhibitory effect on PRMT activity by measuring the levels of specific arginine methylation marks on target proteins.
Methodology:
-
Cell Treatment: Seed your cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24-48 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a known PRMT substrate's methylated form (e.g., asymmetric dimethylarginine [ADMA] or symmetric dimethylarginine [SDMA] on a specific histone or other protein) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A decrease in the methylated protein signal in this compound treated cells compared to the control confirms its inhibitory activity.
Quantitative Data Summary (Example):
| This compound Concentration | Incubation Time | Target Protein Methylation (Normalized to Control) |
| Vehicle (DMSO) | 24 hours | 1.00 |
| 50 µM | 24 hours | 0.65 |
| 100 µM | 24 hours | 0.32 |
| 200 µM | 24 hours | 0.15 |
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is useful for determining the cytotoxic effects of this compound.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control). Include a blank well with media only.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[3]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the EC50 value.
Quantitative Data Summary (Example):
| This compound Concentration (µM) | Cell Viability (%) after 48h |
| 0 (Vehicle) | 100 |
| 10 | 92 |
| 50 | 75 |
| 100 | 52 |
| 200 | 28 |
| 500 | 15 |
Visualizing this compound's Mechanism of Action
Signaling Pathway of PRMT Inhibition by this compound
Caption: Mechanism of this compound inhibition of Protein Arginine Methyltransferases (PRMTs).
Experimental Workflow for Confirming this compound Activity
Caption: A stepwise workflow for confirming the cellular activity of this compound.
References
Validation & Comparative
Decoding PRMT1 Inhibition: A Comparative Analysis of AMI-1 and Next-Generation Alternatives
For researchers, scientists, and drug development professionals, the precise modulation of Protein Arginine Methyltransferase 1 (PRMT1) activity is crucial for dissecting its role in cellular processes and for developing novel therapeutic strategies. This guide provides an objective comparison of the first-generation PRMT inhibitor, AMI-1, with more recent, selective alternatives, supported by experimental data and detailed protocols to inform inhibitor selection and experimental design.
Executive Summary
This compound, a widely utilized tool compound, has been instrumental in initial studies of protein arginine methylation. However, its utility is significantly limited by its broad-spectrum activity against multiple PRMTs. This guide presents a detailed analysis of this compound's specificity profile alongside a new generation of inhibitors—MS023, GSK3368715, and TC-E 5003—which offer enhanced selectivity for PRMT1. By examining their inhibitory potency, selectivity, and mechanisms of action, this document aims to equip researchers with the necessary information to choose the most appropriate chemical probe for their specific research questions.
Data Presentation: A Head-to-Head Comparison of PRMT Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against a panel of PRMT enzymes, providing a clear quantitative comparison of their potency and selectivity.
| Inhibitor | PRMT1 IC50 | PRMT3 IC50 | PRMT4 (CARM1) IC50 | PRMT5 IC50 | PRMT6 IC50 | PRMT8 IC50 | Mechanism of Action |
| This compound | 8.8 µM | Inhibits | 74 µM | Inhibits | Inhibits | - | Substrate-competitive |
| MS023 | 30 nM | 119 nM | 83 nM | Inactive | 4 nM | 5 nM | Substrate-competitive, SAM-uncompetitive |
| GSK3368715 | 3.1 nM | 48 nM | 1148 nM | - | 5.7 nM | 1.7 nM | Substrate-competitive, SAM-uncompetitive |
| TC-E 5003 | 1.5 µM | - | No inhibition | - | - | - | Selective for PRMT1 |
| SGC707 | - | 31 nM | - | - | - | - | Allosteric inhibitor of PRMT3 |
Experimental Protocols
In Vitro PRMT1 Inhibition Assay (Radiometric)
This protocol describes a standard in vitro assay to determine the IC50 value of a test compound against PRMT1 using a radiometric method.
Materials:
-
Recombinant human PRMT1
-
Histone H4 peptide (e.g., Ac-SGRGKGGKGLGKGGAKRHRKVG-NH2) or a generic PRMT1 substrate like GST-GAR
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Assay buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Scintillation cocktail
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Phosphoric acid wash buffer (e.g., 75 mM H₃PO₄)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT1 enzyme (e.g., 50 nM), and the histone H4 peptide substrate (e.g., 10 µM).
-
Add the test inhibitor at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding ³H-SAM (e.g., 1 µM).
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Spot a portion of each reaction mixture onto the P81 filter paper.
-
Wash the filter papers three times with the phosphoric acid wash buffer to remove unincorporated ³H-SAM.
-
Dry the filter papers completely.
-
Place each filter paper in a scintillation vial with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cellular PRMT1 Inhibition Assay (Western Blot)
This protocol outlines a method to assess the cellular activity of PRMT1 inhibitors by measuring the level of a specific methylation mark, asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), via Western blotting.
Materials:
-
Cell line with detectable levels of H4R3me2a (e.g., MCF7)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibodies: anti-H4R3me2a and a loading control (e.g., anti-Histone H3 or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specific duration (e.g., 24-48 hours). Include a vehicle control.
-
Harvest the cells and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities and normalize the H4R3me2a signal to the loading control.
Visualizing the Impact: PRMT1 in Cellular Signaling
PRMT1 plays a pivotal role in various signaling pathways that are critical for cell proliferation, differentiation, and survival. Understanding how PRMT1 inhibition affects these pathways is essential for predicting the cellular consequences of inhibitor treatment.
A Comparative Guide to AMI-1 and Other PRMT Inhibitors for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe is critical for elucidating the biological roles of Protein Arginine Methyltransferases (PRMTs) and for the development of novel therapeutics. This guide provides a data-driven comparison of AMI-1, a first-generation pan-PRMT inhibitor, with other notable PRMT inhibitors, focusing on their inhibitory activity, selectivity, and impact on key cellular signaling pathways.
Introduction to PRMTs and this compound
Protein Arginine Methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to arginine residues within proteins. This post-translational modification plays a crucial role in regulating numerous cellular processes, including signal transduction, gene transcription, and RNA metabolism. Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer, making them attractive therapeutic targets.
This compound (Arginine Methyltransferase Inhibitor 1) was the first small molecule inhibitor discovered for PRMTs. It is known as a pan-PRMT inhibitor due to its activity against multiple members of the PRMT family.[1] this compound is cell-permeable and acts by blocking the binding of the peptide substrate to the enzyme, in a manner that is not competitive with the methyl donor SAM.[2]
Comparative Inhibitory Activity
The potency of PRMT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following tables summarize the IC50 values for this compound and other selected PRMT inhibitors against various PRMT isoforms.
Table 1: Inhibitory Activity (IC50) of this compound
| Target PRMT | IC50 Value (µM) | Notes |
| Human PRMT1 | 8.8[2][3] | Varies from 8.8 to 137 µM depending on experimental conditions.[1] |
| Yeast Hmt1p | 3.0[3] | Yeast ortholog of PRMT1. |
| CARM1 (PRMT4) | 74[1] | |
| Other PRMTs | Inhibits PRMT3, PRMT5, and PRMT6.[1] | Specific IC50 values are not consistently reported. |
Table 2: Comparative Inhibitory Activity (IC50) of Other PRMT Inhibitors
| Inhibitor | Target PRMT(s) | IC50 Value (nM) | Selectivity Notes |
| MS023 | PRMT1 | 30[4][5][6] | Potent inhibitor of Type I PRMTs. Inactive against Type II (PRMT5, PRMT9) and Type III (PRMT7) PRMTs.[7] |
| PRMT3 | 119[4][5][6] | ||
| PRMT4 (CARM1) | 83[4][5][6] | ||
| PRMT6 | 4[4][5][6] | ||
| PRMT8 | 5[4][5][6] | ||
| DCPT1061 | PRMT1, PRMT6, PRMT8 | Potent inhibition at 5 nM | More selective for PRMT1, PRMT6, and PRMT8 over PRMT3, PRMT4, and PRMT5.[2] |
| GSK3326595 | PRMT5/MEP50 | 6.2[8] | Highly selective for PRMT5, with >4,000-fold selectivity over a panel of 20 other methyltransferases.[8][9] |
| MRTX1719 | PRMT5/MTA complex | <10[10] | MTA-cooperative inhibitor, highly selective for MTAP-deleted cells.[11] |
Impact on Cellular Signaling Pathways
PRMT inhibitors exert their biological effects by modulating various signaling pathways critical for cell proliferation, survival, and differentiation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell growth and survival. Both PRMT1 and PRMT5 have been shown to influence this pathway. PRMT5 can activate the PI3K/Akt pathway by repressing the expression of the tumor suppressor PTEN.[12] Inhibition of PRMT5 has been demonstrated to attenuate cisplatin-induced apoptosis in auditory cells by activating the PI3K/Akt pathway.[13] Conversely, PRMT6, a type I PRMT, can repress the PI3K/Akt cascade by methylating and activating PTEN.[12]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is frequently hyperactivated in cancer. PRMT1 can regulate EGFR signaling by methylating the receptor itself or by methylating histones on the EGFR promoter to control its transcription.[14][15] The pan-PRMT inhibitor this compound has been shown to sensitize triple-negative breast cancer cells to the EGFR inhibitor cetuximab.[16] Furthermore, PRMT5 inhibition can lead to the downregulation of EGFR expression.[17]
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in development and disease, including cancer. PRMT1 can act as both an activator and an inhibitor of this pathway depending on the context.[14] Type I PRMT inhibitors, such as MS023, have been shown to decrease Wnt signaling activity.[14] PRMT5 can also promote Wnt/β-catenin signaling by epigenetically silencing Wnt pathway antagonists.[18][19][20]
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: PRMT inhibitors modulate key cancer-related signaling pathways.
Experimental Workflow Diagrams
Caption: Workflow for in vitro radiometric PRMT activity assay.
Caption: Workflow for cellular histone methylation Western blot.
Experimental Protocols
In Vitro Radiometric PRMT Assay
This assay measures the enzymatic activity of a PRMT by quantifying the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a substrate peptide.
Materials:
-
Purified recombinant PRMT enzyme
-
Peptide substrate (e.g., histone H4 peptide)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
PRMT inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
Methylation buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Scintillation cocktail and counter or autoradiography film
Procedure:
-
Prepare a reaction mixture containing the PRMT enzyme, peptide substrate, and methylation buffer.
-
Add varying concentrations of the PRMT inhibitor or vehicle control to the reaction mixture.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).[21]
-
Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.[21]
-
Separate the reaction products by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Detect the radiolabeled methylated substrate by autoradiography or by excising the substrate band and measuring radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Methylation Western Blot
This assay assesses the ability of a PRMT inhibitor to modulate the methylation of a specific histone residue within a cellular context.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
PRMT inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the methylated histone mark (e.g., anti-H4R3me2a)
-
Primary antibody for a loading control (e.g., total Histone H3 or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a dose-response range of the PRMT inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Quantify the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE. For histones, a higher percentage gel (e.g., 15%) is recommended.[22]
-
Transfer the separated proteins to a membrane. Adding a small amount of SDS (e.g., 0.01%) to the transfer buffer can improve the transfer of positively charged histones.[23]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone modification overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to normalize the data.
-
Quantify the band intensities to determine the relative change in histone methylation upon inhibitor treatment.
Conclusion
The choice of a PRMT inhibitor is highly dependent on the specific research question. This compound, as a pan-PRMT inhibitor, is a useful tool for investigating the broad consequences of inhibiting multiple PRMTs simultaneously. However, for studies requiring high potency and selectivity for specific PRMTs, newer generation inhibitors such as MS023 for Type I PRMTs, and GSK3326595 or MRTX1719 for PRMT5, offer more precise tools. This guide provides a foundational comparison to aid researchers in selecting the most appropriate inhibitor and experimental approach for their studies in the dynamic field of epigenetics and drug discovery.
References
- 1. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. axonmedchem.com [axonmedchem.com]
- 10. MRTX-1719 | PRMT5 Inhibitor | Histone Methyltransferase | TargetMol [targetmol.com]
- 11. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Inhibition of histone methyltransferase PRMT5 attenuates cisplatin-induced hearing loss through the PI3K/Akt-mediated mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 17. biorxiv.org [biorxiv.org]
- 18. Protein arginine methyltransferase 5 (PRMT5) activates WNT/β-catenin signalling in breast cancer cells via epigenetic silencing of DKK1 and DKK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ashpublications.org [ashpublications.org]
- 21. mdanderson.org [mdanderson.org]
- 22. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
AMI-1: A Comparative Guide to its Cross-Reactivity with Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the methyltransferase inhibitor AMI-1 with other alternatives, focusing on its cross-reactivity profile. The information presented is supported by experimental data to aid in the selection of appropriate research tools and to provide a deeper understanding of this compound's mechanism of action.
Overview of this compound
This compound is a cell-permeable and reversible inhibitor of protein arginine methyltransferases (PRMTs). It functions by blocking the binding of the peptide substrate to the enzyme and is non-competitive with the S-adenosyl-L-methionine (SAM) cofactor.[1] While widely used as a tool compound for studying PRMTs, it is crucial to understand its selectivity profile, as it exhibits broad activity against this enzyme family.
Quantitative Analysis of this compound Cross-Reactivity
The inhibitory activity of this compound has been evaluated against a range of methyltransferases. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Enzyme Family | Enzyme | Substrate | IC50 (µM) | Notes |
| Protein Arginine Methyltransferases (PRMTs) | Human PRMT1 | Histone H4 | 8.8 - 137[2] | The wide range reflects variability in experimental conditions. |
| Yeast Hmt1p (PRMT1 homolog) | 3.0 | |||
| Human CARM1 (PRMT4) | 74[2] | |||
| Human PRMT3 | Data not available | This compound is known to inhibit PRMT3 activity.[2] | ||
| Human PRMT5 | Data not available | This compound inhibits PRMT5, leading to decreased H4R3me2s levels.[2] | ||
| Human PRMT6 | Data not available | This compound is known to inhibit PRMT6 activity.[2] | ||
| Histone Lysine Methyltransferases (HKMTs) | Various | Generally considered inactive | This compound is reported to specifically inhibit arginine, but not lysine, methyltransferase activity in vitro. Specific IC50 values for a broad panel of HKMTs are not readily available. | |
| DNA Methyltransferases (DNMTs) | DNMT1, DNMT3A, DNMT3B | Data not available | There is no direct evidence of this compound inhibiting DNMTs in enzymatic assays. Some studies on unrelated compounds suggest indirect effects on DNMT1 activity.[3] |
Experimental Methodologies
The determination of IC50 values for methyltransferase inhibitors typically involves in vitro enzymatic assays. A common method is the radioactive methyltransferase assay using a filter-binding method .
Detailed Protocol: In Vitro Radioactive Methyltransferase Assay
This protocol outlines the general steps for determining the IC50 value of an inhibitor like this compound.
Materials:
-
Purified recombinant methyltransferase enzyme
-
Specific histone or peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound or other test inhibitors at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
P81 phosphocellulose filter paper
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, the specific substrate (e.g., histone H4), and the purified methyltransferase enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control reaction with no inhibitor.
-
Initiation of Reaction: Start the methylation reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stopping the Reaction: Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose filter paper.
-
Washing: Wash the filter papers multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Scintillation Counting: Place the dried filter papers into scintillation vials with a scintillation cocktail.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-methyl groups is proportional to the enzyme activity. Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Visualizing Key Pathways and Workflows
Signaling Pathway Regulated by PRMT1
Protein Arginine Methyltransferase 1 (PRMT1) is a key regulator of numerous cellular processes, including transcription and signal transduction. Its dysregulation has been implicated in various cancers. The following diagram illustrates a simplified overview of PRMT1's role in cancer-related signaling.
Caption: Overview of PRMT1-regulated cellular processes.
Experimental Workflow for Inhibitor Selectivity Profiling
To assess the cross-reactivity of an inhibitor like this compound, a systematic experimental workflow is employed. This involves testing the compound against a panel of enzymes under standardized conditions.
Caption: Workflow for determining inhibitor selectivity.
Conclusion
This compound is a valuable tool for studying the broad roles of protein arginine methylation. However, its designation as a "pan-PRMT inhibitor" underscores the importance of considering its effects on multiple PRMT family members.[2] For studies requiring the specific inhibition of a single PRMT, more selective inhibitors should be considered, or findings with this compound should be validated using complementary approaches such as genetic knockdown. The lack of significant activity against histone lysine methyltransferases and DNA methyltransferases suggests that this compound is relatively specific for the arginine methylation machinery. Researchers should carefully consider the data presented in this guide when designing experiments and interpreting results obtained using this compound.
References
Validating the Downstream Effects of AMI-1: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the role of protein arginine methyltransferases (PRMTs), the selection of a specific and potent chemical probe is critical for elucidating biological functions and for the development of novel therapeutics. This guide provides a comprehensive, data-driven comparison of AMI-1, a widely used pan-PRMT inhibitor, with more selective alternatives, MS023 (a Type I PRMT inhibitor) and GSK3326595 (a PRMT5 inhibitor). This comparison is supported by experimental data and detailed protocols to aid in the informed selection and validation of the appropriate compound for your research needs.
Introduction to PRMT Inhibitors
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, DNA repair, and signal transduction. Dysregulation of PRMT activity has been implicated in various diseases, most notably cancer.
This compound is a first-generation, cell-permeable, reversible inhibitor of PRMTs, exhibiting activity against both Type I (PRMT1, 3, 4, 6) and Type II (PRMT5) enzymes.[1] While its broad-spectrum activity makes it a useful tool for studying the general effects of PRMT inhibition, its lack of selectivity can complicate the attribution of specific downstream effects to a single PRMT. In contrast, MS023 is a potent and selective inhibitor of Type I PRMTs, and GSK3326595 is a potent and selective inhibitor of PRMT5, offering more precise tools for dissecting the distinct roles of these enzyme subfamilies.
Comparative Inhibitor Activity
The potency and selectivity of these inhibitors are key determinants in experimental design and data interpretation. The following table summarizes their inhibitory activity against their primary targets.
| Inhibitor | Target PRMTs | PRMT1 IC50 | PRMT5 IC50 | Cellular H4R3me2a IC50 (MCF7 cells) | Cellular SDMA EC50 |
| This compound | Pan-PRMT (Type I & II) | 8.8 µM (human)[1] | Active, but specific IC50 not consistently reported | Not widely reported | Not widely reported |
| MS023 | Type I PRMTs (PRMT1, 3, 4, 6, 8) | 30 nM[2][3] | Inactive[2] | 9 nM[3][4] | Not applicable |
| GSK3326595 | PRMT5 | >100 µM (not a primary target) | 6.2 nM[5] | Not applicable | 2 - 160 nM (in various cell lines)[6] |
Note: IC50 and EC50 values can vary depending on the assay conditions and cell lines used.
Downstream Effects and Their Validation
The inhibition of PRMTs by this compound and its more selective counterparts leads to a cascade of downstream cellular events. Validating these effects is crucial for confirming target engagement and understanding the functional consequences of PRMT inhibition.
Histone Methylation
A primary and direct downstream effect of PRMT inhibition is the alteration of histone arginine methylation marks.
-
Type I PRMTs (inhibited by this compound and MS023): These enzymes are responsible for asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a), a mark generally associated with transcriptional activation.[7]
-
PRMT5 (inhibited by this compound and GSK3326595): This enzyme catalyzes the symmetric dimethylation of various histone residues, including H4R3 (H4R3me2s) and H3R8 (H3R8me2s), which are typically linked to transcriptional repression.
Experimental Validation: Western Blotting
Western blotting is the gold standard for detecting changes in specific histone methylation marks.
Experimental Workflow for Histone Methylation Analysis
Caption: Western blot workflow for histone methylation.
Dose-Response Data:
-
MS023: Treatment of MCF7 cells with MS023 leads to a potent and concentration-dependent reduction in H4R3me2a levels, with a cellular IC50 of approximately 9 nM.[3][4]
-
GSK3326595: Treatment of various cancer cell lines with GSK3326595 results in a dose-dependent decrease in symmetric dimethylarginine (SDMA) levels, with EC50 values ranging from 2 to 160 nM.[6]
Cell Viability and Proliferation
Inhibition of PRMTs often leads to decreased cell viability and proliferation, particularly in cancer cells that are dependent on PRMT activity.
Experimental Validation: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Comparative Cell Viability Data:
| Cell Line | This compound IC50 | MS023 IC50 | GSK3326595 IC50 |
| S180 (Sarcoma) | 1.2-2.4 mM (48-72h)[1] | Not reported | Not reported |
| U2OS (Osteosarcoma) | 0.6-2.4 mM (48-96h)[1] | Not reported | Not reported |
| A549 (Lung Cancer) | Not widely reported | 13.4 µM (7 days)[3] | Not reported |
| Z-138 (Mantle Cell Lymphoma) | Not reported | Not reported | Potent inhibition[6] |
Apoptosis
Induction of apoptosis is a common downstream consequence of PRMT inhibition.
Experimental Validation: Annexin V/PI Staining
Flow cytometry analysis of cells stained with Annexin V (a marker of early apoptosis) and Propidium Iodide (PI, a marker of late apoptosis/necrosis) can quantify the extent of apoptosis.
Apoptosis Analysis Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Key Findings:
-
This compound: Has been shown to reduce S180 cell viability through the induction of apoptosis.[1]
-
GSK3326595: Treatment of Z-138 mantle cell lymphoma cells with GSK3326595 leads to a dose-dependent increase in early apoptotic and dead cells.[6]
Signaling Pathways
PRMTs regulate various signaling pathways critical for cell survival and proliferation.
-
AKT Signaling: PRMT5 can methylate and activate AKT, a key kinase in the PI3K/AKT pathway that promotes cell survival and growth.[8][9] Inhibition of PRMT5 with GSK3326595 has been shown to reduce AKT phosphorylation.[8][10][11]
-
NF-κB Signaling: The NF-κB pathway is a central regulator of inflammation and cell survival. Some studies suggest that this compound may have effects on NF-κB signaling, although the direct link to PRMT inhibition is not always clear.
Signaling Pathway Downstream of PRMT5
Caption: Simplified PRMT5-AKT signaling pathway.
Experimental Validation: Western Blotting for Phospho-proteins
To validate the effects on signaling pathways, Western blotting can be used to detect changes in the phosphorylation status of key signaling proteins (e.g., phospho-AKT).
Experimental Protocols
In Vitro PRMT Activity Assay (Radiometric)
This assay directly measures the enzymatic activity of PRMTs and their inhibition.
Protocol:
-
Prepare a reaction mixture containing recombinant PRMT enzyme, a histone peptide substrate (e.g., H4 peptide for PRMT1), and the inhibitor at various concentrations in a suitable reaction buffer.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detect the radiolabeled methylated peptide by autoradiography or a phosphorimager.
-
Quantify the signal to determine the extent of inhibition and calculate IC50 values.
Western Blot for Histone Methylation
Protocol:
-
Cell Lysis and Histone Extraction: Lyse inhibitor-treated cells and extract histones, typically using an acid extraction method to enrich for these basic proteins.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of histone extracts on a 15% polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for the histone mark of interest (e.g., anti-H4R3me2a or anti-pan-SDMA) and a loading control (e.g., anti-total Histone H3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the methylated histone signal to the total histone signal.
MTT Cell Viability Assay
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
Validating the downstream effects of this compound requires a multi-faceted approach that considers its pan-inhibitory nature. By comparing its effects with those of more selective inhibitors like MS023 and GSK3326595, researchers can more confidently attribute specific cellular phenotypes to the inhibition of either Type I or Type II PRMTs. The experimental protocols and comparative data provided in this guide offer a robust framework for designing and interpreting experiments aimed at understanding the complex roles of protein arginine methylation in health and disease. The use of these well-characterized chemical probes will undoubtedly accelerate discoveries in this dynamic field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent, Selective and Cell-active Inhibitor of Human Type I Protein Arginine Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1-mediated modification of H4R3me2a promotes liver cancer progression by enhancing the transcriptional activity of SOX18 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PRMT5 activates AKT via methylation to promote tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jdc.jefferson.edu [jdc.jefferson.edu]
- 10. researchgate.net [researchgate.net]
- 11. PRMT5/FGFR3/AKT Signaling Axis Facilitates Lung Cancer Cell Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: AMI-1 Versus Knockout Models for Studying PRMT1
For researchers, scientists, and drug development professionals investigating the role of Protein Arginine Methyltransferase 1 (PRMT1), the choice between chemical inhibition and genetic knockout is a critical experimental design decision. This guide provides an objective comparison of the small molecule inhibitor AMI-1 and PRMT1 knockout models, supported by experimental data and detailed protocols to inform your research.
Protein Arginine Methyltransferase 1 (PRMT1) is a key enzyme responsible for the majority of asymmetric dimethylarginine (ADMA) modifications on a wide array of protein substrates. These modifications play a crucial role in the regulation of numerous cellular processes, including signal transduction, gene expression, and DNA damage repair. Dysregulation of PRMT1 activity has been implicated in various diseases, most notably cancer, making it a significant target for therapeutic intervention.
This guide will delve into a comparative analysis of two primary methods used to study PRMT1 function: the pan-PRMT inhibitor this compound and genetic knockout models. We will explore their mechanisms, effects on cellular processes, and the practical considerations for their use in research.
At a Glance: Key Differences Between this compound and PRMT1 Knockout
| Feature | This compound (Arginine Methyltransferase Inhibitor 1) | PRMT1 Knockout Models |
| Method of Action | Pharmacological inhibition | Genetic ablation of the PRMT1 gene |
| Specificity | Pan-PRMT inhibitor (inhibits PRMT1, -3, -4, -5, and -6)[1] | Highly specific to PRMT1 |
| Temporal Control | Acute, reversible inhibition | Permanent, constitutive loss of function (inducible models offer temporal control) |
| Cellular Effects | Reduces cell viability, induces apoptosis[1] | Embryonic lethality in mice[2], cell cycle arrest, spontaneous DNA damage[2] |
| Off-Target Effects | Potential for off-target effects due to inhibition of other PRMTs | Potential for compensatory mechanisms by other PRMTs[3][4][5] |
| Ease of Use | Simple to apply to cell cultures or in vivo models | Technically more demanding to generate and maintain |
Quantitative Comparison of Effects on Arginine Methylation
A primary consideration when choosing a method to study PRMT1 is its impact on global and specific arginine methylation. While this compound provides a rapid means to reduce PRMT activity, knockout models offer a more definitive understanding of PRMT1's specific contribution.
Global Arginine Methylation Levels
Studies using mouse embryonic fibroblasts (MEFs) have provided quantitative insights into the effects of PRMT1 knockout on global arginine methylation patterns. The loss of PRMT1 leads to a significant reduction in asymmetric dimethylarginine (ADMA), the primary product of PRMT1 activity. Interestingly, this is accompanied by a dramatic increase in both monomethylarginine (MMA) and symmetric dimethylarginine (SDMA) levels, suggesting a compensatory mechanism by other PRMTs.[3][4][5]
| Methylation Mark | Wild-Type MEFs (residues/1000 Arg) | PRMT1 Knockout MEFs (residues/1000 Arg) | Fold Change |
| ADMA | ~4.0 | ~2.0 | ~0.5-fold decrease[3] |
| MMA | ~0.1 | ~0.5 | ~5-fold increase[3] |
| SDMA | ~0.4 | ~1.2 | ~3-fold increase[3] |
This data is synthesized from studies on PRMT1 knockout MEFs and highlights the profound impact of PRMT1 loss on the cellular methyl-arginine landscape.[3]
While direct quantitative comparisons of global methylation changes with this compound treatment are less common in the literature, it is expected that as a pan-PRMT inhibitor, this compound would lead to a broader reduction in both ADMA and SDMA, with a potential for MMA accumulation.
Impact on Cellular Phenotypes: Proliferation and Gene Expression
Both this compound and PRMT1 knockout have been shown to significantly impact cell proliferation and gene expression, underscoring the critical role of PRMT1 in these processes.
| Cellular Phenotype | Effect of this compound Treatment | Effect of PRMT1 Knockout |
| Cell Proliferation | Dose-dependent inhibition of cell proliferation and viability in various cancer cell lines.[6] | Leads to cell cycle progression delay and growth arrest.[2] |
| Gene Expression | Can prevent the induction of gene expression by PRMT1 overexpression. | Leads to decreased expression of PRMT1 target genes, such as those involved in hepatocyte function. |
Experimental Protocols
To facilitate a direct comparison in your own research, we provide the following detailed methodologies for key experiments.
Protocol 1: Comparative Analysis of H4R3me2a Levels by Quantitative Western Blot
Objective: To quantitatively compare the effect of this compound treatment and PRMT1 knockout on the levels of a specific PRMT1 substrate mark, asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a).
Materials:
-
Wild-type and PRMT1 knockout cell lines (e.g., MEFs)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H4R3me2a, anti-total Histone H4
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Culture wild-type and PRMT1 knockout cells under standard conditions.
-
Treat a separate batch of wild-type cells with a predetermined concentration of this compound (e.g., based on IC50) for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Harvest cells and lyse them in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H4R3me2a antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Normalization and Quantification:
-
Strip the membrane and re-probe with an anti-total Histone H4 antibody to serve as a loading control.
-
Quantify the band intensities for H4R3me2a and total H4 using image analysis software.
-
Normalize the H4R3me2a signal to the total H4 signal for each sample.
-
Compare the normalized H4R3me2a levels between untreated wild-type, this compound treated, and PRMT1 knockout cells.
-
Protocol 2: Comparative Cell Proliferation Analysis using MTT Assay
Objective: To compare the effects of this compound and PRMT1 knockout on cell proliferation.
Materials:
-
Wild-type and PRMT1 knockout cell lines
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed wild-type and PRMT1 knockout cells in a 96-well plate at a predetermined optimal density.
-
-
This compound Treatment:
-
To the wells containing wild-type cells, add various concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for different time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
At each time point, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Plot the absorbance values against time or this compound concentration to compare the proliferation rates of the different cell populations.
-
Visualizing the Landscape of PRMT1 Investigation
To better understand the concepts discussed, the following diagrams illustrate the PRMT1 signaling pathway, the experimental workflow for comparing this compound and knockout models, and the logical relationship between these two approaches.
Caption: PRMT1 signaling pathways and cellular functions.
Caption: Workflow for comparing this compound and knockout models.
Caption: Logical relationship of this compound vs. knockout.
Conclusion: Choosing the Right Tool for the Job
The decision to use this compound or a PRMT1 knockout model depends heavily on the specific research question.
-
This compound is an excellent tool for initial exploratory studies, for investigating the acute effects of PRMT inhibition, and for situations where generating a knockout model is not feasible. Its ease of use makes it suitable for high-throughput screening. However, its pan-PRMT inhibitory nature necessitates careful interpretation of results, and follow-up studies with more specific tools are often required to attribute effects solely to PRMT1.[1]
-
PRMT1 knockout models provide the most definitive method for studying the specific roles of PRMT1. They are essential for understanding the long-term consequences of PRMT1 loss and for dissecting its unique functions from those of other PRMTs. The potential for compensatory mechanisms by other PRMTs is a critical consideration in data interpretation. The embryonic lethality of complete PRMT1 knockout in mice highlights its fundamental importance and necessitates the use of conditional or tissue-specific knockout models for in vivo studies.[2]
By carefully considering the strengths and limitations of each approach and by employing rigorous experimental design, researchers can effectively dissect the multifaceted roles of PRMT1 in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. A Mouse PRMT1 Null Allele Defines an Essential Role for Arginine Methylation in Genome Maintenance and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss of the major Type I arginine methyltransferase PRMT1 causes substrate scavenging by other PRMTs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Loss of the major Type I arginine methyltransferase PRMT1 causes substrate scavenging by other PRMTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase (PRMT) Inhibitors—this compound and SAH Are Effective in Attenuating Rhabdomyosarcoma Growth and Proliferation in Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AMI-1 and S-adenosylmethionine: The Inhibitor versus the Fuel in Protein Arginine Methylation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the PRMT Inhibitor AMI-1 and the Universal Methyl Donor S-adenosylmethionine (SAM)
In the intricate landscape of cellular regulation, post-translational modifications are paramount. Among these, protein arginine methylation, governed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), plays a critical role in a myriad of cellular processes, including signal transduction, gene transcription, and DNA repair. At the heart of this process lies S-adenosylmethionine (SAM), the universal methyl donor, which provides the methyl group for these enzymatic reactions. Conversely, synthetic inhibitors like this compound offer a means to probe and potentially therapeutically target these pathways by blocking PRMT activity. This guide provides a comprehensive, data-driven comparative analysis of this compound and SAM, detailing their opposing roles, biochemical properties, and effects on cellular signaling, supported by experimental data and detailed methodologies.
At a Glance: Key Distinctions
| Feature | This compound | S-adenosylmethionine (SAM) |
| Primary Role | Inhibitor of Protein Arginine Methyltransferases (PRMTs) | Co-substrate and universal methyl donor for PRMTs and other methyltransferases |
| Mechanism of Action | Non-competitive inhibitor that blocks peptide-substrate binding to PRMTs | Provides the methyl group for transfer onto arginine residues of substrate proteins |
| Effect on Methylation | Decreases protein arginine methylation | Essential for and increases protein arginine methylation |
| Cellular Processes | Inhibition of proliferation, induction of apoptosis in certain cancer cells | Regulation of gene expression, cell growth, differentiation, and metabolism [No valid citation found] |
| Therapeutic Potential | Anti-cancer agent, research tool for studying PRMT function | Treatment for liver disease, osteoarthritis, and depression; potential in cancer therapy[1][2][3] |
Quantitative Performance Data
Direct comparative performance data between an inhibitor and a substrate is unconventional. Instead, we present their key quantitative parameters that dictate their influence on PRMT activity.
Table 1: Inhibitory and Kinetic Parameters
| Parameter | This compound | S-adenosylmethionine (SAM) |
| IC50 (PRMT1) | 8.8 µM (human) | Not Applicable (Substrate) |
| IC50 (Yeast Hmt1p) | 3.0 µM | Not Applicable (Substrate) |
| Typical Intracellular Concentration | Not Applicable (Exogenous) | ~20-100 µM (can vary significantly by cell type and metabolic state) |
| PRMT1 Affinity (Km) | Not Applicable (Inhibitor) | Varies with substrate, typically in the low µM range (e.g., ~26 µM)[4] |
Mechanism of Action: A Tale of Two Opposing Roles
S-adenosylmethionine is the indispensable fuel for all PRMT-catalyzed methylation reactions. Synthesized from methionine and ATP, SAM's reactive methyl group, attached to a sulfonium ion, is readily transferred to the guanidinium group of arginine residues in substrate proteins. This process is fundamental to normal cellular function.
This compound, on the other hand, acts as a brake on this process. It is a cell-permeable, reversible, and non-competitive inhibitor of PRMTs.[2] Its mechanism does not involve competing with SAM for the methyl donor binding site. Instead, this compound is understood to block the binding of the peptide substrate to the enzyme, thereby preventing the methyl transfer reaction from occurring.[2]
Impact on Cellular Signaling Pathways
The opposing actions of SAM and this compound have significant downstream consequences on cellular signaling.
S-adenosylmethionine's Role in Signaling:
As a central metabolite, SAM levels can fluctuate based on the cell's nutritional status, particularly the availability of methionine. These fluctuations can directly impact the activity of PRMTs and, consequently, the signaling pathways they regulate. For instance, SAM has been shown to influence:
-
JAK/STAT Pathway: In gallbladder cancer cells, SAM can suppress the JAK2/STAT3 pathway, leading to decreased expression of anti-apoptotic proteins like Mcl-1 and Bcl-XL, ultimately inducing apoptosis.[5]
-
RAS/ERK Pathway: SAM can inhibit the RAS/ERK signaling cascade, a key pathway in cell proliferation and survival.[2]
-
PI3K/AKT Pathway: By activating Protein Phosphatase 2A (PP2A), SAM can lead to the dephosphorylation and inactivation of AKT, a critical pro-survival kinase.[2]
This compound's Impact on Signaling:
By inhibiting PRMTs, this compound can effectively shut down the methylation-dependent regulation of various signaling pathways. The consequences of PRMT inhibition by this compound can include:
-
Induction of Apoptosis: In sarcoma cells, this compound has been shown to induce apoptosis, suggesting that the methylation of certain proteins is crucial for cell survival in this context.
-
Inhibition of Cell Proliferation: this compound can suppress the proliferation of various cancer cell lines, indicating that PRMT activity is necessary for cell cycle progression in these cells.
Experimental Protocols
In Vitro PRMT1 Inhibition Assay (Radioactive Filter Paper Assay)
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a histone H4 peptide substrate.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide substrate (e.g., Ac-SGRGKGGKGLGKGGAKRHRKVLR-NH2)
-
[³H]-S-adenosylmethionine ([³H]-SAM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM EDTA)
-
This compound (or other inhibitors) dissolved in DMSO
-
Trichloroacetic acid (TCA), 25%
-
P81 phosphocellulose filter paper
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing PRMT1 enzyme, histone H4 peptide, and reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, DMSO) to the reaction mixture.
-
Initiation: Start the reaction by adding [³H]-SAM.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination: Spot a portion of the reaction mixture onto the P81 filter paper.
-
Washing: Wash the filter paper three times with an appropriate wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Detection: Dry the filter paper, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Measurement of Intracellular S-adenosylmethionine (SAM) by HPLC-MS
This method allows for the quantification of SAM levels within cultured cells.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Acetonitrile, HPLC grade
-
Formic acid
-
SAM standard
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS)
-
Cell scraper
-
Microcentrifuge
Procedure:
-
Cell Harvesting: Wash cultured cells with ice-cold PBS. Scrape the cells in a small volume of PBS and transfer to a microcentrifuge tube.
-
Metabolite Extraction: Pellet the cells by centrifugation. Resuspend the cell pellet in an ice-cold extraction solvent (e.g., 80% acetonitrile in water).
-
Lysis: Lyse the cells by sonication or freeze-thaw cycles on ice.
-
Protein Precipitation: Centrifuge the lysate at high speed to pellet precipitated proteins.
-
Sample Preparation: Transfer the supernatant containing the metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried metabolites in a suitable solvent for HPLC-MS analysis (e.g., 5% acetonitrile with 0.1% formic acid).
-
HPLC-MS Analysis: Inject the sample onto an appropriate HPLC column (e.g., a HILIC column) for separation. Detect and quantify SAM using the mass spectrometer in selected reaction monitoring (SRM) mode, based on the specific mass-to-charge ratio of SAM.
-
Quantification: Generate a standard curve using known concentrations of SAM to quantify the amount of SAM in the cell extracts. Normalize the results to cell number or total protein concentration.
Cell Viability Assay (WST-1 Assay)
This colorimetric assay measures the metabolic activity of viable cells.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
Cell culture medium
-
This compound or SAM
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or supplement the medium with different concentrations of SAM. Include untreated control wells.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
WST-1 Addition: Add WST-1 reagent to each well according to the manufacturer's instructions (typically 10% of the culture volume).
-
Incubation with WST-1: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to convert the WST-1 reagent into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically around 450 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and WST-1 but no cells). Express the results as a percentage of the viability of the untreated control cells.
References
- 1. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 orchestrates with SAMTOR to govern mTORC1 methionine sensing via Arg-methylation of NPRL2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-adenosylmethionine induces apoptosis and cycle arrest of gallbladder carcinoma cells by suppression of JAK2/STAT3 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of AMI-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental methods to confirm the cellular target engagement of AMI-1, a known inhibitor of Protein Arginine Methyltransferase 1 (PRMT1). We will explore key techniques, present detailed protocols, and compare this compound with alternative PRMT1 inhibitors, supported by experimental data.
Introduction to this compound and its Target
This compound is a symmetric sulfonated urea salt that was one of the first-characterized inhibitors of protein arginine methyltransferases.[1] It primarily targets PRMT1, the predominant type I PRMT responsible for the majority of asymmetric arginine dimethylation (ADMA) in mammalian cells.[2][3] PRMT1 plays a crucial role in various cellular processes, including transcriptional regulation, signal transduction, and DNA repair, by methylating histone and non-histone proteins. A key substrate of PRMT1 is histone H4, which it asymmetrically dimethylates at arginine 3 (H4R3me2a).[3] this compound is understood to inhibit PRMT1 activity by blocking the binding of the peptide substrate.[4]
Comparison of PRMT1 Inhibitors
While this compound is a widely used tool compound, newer and more potent inhibitors of PRMT1 have been developed. This section compares this compound with two such alternatives, MS023 and GSK3368715.
| Feature | This compound | MS023 | GSK3368715 |
| Type | Pan-PRMT inhibitor | Type I PRMT inhibitor | Type I PRMT inhibitor |
| Mechanism | Blocks peptide-substrate binding | Substrate-competitive | S-adenosylmethionine (SAM)-uncompetitive |
| PRMT1 IC50 | 8.8 µM (human) | 30 nM | Potent, reversible inhibitor |
| Cellular Potency | Micromolar range | Nanomolar range for reducing H4R3me2a | Potent anti-proliferative activity |
| Key Cellular Effects | Reduces global ADMA | Reduces H4R3me2a and global ADMA | Reduces intracellular ADMA |
Experimental Protocols for Confirming Target Engagement
Confirming that a compound like this compound interacts with its intended target, PRMT1, within a cellular context is critical for validating its mechanism of action and interpreting experimental results. Below are detailed protocols for three widely used methods.
In-Cell Western Blot for Histone Methylation
This method provides a direct readout of PRMT1 enzymatic activity in cells by measuring the levels of a specific downstream mark, the asymmetric dimethylation of histone H4 at arginine 3 (H4R3me2a).
Experimental Protocol:
-
Cell Culture and Treatment:
-
Histone Extraction (Acid Extraction Method):
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3) and lyse on ice for 10 minutes.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract histones.
-
Centrifuge at 2000 rpm for 10 minutes at 4°C to pellet the debris.
-
Transfer the supernatant containing histones to a new tube.
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the histone extracts using a BCA assay.
-
Separate equal amounts of protein (e.g., 5-15 µg) on a high-percentage (e.g., 15-18%) SDS-PAGE gel to resolve the low molecular weight histones.
-
Transfer proteins to a PVDF or nitrocellulose membrane (0.2 µm pore size is recommended for better retention of small proteins).[5] Adding up to 0.01% SDS to the transfer buffer can improve histone transfer.[6]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for H4R3me2a overnight at 4°C.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for loading, strip the membrane and re-probe with an antibody against total Histone H3 or H4.
-
-
Data Analysis:
-
Quantify the band intensities for H4R3me2a and the loading control.
-
A dose-dependent decrease in the H4R3me2a signal relative to the loading control indicates target engagement and inhibition of PRMT1.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increased resistance to thermal denaturation.[7]
Experimental Protocol (Isothermal Dose-Response Format):
-
Cell Culture and Treatment:
-
Culture cells to approximately 80-90% confluency.
-
Harvest and resuspend cells in fresh culture medium at a density of 1-2 x 10^6 cells/mL.
-
In a PCR plate, add serially diluted this compound or other inhibitors.
-
Add the cell suspension to the wells and incubate at 37°C for 1-2 hours to allow for compound uptake.[8]
-
-
Heat Shock:
-
Determine the optimal single temperature for the heat shock by first performing a melt curve. This is typically a temperature at which about 50% of the target protein denatures in the absence of the ligand.
-
Heat all samples at this single temperature for 3-5 minutes in a thermocycler, followed by a controlled cooling step to room temperature.[7][8]
-
Include an unheated control sample.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Analyze equal amounts of soluble protein by Western blot using an anti-PRMT1 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for PRMT1 in each sample.
-
Plot the amount of soluble PRMT1 as a function of the inhibitor concentration.
-
A dose-dependent increase in soluble PRMT1 at the denaturing temperature indicates target stabilization and therefore, direct engagement.
-
Fluorescence-Based Target Engagement Assays
Fluorescence-based assays offer high-throughput and quantitative methods to measure target engagement directly in cells. The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a particularly powerful approach.
Experimental Protocol (Conceptual for PRMT1 using NanoBRET™):
-
Assay Components:
-
PRMT1-NanoLuc® Fusion: Cells expressing PRMT1 fused to NanoLuc® luciferase. This requires transient or stable transfection of a corresponding expression vector.
-
Fluorescent Tracer: A cell-permeable fluorescent molecule that binds to PRMT1. This may need to be custom-synthesized or identified through screening.
-
-
Experimental Workflow:
-
Plate the PRMT1-NanoLuc® expressing cells in a multi-well plate.
-
Treat the cells with a range of concentrations of unlabeled this compound or other competitor compounds and incubate.
-
Add a fixed concentration of the fluorescent tracer to all wells.
-
Add the NanoLuc® substrate (e.g., furimazine).
-
-
Data Acquisition and Analysis:
-
Measure both the NanoLuc® luminescence and the fluorescence from the tracer using a plate reader capable of BRET detection.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
In the absence of a competitor, the tracer binds to PRMT1-NanoLuc®, bringing the fluorophore in close proximity to the luciferase and generating a high BRET signal.
-
This compound will compete with the tracer for binding to PRMT1. This competition displaces the tracer, increasing the distance between the donor and acceptor and causing a dose-dependent decrease in the BRET signal.
-
The resulting dose-response curve can be used to determine the cellular IC50 value, representing the concentration of this compound required to displace 50% of the tracer.
-
Visualizing the Concepts
To better illustrate the processes described, the following diagrams have been generated.
References
- 1. NanoBRET® Target Engagement BET BRD Assays [promega.sg]
- 2. researchgate.net [researchgate.net]
- 3. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 4. Inhibitory study of protein arginine methyltransferase 1 using a fluorescent approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 6. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 7. benchchem.com [benchchem.com]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
AMI-1: A Comparative Analysis of its Efficacy in Diverse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Arginine Methyltransferase Inhibitor-1 (AMI-1) across various tumor models. This compound is a pan-inhibitor of Protein Arginine Methyltransferases (PRMTs), with notable activity against PRMT1 and PRMT5.[1][2] Emerging evidence also points to its role as an AXL inhibitor.[3] This document summarizes key experimental data, details relevant protocols, and visualizes the underlying signaling pathways to offer an objective assessment of this compound's potential as an anti-cancer agent.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer cell lines and tumor models. For comparison, representative data for standard-of-care chemotherapeutic agents in similar cancer types are also provided.
Table 1: In Vitro Cytotoxicity of this compound and Standard Chemotherapies
| Compound | Cancer Type | Cell Line | IC50 Value | Citation |
| This compound | Sarcoma | S180 (murine) | 0.31 ± 0.01 mM (72h) | [4] |
| This compound | Sarcoma | U2OS (human osteosarcoma) | 0.75 ± 0.02 mM (72h) | [4] |
| Doxorubicin | Sarcoma | A673 (Ewing's sarcoma) | 8.48 x 10⁻⁸ M | [5] |
| Doxorubicin | Sarcoma | RD-ES (Ewing's sarcoma) | 3.36 x 10⁻⁷ M | [5] |
| This compound | Lung Carcinoma | A549 | ~10 µM (48h) | |
| This compound | Lung Carcinoma | GLC-82 | Not explicitly stated, but effective at 0.6 and 1.2 mM | [6] |
| Cisplatin | Lung Carcinoma | A549 | 9 ± 1.6 μM | [2] |
| Cisplatin | Lung Carcinoma | H1299 | 27 ± 4 μM | [2] |
| This compound | Rhabdomyosarcoma | Rh30 | IC50 not explicitly stated, but effective at ≥100 µM | [1] |
| This compound | Rhabdomyosarcoma | RD | IC50 not explicitly stated, but effective at ≥100 µM | [1] |
| Vincristine | Rhabdomyosarcoma | RD | IC50 not explicitly stated, but resistance can be developed | [7] |
| Vincristine | Rhabdomyosarcoma | Rh30 | IC50 not explicitly stated, but resistance can be developed | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Dosage and Administration | Outcome | Citation |
| Sarcoma (S180 cells) | This compound | 0.5 mg, intratumorally, daily for 7 days | Significant decrease in tumor weight | |
| Lung Carcinoma (A549 cells) | This compound | Not explicitly stated | Suppressed tumor growth | [6] |
| Colorectal Cancer | This compound | Not explicitly stated | Strongly inhibited tumor growth and induced apoptosis | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (CCK-8 Protocol)
This protocol is adapted from standard methodologies for determining the cytotoxic effects of this compound on cancer cells.[1]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound (or other test compounds)
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO₂. The incubation time will depend on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the compound concentration.
Subcutaneous Xenograft Mouse Model
This protocol outlines the general procedure for establishing and evaluating the in vivo efficacy of this compound in a subcutaneous tumor model.[4][8]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)
-
Cancer cell line of interest
-
Sterile PBS or HBSS
-
Matrigel (optional)
-
Syringes and needles (25-27 gauge)
-
Calipers
-
This compound solution for injection
Procedure:
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Wash the cells with sterile PBS or HBSS and resuspend them at a concentration of 1x10⁶ to 1x10⁷ cells per 100-200 µL. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor engraftment.
-
Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Width² x Length) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (or vehicle control) according to the desired dosing schedule and route (e.g., intratumoral, intraperitoneal, or oral).
-
Efficacy Evaluation: Continue to monitor tumor growth and the body weight of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-tumor effects primarily through the inhibition of Protein Arginine Methyltransferases (PRMTs), which leads to the modulation of several downstream signaling pathways.
PRMT5-eIF4E Signaling Pathway
This compound's inhibition of PRMT5 has been shown to decrease the expression of eukaryotic translation initiation factor 4E (eIF4E), a key regulator of protein synthesis for several oncogenes.[3][6] This disruption of translation initiation contributes to the suppression of tumor cell proliferation and survival.
Caption: this compound inhibits PRMT5, reducing eIF4E-mediated oncoprotein synthesis.
PI3K/Akt Signaling Pathway
In rhabdomyosarcoma, this compound has been observed to attenuate the PI3K/Akt signaling pathway, a critical regulator of cell survival and growth.[1] By inhibiting this pathway, this compound can induce apoptosis in cancer cells.
Caption: this compound may indirectly inhibit the PI3K/Akt pathway, promoting apoptosis.
AXL Signaling Pathway
This compound has also been identified as a novel inhibitor of the AXL receptor tyrosine kinase.[3] AXL is implicated in tumor growth, metastasis, and therapeutic resistance. By inhibiting AXL, this compound can potentially overcome drug resistance and reduce cancer cell invasion.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of standard chemotherapy on tumor growth and regulation of multidrug resistance genes and proteins in childhood rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LLC cells tumor xenograft model [protocols.io]
- 5. Enhancing the Impact of Chemotherapy on Ewing Sarcoma Cells through Combination with Cold Physical Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro prevention of the emergence of multidrug resistance in a pediatric rhabdomyosarcoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
AMI-1: A Comparative Guide to its Inhibition of Protein Arginine Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of AMI-1 (Arginine Methyltransferase Inhibitor 1) across various Protein Arginine Methyltransferases (PRMTs). This compound, a pioneering molecule in the field, is a cell-permeable and reversible inhibitor of this enzyme family. Understanding its potency and selectivity is crucial for its application in research and therapeutic development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows.
Data Presentation: Inhibitory Activity of this compound on PRMTs
This compound is recognized as a broad-spectrum, or pan-PRMT inhibitor, demonstrating activity against multiple members of the PRMT family.[1][2] Its primary mechanism of action involves blocking the binding of the peptide substrate to the enzyme, acting as a competitive inhibitor with respect to the substrate and non-competitive with S-adenosyl-L-methionine (SAM), the methyl donor.[1][2]
The inhibitory potency of this compound, typically measured by the half-maximal inhibitory concentration (IC50), varies across different PRMT isoforms and experimental conditions.[1] The following table summarizes the available quantitative data on the inhibitory effects of this compound on various human PRMTs.
| PRMT Isoform | Type | IC50 (µM) | Notes |
| PRMT1 | Type I | 8.8 - 137 | The wide range is dependent on the experimental conditions used.[1] |
| PRMT3 | Type I | Inhibited | Specific IC50 value not consistently reported, but this compound is known to inhibit its activity.[1][3] |
| PRMT4 (CARM1) | Type I | 74 | This compound is a less potent inhibitor of PRMT4 compared to PRMT1.[1] |
| PRMT5 | Type II | Inhibited | While some studies report inhibition[1][3], others have found it to be ineffective, suggesting the inhibitory effect might be assay-dependent. |
| PRMT6 | Type I | Inhibited | This compound demonstrates inhibitory activity against PRMT6.[1][3] |
| PRMT8 | Type I | Weakly Inhibited | Generally considered less sensitive to this compound compared to other Type I PRMTs. |
Experimental Protocols
The determination of the inhibitory activity of this compound on PRMTs is primarily conducted through in vitro enzymatic assays. A common method is the radioisotope-based filter assay.
Radioisotope-Based Filter Assay for PRMT Inhibition
This biochemical assay quantifies the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM) to a specific peptide or protein substrate.
1. Reaction Setup:
-
A reaction mixture is prepared in an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 200 mM NaCl, 1 mM EDTA).
-
The mixture contains the recombinant human PRMT enzyme of interest, a suitable methyl-acceptor substrate (e.g., histone H4 peptide for PRMT1), and the methyl donor, [³H]-SAM.
2. Inhibitor Addition:
-
Varying concentrations of this compound (or a vehicle control such as DMSO) are added to the reaction mixtures.
3. Incubation:
-
The reactions are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for the enzymatic methylation to occur.
4. Reaction Termination and Filtration:
-
The reaction is stopped, typically by the addition of an acid (e.g., trichloroacetic acid).
-
The reaction mixture is then transferred to a filter membrane (e.g., phosphocellulose or glass fiber) which captures the radiolabeled peptide substrate while unincorporated [³H]-SAM is washed away.
5. Quantification:
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The amount of radioactivity is directly proportional to the PRMT activity.
6. Data Analysis:
-
The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways Modulated by PRMT Inhibition
PRMTs play a crucial role in regulating various signaling pathways implicated in cell proliferation, survival, and differentiation. Inhibition of PRMTs by this compound can therefore have significant downstream effects on these cellular processes.
Caption: Key signaling pathways influenced by PRMT activity and targeted by this compound.
Experimental Workflow for Comparing PRMT Inhibitors
A systematic workflow is essential for the comprehensive evaluation and comparison of PRMT inhibitors like this compound against other compounds.
Caption: A typical experimental workflow for the evaluation of PRMT inhibitors.
References
Independent Validation of AMI-1: A Comparative Guide to PRMT Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the well-established protein arginine methyltransferase (PRMT) inhibitor, AMI-1, with newer alternatives. This analysis is supported by a summary of published experimental data to inform the selection of the most suitable inhibitor for specific research applications.
This compound is a widely utilized first-generation, cell-permeable, and reversible pan-inhibitor of protein arginine methyltransferases (PRMTs).[1][2] It functions by blocking the peptide-substrate binding site of these enzymes.[3] While this compound has been instrumental in advancing our understanding of PRMTs, the lack of specificity and relatively high micromolar concentrations required for inhibition have led to the development of more potent and selective alternatives. This guide presents a comparative analysis of this compound and other commercially available PRMT inhibitors, focusing on their inhibitory activity, selectivity, and cellular effects.
Data Presentation: Inhibitor Comparison
The following table summarizes the quantitative data for this compound and selected alternative PRMT inhibitors, providing a clear comparison of their potency and selectivity.
| Inhibitor | Target PRMTs | IC50 (PRMT1) | Other PRMT IC50s | Mechanism of Action | Key Features |
| This compound | PRMT1, PRMT3, PRMT4, PRMT5, PRMT6[2][3] | 8.8 µM (human)[3] | 3.0 µM (yeast Hmt1p)[3] | Substrate-competitive[3] | Pan-PRMT inhibitor, first-generation, widely cited. |
| MS023 | Type I PRMTs (PRMT1, 3, 4, 6, 8)[4][5][6][7][8] | 30 nM[4][5][6][7][8] | PRMT3: 119 nM, PRMT4: 83 nM, PRMT6: 4 nM, PRMT8: 5 nM[4][5][6][7][8] | Substrate-competitive[2] | Potent and selective for Type I PRMTs. |
| GSK3368715 | Type I PRMTs (PRMT1, 3, 4, 6, 8)[9][10] | 3.1 nM[9][10] | PRMT3: 48 nM, PRMT4: 1148 nM, PRMT6: 5.7 nM, PRMT8: 1.7 nM[9][10] | SAM-uncompetitive[9][10] | Highly potent and orally active.[9] |
| DCPT1061 | PRMT1, PRMT6, PRMT8[11][12][13][14] | Potent inhibition at 5 nM (inhibition rate provided)[11] | Less inhibitory to PRMT3, PRMT4, and PRMT5[11][12] | Reduces H4R3me2a methylation[11] | More selective than this compound. |
Experimental Protocols
In Vitro PRMT Activity Assay (Radioactive Method)
This protocol is a common method to assess the enzymatic activity of PRMTs and the inhibitory potential of compounds like this compound.
-
Reaction Setup: In a microcentrifuge tube, combine the following in methylation buffer (50 mM Tris-HCl pH 8.5, 20 mM KCl, 10 mM MgCl₂, 1 mM β-mercaptoethanol, 100 mM sucrose):
-
Incubation: Incubate the reaction mixture at 30°C for 1-1.5 hours.[15][16]
-
Reaction Termination: Stop the reaction by adding 2X SDS-PAGE loading buffer and boiling for 5 minutes.[15]
-
Electrophoresis and Transfer: Separate the reaction products by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15][16]
-
Detection: Detect the radiolabeled methylated substrate by autoradiography. The intensity of the band corresponds to the enzyme activity.
Western Blot for Histone Arginine Methylation
This protocol allows for the detection of changes in histone arginine methylation in cells treated with PRMT inhibitors.
-
Cell Lysis and Histone Extraction: Lyse cells treated with this compound or other inhibitors and extract histones. Acid extraction is a common method to enrich for histones.[17][18][19]
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE and Western Transfer: Separate 5-10 µg of histone extracts on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the arginine methylation mark of interest (e.g., anti-H4R3me2a) overnight at 4°C.[17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
Mandatory Visualization
Caption: Simplified overview of key signaling pathways regulated by PRMT1.
Caption: General workflow for evaluating the efficacy of PRMT inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomedical effects of protein arginine methyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MS023 | Histone Methyltransferase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
- 14. BioKB - Publication [biokb.lcsb.uni.lu]
- 15. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdanderson.org [mdanderson.org]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. western for methylated histone - DNA Methylation and Epigenetics [protocol-online.org]
- 19. Histone Modification [labome.com]
- 20. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
Safety Operating Guide
Proper Disposal Procedures for AMI-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing AMI-1, a potent and cell-permeable inhibitor of protein arginine N-methyltransferases (PRMTs), ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2][3] While specific institutional protocols may vary, the following guidelines provide a comprehensive framework for the safe handling and disposal of this compound waste, aligning with general laboratory chemical waste management principles.[4][5][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound and its waste. All handling of solid this compound and concentrated solutions should be performed in a chemical fume hood to minimize inhalation exposure.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound, which is essential for risk assessment and the development of appropriate disposal strategies.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₂N₂O₉S₂ • 4Na | [1] |
| Formula Weight | 592.4 g/mol | [1] |
| IC₅₀ (human PRMT1) | 8.8 µM | [2][3][7] |
| IC₅₀ (yeast Hmt1p) | 3.0 µM | [2][3][7] |
| Solubility in Water | 10 mg/mL | [1] |
| Solubility in DMSO | 100 mg/mL (182.33 mM) | [7] |
| Storage Temperature | -20°C | [1] |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of different forms of this compound waste generated in a laboratory setting.
Step 1: Waste Segregation and Collection
Proper segregation of waste is the foundational step in safe disposal.
-
Solid this compound Waste:
-
Liquid this compound Waste:
-
Aqueous solutions of this compound and organic solvent solutions (e.g., DMSO) should be collected in separate, leak-proof, and clearly labeled hazardous waste containers.[8]
-
Do not mix aqueous and organic solvent waste streams unless specifically permitted by your institution's hazardous waste management program.
-
Avoid overfilling containers; a general guideline is to fill to no more than 80% capacity to prevent spills.
-
-
Contaminated Labware and PPE:
-
Disposable items with minimal contamination, such as gloves, pipette tips, and centrifuge tubes, should be collected in a designated container for chemically contaminated solid waste.[9]
-
Sharps, such as needles and razor blades, must be placed in a puncture-resistant sharps container specifically designated for chemically contaminated sharps.[8][10]
-
Step 2: Labeling of Waste Containers
Accurate and thorough labeling is a regulatory requirement and crucial for the safety of all personnel.
-
All waste containers must be labeled with the words "Hazardous Waste."[4]
-
The label must clearly identify the contents, including the full chemical name ("this compound" or its formal name: 7,7'-(carbonylbis(azanediyl))bis(4-oxidonaphthalene-2-sulfonate), sodium salt) and any solvents present with their approximate concentrations or percentages.[1]
-
Include the date when the waste was first added to the container.
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste pending disposal is critical to prevent accidents.
-
Store all this compound hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4]
-
Ensure that the storage area is well-ventilated and that incompatible waste types are segregated to prevent accidental reactions.[5]
-
Secondary containment, such as a chemical-resistant tray or tub, should be used to contain any potential leaks or spills.[5]
Step 4: Arranging for Final Disposal
The final disposal of hazardous chemical waste must be handled by trained professionals.
-
Never dispose of this compound waste down the drain or in the regular trash.[6][9]
-
Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to arrange for the pickup and disposal of the hazardous waste.[4]
-
Follow all institutional procedures for scheduling a waste pickup, which may involve completing a specific form or using an online system.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound from the point of generation to its final removal from the laboratory.
This procedural guidance is intended to supplement, not replace, the specific waste disposal protocols established by your institution. Always prioritize your local EHS guidelines for chemical safety and waste management.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. odu.edu [odu.edu]
- 5. vumc.org [vumc.org]
- 6. danielshealth.com [danielshealth.com]
- 7. selleckchem.com [selleckchem.com]
- 8. ehs.miami.edu [ehs.miami.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. vpr.tamu.edu [vpr.tamu.edu]
Essential Safety and Operational Guide for Handling AMI-1
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of AMI-1, a potent inhibitor of protein arginine N-methyltransferases (PRMTs). This document provides immediate, essential safety protocols and logistical plans to ensure the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is critical for minimizing risk and ensuring a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound (sodium salt) is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Minimum Requirement | Recommended for |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | All procedures involving this compound, including weighing, dissolving, and handling solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | All procedures involving this compound. Change gloves immediately if contaminated. |
| Body Protection | Laboratory coat. | All procedures involving this compound. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities of powder or when adequate ventilation is not available. | Weighing and handling of powdered this compound. |
Experimental Protocols: Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize the risk of exposure and contamination.
Preparation and Weighing of Powdered this compound
-
Designated Area: Conduct all handling of powdered this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Surface Protection: Before starting, cover the work surface with absorbent, disposable bench paper.
-
Pre-weighing: Tare a clean, sealable container on an analytical balance located within the fume hood.
-
Transfer: Carefully transfer the desired amount of this compound powder to the tared container using a clean spatula. Avoid creating dust.
-
Sealing: Securely seal the container immediately after transfer.
-
Cleaning: Decontaminate the spatula and any other equipment used. Wipe down the work surface within the fume hood with a suitable cleaning agent. Dispose of all contaminated disposable materials as hazardous waste.
Preparation of this compound Solutions
-
Solvent Addition: In the chemical fume hood, add the desired solvent to the sealed container containing the pre-weighed this compound powder.
-
Dissolution: Cap the container securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
Labeling: Clearly label the container with the chemical name ("this compound"), concentration, solvent, date of preparation, and appropriate hazard symbols.
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, including gloves, bench paper, pipette tips, and empty containers, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility is confirmed. As this compound is a sulfonic acid derivative, it is crucial to avoid mixing it with strong bases, which can cause an exothermic reaction.
Decontamination Procedures
-
Spills: In the event of a spill, immediately alert personnel in the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Equipment: Non-disposable equipment that has come into contact with this compound should be thoroughly decontaminated. This can be achieved by rinsing with an appropriate solvent, followed by a wash with soap and water. All rinsates should be collected as hazardous liquid waste.
Visualization of Handling and Disposal Workflow
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
